5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3N2O2/c4-3(5,6)1-7-8-2(9)10-1/h(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAFTNAJPQGNME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=O)O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415854 | |
| Record name | 5-(TRIFLUOROMETHYL)-1,3,4-OXADIAZOL-2-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82476-06-0 | |
| Record name | 5-(TRIFLUOROMETHYL)-1,3,4-OXADIAZOL-2-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol
Introduction: The Significance of Trifluoromethylated Oxadiazoles
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and unique electronic properties. The introduction of a trifluoromethyl (CF3) group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of bioactive molecules. Consequently, 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol, and its derivatives, are of considerable interest to researchers in drug discovery and agrochemical development. This guide provides a comprehensive overview of a reliable synthetic pathway to this valuable heterocyclic compound, grounded in established chemical principles and supported by relevant literature.
Strategic Approach to the Synthesis
The synthesis of this compound is most effectively achieved through a two-step process commencing with the formation of a key intermediate, trifluoroacetic acid hydrazide, followed by a cyclization reaction to construct the desired 1,3,4-oxadiazole ring. This approach is favored for its efficiency and the ready availability of the starting materials.
Tautomerism: A Key Consideration
It is crucial to recognize that this compound exists in a tautomeric equilibrium with its keto form, 5-(Trifluoromethyl)-1,3,4-oxadiazol-2(3H)-one. Spectroscopic evidence for analogous 1,3,4-oxadiazole systems suggests that the keto (or thione for sulfur analogs) form is often predominant.[1][2] For the purpose of this guide, the target molecule will be referred to by its "-ol" nomenclature, with the understanding that the "-one" tautomer is also present and likely the major species.
Detailed Synthetic Pathway
The synthetic route is outlined in the workflow diagram below, followed by a detailed explanation of each step.
Figure 1: Overall synthetic workflow for this compound.
Step 1: Synthesis of Trifluoroacetic Acid Hydrazide
The initial step involves the synthesis of trifluoroacetic acid hydrazide from trifluoroacetic anhydride and hydrazine hydrate.[3] This reaction is typically catalyzed by a mild acid, such as p-toluenesulfonic acid, and proceeds efficiently at room temperature.[3]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl carbons of trifluoroacetic anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer steps yield trifluoroacetic acid hydrazide.
Step 2: Cyclization with Triphosgene
The key ring-forming step is the cyclization of trifluoroacetic acid hydrazide with a phosgene equivalent. While phosgene gas is highly effective, its extreme toxicity makes it unsuitable for most laboratory settings. Triphosgene, a stable solid, serves as a safer and more convenient alternative, generating phosgene in situ.[4][5] The reaction of hydrazides with triphosgene in the presence of a base like triethylamine is a well-established method for the synthesis of oxadiazolones.[6]
Mechanism: The reaction mechanism is proposed to proceed as follows:
Figure 2: Proposed reaction mechanism for the cyclization step.
-
Acylation: The terminal nitrogen of trifluoroacetic acid hydrazide acts as a nucleophile, attacking the carbonyl carbon of phosgene (generated from triphosgene).
-
Intermediate Formation: This leads to the formation of an N-acyl-N'-chlorocarbonyl hydrazine intermediate.
-
Intramolecular Cyclization: The lone pair of electrons on the oxygen of the trifluoroacetyl group then attacks the chlorocarbonyl carbon in an intramolecular fashion.
-
Ring Closure and Elimination: This is followed by the elimination of a chloride ion and a proton (facilitated by the triethylamine base) to yield the stable 1,3,4-oxadiazole ring.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and desired scale.
Step 1: Synthesis of Trifluoroacetic Acid Hydrazide
| Parameter | Value | Rationale |
| Reactants | Trifluoroacetic anhydride, Hydrazine hydrate | Readily available starting materials. |
| Catalyst | p-Toluenesulfonic acid | A mild acid catalyst to facilitate the reaction.[3] |
| Solvent | Dichloromethane (DCM) or other suitable organic solvent | To ensure homogeneity of the reaction mixture. |
| Temperature | Room Temperature | The reaction is typically exothermic and proceeds smoothly without heating.[3] |
| Reaction Time | 2-4 hours | Generally sufficient for complete conversion. |
| Work-up | Aqueous wash, drying, and solvent evaporation | To remove impurities and isolate the product. |
Detailed Procedure:
-
To a solution of trifluoroacetic anhydride (1.0 eq) in dichloromethane (DCM), add a catalytic amount of p-toluenesulfonic acid.
-
Cool the mixture in an ice bath and add hydrazine hydrate (1.0 eq) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain trifluoroacetic acid hydrazide as a solid.
Step 2: Synthesis of this compound
| Parameter | Value | Rationale |
| Reactants | Trifluoroacetic acid hydrazide, Triphosgene | Key reactants for the cyclization reaction.[6] |
| Base | Triethylamine | To neutralize the HCl generated during the reaction.[6] |
| Solvent | Dichloromethane (DCM) | A common solvent for this type of reaction. |
| Temperature | 0 °C to Room Temperature | To control the initial exothermic reaction. |
| Reaction Time | 4-6 hours | Typically sufficient for complete cyclization. |
| Work-up | Aqueous wash, extraction, drying, and purification | To isolate and purify the final product. |
Detailed Procedure:
-
Dissolve trifluoroacetic acid hydrazide (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) to the solution.
-
In a separate flask, dissolve triphosgene (0.4 eq) in DCM.
-
Add the triphosgene solution dropwise to the stirred solution of trifluoroacetic acid hydrazide and triethylamine at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Characterization
The synthesized this compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and purity of the compound. The presence of the trifluoromethyl group will be evident in the ¹⁹F NMR spectrum.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, such as the C=O stretch of the oxadiazolone tautomer and the N-H and O-H stretches.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving the formation of trifluoroacetic acid hydrazide followed by cyclization with triphosgene. This method is efficient, uses readily available reagents, and avoids the use of highly toxic phosgene gas. The resulting trifluoromethylated oxadiazole is a valuable building block for the development of new pharmaceuticals and agrochemicals. Careful control of reaction conditions and appropriate analytical characterization are essential for obtaining a pure product.
References
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[Synthesis of 5-Substituted-3H-[7][8][9]-oxadiazol-2-one Derivatives: A Carbon Dioxide Route (CDR). ResearchGate.]([Link])
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- 4. Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
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physicochemical properties of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol
An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol
Introduction: The Strategic Importance of a Fluorinated Heterocycle
The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, recognized for its diverse biological activities and favorable pharmacological profile.[1] This five-membered heterocycle acts as a versatile scaffold, often serving as a bioisostere for ester and amide functionalities, thereby enhancing metabolic stability and modulating electronic properties. The introduction of a trifluoromethyl (CF₃) group imparts a unique and often highly advantageous set of characteristics. The high electronegativity and lipophilicity of the CF₃ group can significantly influence a molecule's pKa, metabolic stability, and binding affinity to biological targets.[2]
This guide focuses on this compound, a molecule that synergistically combines the benefits of the 1,3,4-oxadiazole core with the potent effects of trifluoromethylation. This compound is not merely a synthetic intermediate but a subject of significant interest for researchers in drug discovery and materials science.[3] Its physicochemical properties are critical determinants of its behavior in both biological and chemical systems, governing everything from its synthesis and purification to its ultimate application as a potential therapeutic agent or advanced material.[1][3] This document provides a senior-level overview of these core properties, blending established data with field-proven experimental methodologies for their determination.
Section 1: Molecular Structure and Prototropic Tautomerism
A foundational characteristic of 2-hydroxy-1,3,4-oxadiazoles is the existence of a dynamic equilibrium between two tautomeric forms: the enol form (this compound) and the keto form (5-(Trifluoromethyl)-1,3,4-oxadiazol-2(3H)-one). This prototropic tautomerism involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom at position 3.
The prevalence of each tautomer is highly dependent on the molecular environment, including the solvent, pH, and solid-state packing forces.[4][5] Understanding this equilibrium is paramount, as the two forms possess distinct hydrogen bonding capabilities, lipophilicity, and electronic profiles, which directly impact receptor interactions and pharmacokinetic properties. The electron-withdrawing nature of the trifluoromethyl group is expected to influence the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thereby affecting the position of the equilibrium.
Caption: Fig 1. Tautomeric equilibrium of the title compound.
Section 2: Synthesis and Characterization
A plausible pathway begins with trifluoroacetic hydrazide, which is then acylated, followed by a dehydrative cyclization to form the oxadiazole ring. The choice of the second acylating agent is critical to introduce a group that can be easily converted to or serve as a surrogate for the hydroxyl group.
Caption: Fig 2. Proposed synthetic workflow.
Experimental Protocol: Conceptual Synthesis
-
Reaction Setup: To a cooled (0 °C) solution of trifluoroacetic hydrazide in an inert solvent (e.g., dichloromethane or THF), slowly add a phosgene equivalent (e.g., triphosgene) in the presence of a non-nucleophilic base (e.g., triethylamine) to capture the liberated HCl.
-
Acylation: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Upon completion, the reaction mixture is carefully heated under reflux. This thermal energy drives the intramolecular cyclization via the elimination of HCl, forming the 1,3,4-oxadiazol-2-one ring.
-
Work-up and Purification: After cooling, the reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound.
-
Characterization: The structure of the final product would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
Section 3: Key Physicochemical Properties
The utility of any compound in drug development is fundamentally linked to its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile.
Data Summary Table
| Property | Value | Source/Method | Justification for Importance |
| Melting Point | 97-98 °C | Predicted[6] | Defines purity, solid-state stability, and aids in identification. |
| Density | 1.93 ± 0.1 g/cm³ | Predicted[6] | Relevant for formulation, processing, and crystal engineering. |
| pKa | 4.67 ± 0.70 | Predicted [6] | Governs ionization state, which impacts solubility, permeability, and target binding. |
Acidity (pKa)
The pKa is arguably the most critical physicochemical parameter for an ionizable drug candidate. It defines the pH at which the compound exists as 50% ionized and 50% neutral. For this compound, the acidic proton (on the hydroxyl group in the enol form or the ring nitrogen in the keto form) is influenced by the strong electron-withdrawing CF₃ group, leading to a predicted pKa in the acidic range (4.67).[6] This means that at physiological pH (~7.4), the compound will exist predominantly in its deprotonated, anionic form. This has profound implications for its ability to cross cell membranes (which favors the neutral form) and its solubility in aqueous media (which favors the ionized form).
Protocol: pKa Determination by UV-Vis Spectrophotometry
This method is highly sensitive and requires only a small amount of material. It relies on the principle that the ionized and neutral forms of a compound have different UV-Vis absorbance spectra.
-
Preparation of Buffers: Prepare a series of buffers with known pH values, spanning a range from ~2 pH units below to ~2 pH units above the predicted pKa (e.g., pH 2.5 to 6.5).
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent like methanol or DMSO.
-
Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution in a quartz cuvette, ensuring the final concentration of the organic solvent is low (<1%) to avoid affecting the buffer pH.
-
Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer.
-
Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at a selected wavelength versus pH. The data is then fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the resulting sigmoidal curve.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a compound for a non-polar environment, is a key predictor of its ADME properties.[7] It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water for the neutral species, or the distribution coefficient (LogD) at a specific pH, which accounts for both ionized and neutral forms. The presence of the CF₃ group generally increases lipophilicity. However, the ionizable nature of the oxadiazol-2-ol core means its effective lipophilicity will be highly pH-dependent.
Protocol: LogD Determination by Shake-Flask Method
-
Solution Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and an immiscible organic phase (n-octanol).
-
Partitioning: Add a known amount of the compound to a vial containing pre-saturated octanol and buffer.
-
Equilibration: The vial is sealed and agitated (shaken or vortexed) for a set period (e.g., 24 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and organic layers.
-
Quantification: A sample is carefully taken from each phase. The concentration of the compound in each sample is determined using a suitable analytical method, typically HPLC-UV.
-
Calculation: The LogD is calculated as: LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Solubility
Aqueous solubility is a prerequisite for absorption and distribution in the body. Poor solubility is a major hurdle in drug development. The solubility of this compound will be lowest at its pI (isoelectric point) and will increase significantly at pH values above its pKa due to the formation of the more soluble anionic species.
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An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol
Foreword: Unveiling the Molecular Architecture of a Privileged Scaffold
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a comprehensive exploration into the crystal structure analysis of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol. The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, and the introduction of a trifluoromethyl group can profoundly influence a molecule's physicochemical and pharmacological properties, including its metabolic stability and binding affinity.[1] Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for rational drug design and the development of novel therapeutics.
This document deviates from a rigid template, instead providing a narrative built on scientific integrity and practical experience. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. Our exploration will be grounded in authoritative references, providing a robust framework for your own investigations.
The Significance of Fluorine in Crystal Engineering
The trifluoromethyl group is a powerful tool in crystal engineering. Its presence can lead to a variety of weak intermolecular interactions, such as C–H⋯F–C hydrogen bonds and C–F⋯F–C contacts, which can significantly influence crystal packing.[2][3][4] These interactions, often referred to as "fluorous effects," can play a crucial role in determining the overall stability and physical properties of the crystalline solid.[2][3] Furthermore, the –CF3 group can sometimes exhibit rotational disorder within the crystal lattice, a phenomenon that requires careful modeling during structure refinement.[3][4]
Synthesis and Crystallization: From Powder to Perfection
A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals. While the exact synthesis of this compound is not extensively detailed in the public domain, a plausible synthetic route can be adapted from established methods for similar oxadiazole derivatives.[5]
Proposed Synthetic Pathway
A common approach to synthesizing 1,3,4-oxadiazole rings involves the cyclization of acylhydrazines. For our target molecule, this could involve the reaction of trifluoroacetic hydrazide with a suitable carbonyl source, followed by cyclization.
Experimental Protocol: Synthesis of this compound (Hypothetical)
-
Preparation of 1-(trifluoroacetyl)hydrazinecarbothioamide: Trifluoroacetic hydrazide is reacted with an isothiocyanate in a suitable solvent (e.g., ethanol) under reflux to yield the corresponding thiosemicarbazide.
-
Oxidative Cyclization: The resulting thiosemicarbazide is subjected to oxidative cyclization using an oxidizing agent like N-bromosuccinimide (NBS) in a solvent such as dichloromethane (DCM) at room temperature.
-
Hydrolysis to the Oxadiazol-2-ol: The intermediate 2-amino-5-(trifluoromethyl)-1,3,4-oxadiazole is then hydrolyzed under acidic conditions to yield the final product, this compound.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
The Art of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[6] The goal is to grow crystals that are typically larger than 0.1 mm in all dimensions, with a regular morphology and without significant internal defects.[6][7] For small molecules like our target, several crystallization techniques can be employed.
Experimental Protocol: Crystallization
-
Solvent Selection: A screening of various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, and their mixtures) is performed to identify a solvent system in which the compound has moderate solubility.
-
Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent system in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent at room temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide (hanging drop) or in a small well (sitting drop). This is then sealed in a larger container with a reservoir of a solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the drop induces crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryoloop and immediately flash-cooled in a stream of cold nitrogen gas to prevent crystal damage.
Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a molecule.[5][8][9] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[6][7]
The Workflow of Crystal Structure Determination
The journey from a single crystal to a refined molecular structure follows a well-defined path.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100-180 K) to minimize thermal vibrations and potential radiation damage.[10] The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å), and the diffraction data are collected on an area detector.[8]
-
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The phase problem is solved using direct methods, which are highly effective for small molecules.[7] This yields an initial electron density map from which the positions of most non-hydrogen atoms can be determined.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Handling Disorder: As observed in the analogous 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one structure, the trifluoromethyl group may exhibit rotational disorder.[2][10] This is modeled by defining two or more orientations for the fluorine atoms with their occupancies refined to sum to unity.
-
Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.
Interpreting the Crystallographic Data
The final output of a crystal structure determination is a set of crystallographic data that describes the molecule's geometry and its arrangement in the crystal lattice. While the specific data for this compound is not available, we can anticipate the key parameters based on the analysis of its thiadiazole analog.[2][10]
| Parameter | Expected Value/Information | Significance |
| Crystal System | Monoclinic or Triclinic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or P-1 | Defines the symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the repeating unit of the crystal. |
| Z, Z' | Z = number of molecules per unit cell; Z' = number of molecules in the asymmetric unit. | A Z' > 1 indicates multiple independent molecules in the asymmetric unit, which can reveal conformational flexibility. The thiadiazole analog exhibited a remarkable Z' = 6.[2][10] |
| Bond Lengths & Angles | Precise values for all bonds and angles. | Confirms the molecular connectivity and reveals any geometric distortions. |
| Torsion Angles | Defines the conformation of flexible parts of the molecule. | Important for understanding the 3D shape of the molecule. |
| R-factor (R1) | Typically < 5% for a well-refined structure. | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Unraveling Intermolecular Interactions: The Supramolecular Architecture
A detailed analysis of the crystal packing reveals the network of intermolecular interactions that stabilize the crystal lattice. For this compound, we can anticipate a rich tapestry of interactions.
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Tautomerism of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol
<_**I have gathered a wealth of information on the tautomerism of 5-(trifluoromethyl)-1,3,4-oxadiazol-2-ol, including its synthesis, spectroscopic characterization (NMR, IR), and computational analysis. The search results consistently point towards the predominance of the oxo tautomer, 5-(trifluoromethyl)-1,3,4-oxadiazol-2(3H)-one, in both solid and solution phases. I have also found information on the synthesis of similar compounds and the general biological importance of the 1,3,4-oxadiazole scaffold.
While I have a strong foundation to build the technical guide, I will perform a few more targeted searches to ensure I have specific experimental data and protocols directly related to the topic compound where possible, and to find high-quality, citable resources for each section of the guide. This will strengthen the "Authoritative Grounding & Comprehensive References" requirement.**_>### An In-Depth Technical Guide on the
Aimed at Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tautomerism, the dynamic equilibrium between interconverting isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development. The precise tautomeric form of a molecule dictates its physicochemical properties, including hydrogen bonding capacity, polarity, and shape, which in turn govern its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical analysis of the tautomeric landscape of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. Through a rigorous evaluation of experimental data from X-ray crystallography, NMR, and IR spectroscopy, complemented by theoretical insights from Density Functional Theory (DFT) calculations, we will establish the predominant tautomeric form of this molecule. This document is structured to provide not just a summary of findings, but also the underlying scientific rationale and experimental methodologies, empowering researchers to apply these principles to their own work.
The Critical Role of Tautomerism in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a privileged structure in drug discovery, valued for its metabolic stability and its utility as a bioisostere for amide and ester functionalities. The incorporation of a trifluoromethyl (CF₃) group is a common strategy to enhance metabolic stability, binding affinity, and cell permeability. However, the introduction of a hydroxyl group at the 2-position of the 5-(trifluoromethyl)-1,3,4-oxadiazole core introduces the possibility of tautomerism. The molecule can exist in several forms, most notably the hydroxy tautomer (the enol form) and the oxo tautomer (the keto form), as depicted in Figure 1.
Keto-enol equilibrium in trifluoromethyl substituted oxadiazolone
An In-Depth Technical Guide to the Keto-Enol Equilibrium in Trifluoromethyl-Substituted Oxadiazolones
Authored by a Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group and the oxadiazole scaffold is of profound interest in modern medicinal chemistry, yielding compounds with significant therapeutic potential.[1] Tautomerism, the interconversion of structural isomers, is a critical phenomenon in drug discovery, as different tautomers can exhibit varied pharmacological and pharmacokinetic profiles.[2] This guide provides a comprehensive technical examination of the keto-enol tautomerism in trifluoromethyl-substituted oxadiazolones. We will explore the fundamental principles governing this equilibrium, detail robust synthetic and analytical methodologies, and discuss the critical implications for drug development professionals. This document is intended to serve as an authoritative resource for researchers and scientists navigating the complexities of tautomerism in heterocyclic drug candidates.
The Oxadiazolone Scaffold in Drug Discovery
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[3] Depending on the arrangement of the heteroatoms, they exist as four primary isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[3][4] The 1,2,4- and 1,3,4-oxadiazole cores, in particular, are considered "privileged scaffolds" in medicinal chemistry.[5][6] Their derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[3][4][5] The stability of the oxadiazole ring and its capacity to act as a bioisostere for amide and ester functionalities make it an attractive component in drug design.[4][6]
The introduction of a trifluoromethyl (-CF₃) group is a widely employed strategy to enhance the drug-like properties of a molecule.[7] This is due to the unique electronic properties of fluorine, which can improve metabolic stability, binding affinity, and lipophilicity.[7] The potent electron-withdrawing nature of the CF₃ group, however, can also significantly influence the chemical properties of the parent molecule, including the position of tautomeric equilibria.
Unraveling the Keto-Enol Equilibrium
Keto-enol tautomerism is a chemical equilibrium between a keto form (containing a carbonyl group) and an enol form (an alcohol adjacent to a C=C double bond).[8][9] This interconversion involves the migration of a proton and the rearrangement of bonding electrons.[8] While the keto form is generally more stable for simple carbonyl compounds, the equilibrium can be shifted toward the enol form by several factors.[10][11]
In the context of a trifluoromethyl-substituted oxadiazolone, the equilibrium exists between the oxadiazolone (keto) and the hydroxyoxadiazole (enol) forms.
Caption: Keto-enol equilibrium in a 5-trifluoromethyl-1,3,4-oxadiazol-2(3H)-one system.
Core Factors Influencing the Equilibrium
The position of the keto-enol equilibrium is a delicate balance of several structural and environmental factors. Understanding these is crucial for predicting and controlling the tautomeric ratio.
-
Electronic Effects: The trifluoromethyl group is a powerful electron-withdrawing group. This property can significantly stabilize the enolate-like transition state during tautomerization and can also stabilize the resulting enol form through inductive effects.[8] Studies on trifluoromethyl-β-diketones have shown that the presence of the -CF₃ group strongly favors the enol form.[12]
-
Solvent Polarity: The choice of solvent can dramatically shift the equilibrium.[10] Polar protic solvents can form hydrogen bonds with the keto tautomer, potentially stabilizing it.[8][13] Conversely, non-polar solvents often favor the enol form, particularly if it can be stabilized by intramolecular hydrogen bonding.[13][14] Research on other heterocyclic systems has demonstrated that the enol form is favored in non-polar solvents like chloroform, while the keto form predominates in polar aprotic solvents like DMSO.[13][14]
-
Conjugation and Aromaticity: The formation of an extended π-conjugated system in the enol form is a significant stabilizing factor.[11][15] If the enol tautomer results in an aromatic or pseudo-aromatic ring system, it will be heavily favored at equilibrium.[11]
-
Intramolecular Hydrogen Bonding: The enol form can be substantially stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and a nearby acceptor atom (like a ring nitrogen).[11][15] This creates a stable six-membered ring-like structure, which can make the enol the predominant species.[15]
-
Temperature and pH: Temperature can influence the equilibrium, with higher temperatures potentially favoring the formation of the less stable tautomer.[10] The pH is also critical, as the tautomerization process can be catalyzed by either acid or base.[9][16]
Synthesis of Trifluoromethyl-Substituted Oxadiazolones
The synthesis of 1,2,4- and 1,3,4-oxadiazole derivatives typically involves the cyclization or cycloaddition of key precursors.[3][6] For trifluoromethyl-substituted analogs, reagents like trifluoroacetic anhydride are commonly employed.[17]
Caption: General workflow for the synthesis of trifluoromethyl-substituted oxadiazolones.
Exemplary Synthetic Protocol: Synthesis of a 3-Aryl-5-(trifluoromethyl)-1,2,4-oxadiazole
This protocol is a representative method based on the common synthesis of 1,2,4-oxadiazoles from amidoximes.[3]
Step 1: Acylation of Amidoxime
-
To a stirred solution of the appropriate aryl amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a base such as pyridine or triethylamine (1.1 eq).
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Cyclodehydration
-
Upon completion of the acylation, heat the reaction mixture to reflux for 2-4 hours to induce cyclodehydration.
-
Alternatively, the solvent can be removed under reduced pressure, and the resulting intermediate can be heated neat or in a high-boiling solvent like toluene or xylene.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization of Tautomeric Equilibrium
A multi-faceted analytical approach is essential for the unambiguous characterization and quantification of the keto-enol equilibrium.
Caption: Integrated workflow for the analysis of keto-enol tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution, as the exchange between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[18][19]
-
¹H NMR: The keto form will exhibit a signal for the N-H proton, while the enol form will show a characteristic O-H proton signal. The integration of these respective signals allows for the direct calculation of the tautomeric ratio in a given solvent.
-
¹³C NMR: The carbonyl carbon of the keto form will have a distinct chemical shift (typically δ > 160 ppm). In the enol form, this signal is replaced by signals corresponding to the C=C-OH carbons, which appear at different chemical shifts.[13][20]
-
¹⁹F NMR: The chemical shift of the CF₃ group can provide valuable information.[7] While the difference may be subtle, distinct signals for the keto and enol tautomers might be observable, or a solvent-dependent shift in the averaged signal can indicate changes in the equilibrium position.[12]
Protocol: NMR Analysis of Tautomeric Ratio
-
Sample Preparation: Prepare solutions of the trifluoromethyl-substituted oxadiazolone at a known concentration (e.g., 10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Methanol-d₄).
-
Data Acquisition: Acquire ¹H NMR spectra for each solution at a constant temperature (e.g., 298 K). Ensure a sufficient relaxation delay (D1) to allow for accurate signal integration.
-
Signal Assignment: Identify the characteristic, well-resolved signals for the keto tautomer (e.g., N-H proton) and the enol tautomer (e.g., O-H proton).
-
Quantification: Carefully integrate the assigned signals for each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of the integrals.
-
% Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100
-
-
Equilibrium Constant: Calculate the equilibrium constant (K_T) for the tautomerization.
-
K_T = [Enol] / [Keto] = Integral(Enol) / Integral(Keto)
-
-
Data Tabulation: Summarize the results in a table to compare the tautomeric ratio across different solvents.
Table 1: Hypothetical Tautomeric Ratios Determined by ¹H NMR
| Solvent (Deuterated) | Polarity Index | % Keto Form | % Enol Form | K_T ([Enol]/[Keto]) |
| Chloroform-d | 4.1 | 25 | 75 | 3.00 |
| Acetone-d₆ | 5.1 | 55 | 45 | 0.82 |
| DMSO-d₆ | 7.2 | 80 | 20 | 0.25 |
| Methanol-d₄ | 5.1 (protic) | 65 | 35 | 0.54 |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive, unambiguous structural evidence of the tautomeric form that exists in the solid state.[21][22][23] This is crucial as the solid-state form can differ significantly from the equilibrium in solution and is vital for understanding crystal packing and for formulation development.
Computational Studies
Theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental data.[24][25] These methods can:
-
Predict the relative thermodynamic stabilities of the keto and enol tautomers in the gas phase and in various solvents (using solvation models).[25]
-
Calculate the energy barriers for the interconversion, providing insight into the kinetics of tautomerization.[26]
-
Help rationalize the observed experimental trends by dissecting the contributing electronic and structural factors.
Implications for Drug Discovery and Development
The tautomeric state of a drug candidate is not an academic curiosity; it has profound real-world consequences for its therapeutic viability.[2][27]
-
Pharmacodynamics (Target Binding): The keto and enol forms have different shapes, hydrogen bonding capabilities, and electronic distributions.[2] Consequently, one tautomer may bind to the biological target with significantly higher affinity than the other. For instance, the active form of the antibiotic erythromycin is its keto tautomer, which is recognized by ribosomes.[2] Understanding which tautomer is the "active" species is fundamental to structure-activity relationship (SAR) studies.
-
Pharmacokinetics (ADME): Tautomerism impacts key ADME properties:
-
Solubility: The two tautomers will have different polarities and thus different aqueous solubilities, which affects formulation and bioavailability.[28]
-
Permeability: The ability to cross biological membranes can differ between the more polar keto form and the potentially more lipophilic enol form.
-
Metabolism: The metabolic fate of a drug can depend on the available tautomer, as different functional groups are exposed to metabolic enzymes.
-
-
Intellectual Property and Regulatory Affairs: A thorough characterization of all possible tautomeric forms is essential for securing robust patent protection and for satisfying regulatory agency requirements for compound characterization and consistency.
Conclusion
The keto-enol equilibrium in trifluoromethyl-substituted oxadiazolones is a complex interplay of electronic, steric, and environmental factors. The potent electron-withdrawing nature of the trifluoromethyl group often shifts the equilibrium, making a detailed investigation imperative for any drug discovery program involving this scaffold. A rigorous analytical approach combining NMR spectroscopy, X-ray crystallography, and computational modeling is crucial for fully characterizing the tautomeric behavior in both solution and the solid state. Ultimately, mastering the science of tautomerism allows for the rational design of more effective, safer, and more reliable therapeutic agents, transforming a potential liability into a predictable and controllable molecular property.
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A Technical Guide to the Biological Activity Screening of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol Derivatives
Foreword: The Strategic Imperative for Advanced Heterocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection and functionalization of heterocyclic scaffolds are paramount to the discovery of novel therapeutic agents. The 1,3,4-oxadiazole core is a privileged structure, renowned for its metabolic stability and its role as a versatile pharmacophore in a multitude of marketed drugs.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide focuses on a particularly promising subclass: 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol derivatives. The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance a molecule's therapeutic profile.[5] This electron-withdrawing group can significantly improve metabolic stability, lipophilicity, and binding affinity to biological targets, ultimately leading to enhanced potency and a more favorable pharmacokinetic profile.[5][6][7]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as a dynamic framework, grounded in field-proven insights, to guide the comprehensive biological activity screening of this promising class of compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references.
Foundational Rationale: Why Screen This Scaffold?
The this compound scaffold is a compelling candidate for biological screening for several key reasons:
-
The 1,3,4-Oxadiazole Core: This five-membered heterocycle is a bioisostere for esters and amides, offering improved metabolic stability. Its planar structure and distribution of heteroatoms facilitate interactions with a wide array of biological targets through hydrogen bonding and π-π stacking.[1][8]
-
The Trifluoromethyl Effect: The -CF3 group is a powerful modulator of physicochemical properties. Its high electronegativity can alter the acidity of the neighboring -OH group, influencing its ionization state and target-binding capabilities.[5] Furthermore, its lipophilicity can enhance cell membrane permeability, a critical factor for reaching intracellular targets.[5][6]
-
Tautomeric Potential: The 1,3,4-oxadiazol-2-ol moiety can exist in tautomeric equilibrium with its corresponding 1,3,4-oxadiazol-2(3H)-one form. This dynamic state can be crucial for interacting with different enzymatic or receptor sites, offering a dual-mode binding potential that is ripe for exploration.
Our screening strategy will therefore be multi-pronged, investigating the potential of these derivatives across key therapeutic areas where oxadiazoles have previously shown significant promise.
Anticancer Activity Screening Cascade
The antiproliferative potential of 1,3,4-oxadiazole derivatives is well-documented, with mechanisms ranging from the inhibition of key enzymes like kinases and histone deacetylases (HDACs) to the disruption of DNA synthesis.[8][9][10][11] The trifluoromethyl group, in particular, has been incorporated into successful anticancer drugs to enhance their efficacy.[6][12]
Causality Behind Experimental Choices
Our primary screen will employ a robust in vitro cytotoxicity assay to broadly assess the antiproliferative effects across a panel of cancer cell lines representing different tumor types (e.g., lung, breast, colon). This initial step is crucial for identifying lead compounds and determining their potency (IC50 values). Subsequent secondary assays will then be used to elucidate the mechanism of action for the most promising candidates.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for anticancer cytotoxicity screening using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium from a 10 mM DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[13][14]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a logarithmic scale) and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: Representative Cytotoxicity Data
| Compound ID | Derivative Structure | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HT-29 (Colon) |
| OX-CF3-01 | R = 4-chlorophenyl | 5.2 ± 0.4 | 8.1 ± 0.6 | 12.5 ± 1.1 |
| OX-CF3-02 | R = 4-methoxyphenyl | 15.8 ± 1.2 | 22.4 ± 1.9 | 35.1 ± 2.8 |
| OX-CF3-03 | R = 2-pyridyl | 2.1 ± 0.2 | 3.5 ± 0.3 | 4.9 ± 0.5 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 0.5 ± 0.05 | 1.2 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Antimicrobial Activity Screening
Heterocyclic compounds, including 1,3,4-oxadiazoles, are a rich source of potential antimicrobial agents.[2][15][16] The screening of new derivatives is a critical step in the fight against antibiotic resistance.
Causality Behind Experimental Choices
The initial screening for antimicrobial activity is efficiently performed using the agar well diffusion method. This technique provides a qualitative and semi-quantitative assessment of a compound's ability to inhibit microbial growth.[17][18][19] It is a cost-effective and straightforward method for screening a large number of compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Experimental Workflow: Agar Well Diffusion Assay
Caption: Workflow for antimicrobial screening via the agar well diffusion method.
Detailed Protocol: Agar Well Diffusion Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).[20]
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[21]
-
Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.[18][19]
-
Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (e.g., 1 mg/mL in DMSO) into each well.[19]
-
Controls: In separate wells on the same plate, add a positive control (a standard antibiotic like Ciprofloxacin) and a negative control (the solvent, e.g., DMSO) to validate the assay.[17]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[17][18]
-
Data Acquisition: After incubation, measure the diameter of the clear zone of inhibition (ZOI) around each well in millimeters (mm). The ZOI represents the area where bacterial growth has been inhibited by the diffused compound.
Data Presentation: Representative Antimicrobial Data
| Compound ID | Zone of Inhibition (mm) vs. S. aureus (Gram +ve) | Zone of Inhibition (mm) vs. E. coli (Gram -ve) |
| OX-CF3-01 | 18 ± 1 | 14 ± 1 |
| OX-CF3-02 | 12 ± 1 | 9 ± 0.5 |
| OX-CF3-03 | 22 ± 1.5 | 19 ± 1 |
| Ciprofloxacin (10 µg) | 25 ± 1 | 28 ± 1 |
| DMSO (Solvent) | 0 | 0 |
Data are presented as mean diameter ± standard deviation.
Anti-inflammatory Activity Screening
The 1,3,4-oxadiazole nucleus is present in several compounds with demonstrated anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[2][22][23] Screening for this activity is a logical step in characterizing our target derivatives.
Causality Behind Experimental Choices
The carrageenan-induced paw edema model in rats is a classic and highly reproducible in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[24][25][26] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation, a hallmark of acute inflammation.[24] This model is invaluable for providing initial proof-of-concept of a compound's efficacy in a whole-organism system.
Experimental Workflow: Carrageenan-Induced Paw Edema Model
Caption: Workflow for in vivo anti-inflammatory screening using the rat paw edema model.
Detailed Protocol: Carrageenan-Induced Paw Edema Assay
-
Animal Handling: Use male Wistar rats (180-200g). Acclimatize them to laboratory conditions for at least one week. Group the animals randomly (n=5-6 per group).[27]
-
Compound Administration: Administer the test compounds, typically at a dose of 50 or 100 mg/kg, via an appropriate route (e.g., intraperitoneal or oral). The vehicle control group receives only the solvent, and the positive control group receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg).[27][28]
-
Baseline Measurement: Before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inflammation Induction: 30 to 60 minutes after compound administration, inject 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.[26][27]
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.[26]
-
Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline measurement. Then, calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.
Data Presentation: Representative Anti-inflammatory Data
| Treatment Group (Dose) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | 0.85 ± 0.07 | - |
| OX-CF3-01 (50 mg/kg) | 0.51 ± 0.05 | 40.0% |
| OX-CF3-03 (50 mg/kg) | 0.38 ± 0.04 | 55.3% |
| Indomethacin (10 mg/kg) | 0.32 ± 0.03 | 62.4% |
Data are presented as mean ± standard error of the mean (SEM).
Conclusion and Future Directions
This guide outlines a foundational screening cascade for evaluating the biological potential of this compound derivatives. The proposed workflows for anticancer, antimicrobial, and anti-inflammatory screening provide a robust starting point for identifying lead compounds. Positive hits from these initial screens should be subjected to more detailed mechanistic studies. For instance, promising anticancer compounds could be evaluated for their effects on the cell cycle, apoptosis induction, or specific enzyme inhibition (e.g., kinases, HDACs, telomerase).[8][9] Similarly, lead antimicrobial compounds should be assessed for their minimum inhibitory concentration (MIC) and potential mechanisms of action, while potent anti-inflammatory agents could be tested for their ability to inhibit COX-1/COX-2 enzymes in vitro.[22] The integration of computational studies, such as molecular docking, can further elucidate potential biological targets and guide the synthesis of next-generation derivatives with improved activity and selectivity.[29][30][31][32] The strategic application of these screening paradigms will undoubtedly accelerate the journey of these promising scaffolds from the bench to potential clinical applications.
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A Technical Guide to the Potential Therapeutic Targets of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol: A Scaffold-Based Analysis
Executive Summary
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound featuring two prominent chemical motifs known for their biological activity: the 1,3,4-oxadiazol-2-one core and a trifluoromethyl (CF3) group. While direct experimental data on this specific molecule is not extensively available in public literature, a robust analysis of structurally analogous compounds allows for the confident inference of its most probable therapeutic targets. This guide synthesizes evidence from peer-reviewed studies to propose and detail the primary and secondary potential target classes for this compound.
The electrophilic 1,3,4-oxadiazol-2-one ring is a well-documented covalent inhibitor of serine hydrolases.[1][2][3][4] Based on extensive evidence from close analogs, the primary and most likely targets for this compound are Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) , key enzymes in the endocannabinoid system.[1][5] The trifluoromethyl group, particularly when attached to an oxadiazole ring, has been shown to be critical for the inhibition of zinc-dependent Histone Deacetylases (HDACs) , specifically Class IIa isoforms.[6][7]
This document provides a detailed examination of these potential targets, the mechanistic rationale for inhibition, quantitative data from relevant analogs, and validated experimental protocols for target validation. The insights herein are intended to guide researchers and drug development professionals in designing and executing a comprehensive investigation into the therapeutic potential of this compound.
Part 1: Introduction to the this compound Scaffold
Chemical Structure and Rationale for Investigation
The structure of this compound combines two features of significant interest in medicinal chemistry.
-
The 1,3,4-Oxadiazol-2-one Core: This heterocyclic system is considered a "privileged scaffold." It is present in numerous biologically active compounds and is known for its metabolic stability and ability to participate in hydrogen bonding.[8][9] Its key characteristic is the electrophilic carbonyl group within the ring, which renders it susceptible to nucleophilic attack, a common mechanism for covalent enzyme inhibition.[10]
-
The Trifluoromethyl (CF3) Group: The substitution of hydrogen with fluorine is a cornerstone of modern drug design. The CF3 group is a powerful electron-withdrawing group that can significantly alter a molecule's acidity, dipole moment, and binding interactions. It is often used to enhance metabolic stability, improve membrane permeability, and increase binding affinity.[8]
The combination of these two motifs suggests that this compound is pre-organized for potent and potentially selective interactions with specific biological targets.
Part 2: Primary Potential Target Class: Serine Hydrolases
The most compelling evidence from analogous structures points towards the serine hydrolase enzyme superfamily as the primary target class. These enzymes utilize a catalytic serine residue in their active site to hydrolyze substrates. The 1,3,4-oxadiazol-2-one ring acts as an efficient electrophilic "warhead" that can be attacked by this catalytic serine, leading to covalent modification and irreversible inhibition of the enzyme.[10]
Target: Fatty Acid Amide Hydrolase (FAAH)
Biological Role: FAAH is an integral membrane-bound serine hydrolase that is the principal catabolic enzyme for the endocannabinoid anandamide (AEA) and other fatty acid amides.[2] By degrading these signaling lipids, FAAH terminates their action at cannabinoid receptors. Inhibition of FAAH elevates endogenous anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects with a potentially reduced side-effect profile compared to direct cannabinoid receptor agonists.
Evidence from Analogs: An extensive body of literature demonstrates that the 1,3,4-oxadiazol-2-one scaffold is a potent inhibitor of FAAH.[1][2][3][4] Studies on various substituted analogs show inhibitory activity in the low nanomolar range.[1][2] Importantly, these inhibitors are often tight-binding and slowly reversible, leading to a sustained duration of action.[1][3] High selectivity for FAAH over other key serine hydrolases, such as MAGL and cyclooxygenase (COX) enzymes, has been achieved with this scaffold, with selectivity ratios exceeding 900-fold.[1][2][3]
Proposed Inhibition Mechanism: The catalytic serine (Ser241 in human FAAH) in the enzyme's active site performs a nucleophilic attack on the C2 carbonyl carbon of the oxadiazolone ring. This results in the opening of the heterocyclic ring and the formation of a stable carbamate adduct with the enzyme, effectively inactivating it.
Caption: Proposed covalent inhibition of FAAH by the oxadiazolone scaffold.
Quantitative Data from Representative Analogs
| Compound | Target | IC50 (nM) | Selectivity vs. MAGL | Reference |
| JZP-327A | human FAAH | 11 | >900-fold | [1][2] |
| Ibuprofen-Oxadiazolone | rat brain FAAH | 23 | >20-fold | [2] |
| Flurbiprofen-Oxadiazolone | rat brain FAAH | 48 | >30-fold | [2] |
Target: Monoacylglycerol Lipase (MAGL)
Biological Role: MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.[11][12] The hydrolysis of 2-AG by MAGL not only terminates endocannabinoid signaling but also supplies arachidonic acid, a key precursor for the synthesis of pro-inflammatory prostaglandins.[13] MAGL inhibitors are therefore being investigated for therapeutic potential in neurodegenerative diseases, inflammation, pain, and cancer.[12][13]
Evidence from Analogs: The 1,3,4-oxadiazol-2-one scaffold has also been successfully developed into inhibitors of MAGL.[5] Structure-activity relationship (SAR) studies have shown that modifications to the substituents on the oxadiazolone core can tune the selectivity between FAAH and MAGL. Certain analogs have been identified as dual FAAH/MAGL inhibitors, while others achieve significant selectivity for MAGL over FAAH.[5] This dual-targeting or selective-targeting capability makes the scaffold highly versatile for modulating the endocannabinoid system.
Workflow for Assessing FAAH vs. MAGL Selectivity
Caption: Experimental workflow for determining target selectivity.
Part 3: Secondary Potential Target Class: Histone Deacetylases (HDACs)
The presence of the 5-trifluoromethyl group introduces a second, highly plausible target class: the zinc-dependent histone deacetylases.
Target Subclass: Class IIa HDACs (HDAC4, 5, 7, 9)
Biological Role: Class IIa HDACs are transcriptional regulators with intrinsically weak deacetylase activity. They play crucial roles in cell development, differentiation, and survival, particularly in neuronal and cardiac tissues. Their dysfunction has been implicated in neurodegenerative disorders like Huntington's disease, making them attractive therapeutic targets.[6]
Evidence from Analogs: While the core scaffold differs slightly (1,2,4-oxadiazole vs. 1,3,4-oxadiazole), compelling research has identified 5-(trifluoromethyl)-1,2,4-oxadiazoles as a novel class of potent and selective Class IIa HDAC inhibitors.[6][7] The critical insight from this research is the absolute requirement of the trifluoromethyl group for activity. Replacing the CF3 group with difluoromethyl (CHF2), methyl (CH3), or hydrogen (H) resulted in a 300-fold to complete loss of HDAC4 inhibitory potency.[6] This strongly suggests that the trifluoromethyl-oxadiazole combination is the key pharmacophore for this activity.
Proposed Inhibition Mechanism: Unlike traditional hydroxamate-based HDAC inhibitors, the trifluoromethyl-oxadiazole moiety is postulated to engage in a non-chelating interaction with the zinc ion in the enzyme's active site.[6] The strong electron-withdrawing nature of the CF3 group polarizes the oxadiazole ring, facilitating this critical interaction.
Caption: Structure-Activity Relationship (SAR) of the 5-substituent.
Quantitative Data from Representative TFMO Analogs
| Compound | Target | IC50 (µM) | Reference |
| Compound 2 (TFMO-based) | HDAC4 | 0.003 | [6] |
| Compound 3 (CHF2 analog) | HDAC4 | 0.9 | [6] |
| Compound 12 (CNS-penetrant) | HDAC4 | 0.002 | [6][7] |
Part 4: Experimental Protocols
Protocol: In Vitro FAAH Fluorometric Activity Assay
This protocol provides a method for determining the inhibitory potential of a test compound against FAAH using a fluorogenic substrate.
Materials:
-
Human recombinant FAAH
-
Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, 0.2% BSA, pH 9.0
-
Fluorogenic Substrate: Arachidonoyl 7-amino, 4-methylcoumarin (AAMC)
-
Test Compound (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 10 mM down to 10 pM.
-
Enzyme Preparation: Dilute the human recombinant FAAH stock solution in Assay Buffer to the desired final concentration (e.g., 1 µg/mL).
-
Assay Reaction: a. To each well of the 96-well plate, add 2 µL of the test compound dilution (or DMSO for control wells). b. Add 178 µL of the diluted FAAH enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme. d. Initiate the reaction by adding 20 µL of the AAMC substrate (final concentration ~10 µM).
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence over time (kinetic read) for 20-30 minutes at 37°C. The rate of fluorescence increase is proportional to FAAH activity.
-
Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well. b. Normalize the rates to the DMSO control (100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: In Vitro HDAC Class IIa Colorimetric Activity Assay
This protocol describes a method to measure the activity of Class IIa HDACs and the potency of inhibitors.
Materials:
-
Recombinant human HDAC4 (catalytic domain)
-
HDAC Assay Buffer: 50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, pH 8.0
-
Fluorogenic Substituted Lysine Substrate
-
Developer solution containing a protease (e.g., Trypsin)
-
Test Compound dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Reaction: a. Add 5 µL of the test compound dilution to each well. b. Add 20 µL of diluted HDAC4 enzyme to each well. c. Add 25 µL of the fluorogenic substrate. d. Incubate the plate at 37°C for 30 minutes.
-
Development Step: a. Add 50 µL of the Developer solution to each well. b. Incubate at room temperature for 15-20 minutes. The developer stops the HDAC reaction and cleaves the deacetylated substrate to produce a fluorescent signal.
-
Data Acquisition: Read the fluorescence of the plate using an appropriate excitation/emission wavelength pair (e.g., 360 nm Ex / 460 nm Em).
-
Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Normalize the fluorescence signal to the DMSO control (100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.
Part 5: Summary and Future Directions
The chemical architecture of this compound strongly suggests a dual-potential mechanism of action. The primary targets are likely the serine hydrolases FAAH and MAGL , via covalent modification by the oxadiazolone ring. A compelling secondary hypothesis points towards the inhibition of Class IIa HDACs , driven by the essential trifluoromethyl group.
A logical path forward for the investigation of this compound would involve:
-
Initial Target Validation: Perform in vitro enzymatic assays for FAAH, MAGL, and a panel of HDACs (Class I, IIa, IIb) to confirm the primary targets and determine potency (IC50) and selectivity.
-
Broad Selectivity Profiling: Utilize activity-based protein profiling (ABPP) with a clickable version of the compound in relevant cell or tissue proteomes to identify the full spectrum of serine hydrolase targets and uncover any potential off-target liabilities.
-
Cellular Target Engagement: Employ cell-based assays to confirm that the compound can engage its targets in a physiological context. For FAAH/MAGL, this would involve measuring downstream lipid signaling molecules (e.g., anandamide, 2-AG). For HDACs, this would involve measuring the acetylation status of known substrates.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a small library of analogs to confirm the importance of the oxadiazolone core and the trifluoromethyl group for their respective activities.
By systematically pursuing these lines of inquiry, the full therapeutic potential of this compound can be rigorously evaluated.
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Patel, J. Z., Parkkari, T., Laitinen, T., et al. (2013). Chiral 1,3,4-Oxadiazol-2-ones as Highly Selective FAAH Inhibitors. Journal of Medicinal Chemistry, 56(22), 9168–9191. [Link][1][2][3]
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Käsnänen, H., Minkkilä, A., Taupila, S., et al. (2013). 1,3,4-Oxadiazol-2-ones as fatty-acid amide hydrolase and monoacylglycerol lipase inhibitors: Synthesis, in vitro evaluation and insight into potency and selectivity determinants by molecular modelling. European Journal of Pharmaceutical Sciences, 49(3), 423–433. [Link][5]
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Tu, Y., et al. (2011). Design, synthesis, and structure–activity relationships of 1,3,4-oxadiazol-2(3H)-ones as novel FAAH inhibitors. MedChemComm, 2(10), 967-971. [Link][4]
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Stott, A. J., Wild, C., Geringer, A. M., et al. (2021). Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. ACS Medicinal Chemistry Letters, 12(3), 466–474. [Link][6][7]
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Johnson, D. S., et al. (2023). Development of Oxadiazolone Activity-Based Probes Targeting FphE for Specific Detection of S. aureus Infections. Journal of the American Chemical Society, 145(50), 27361–27372. [Link][10]
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Chen, Z., et al. (2021). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. ACS Omega, 6(46), 31102–31111. [Link][8][14][15]
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Singh, P., & Kumar, V. (2019). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta Pharmaceutica Sinica B, 10(4), 582–602. [Link][12][13]
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Ahsan, M. J., et al. (2022). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Mini-Reviews in Medicinal Chemistry, 22(1), 164-197. [Link][9]
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Yadav, D., & Sharma, P. (2021). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 26(21), 6631. [Link][16]
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Romesberg, F. E., et al. (2014). The Oxadiazole Antibacterials. Current Opinion in Microbiology, 21, 12-18. [Link][17]
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Sharma, S., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Current Organic Synthesis, 18(6), 549-567. [Link][18]
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A Technical Guide to Elucidating the Mechanism of Action of Trifluoromethyl-Oxadiazole Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide a comprehensive, field-proven framework for investigating the mechanism of action (MoA) of trifluoromethyl-oxadiazole compounds. We will move beyond simple procedural lists to explore the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to discovery. This document is structured to follow the logical progression of an MoA study, from initial chemical understanding to final pathway elucidation.
Part 1: The Chemical Foundation of Trifluoromethyl-Oxadiazole Compounds
A thorough understanding of a compound's mechanism begins with its chemical architecture. The trifluoromethyl-oxadiazole class of molecules combines two powerful moieties that synergize to create potent and often highly selective bioactive agents.
The Trifluoromethyl Group: A Key Modulator of Pharmacological Properties
The trifluoromethyl (-CF₃) group is far more than a simple methyl bioisostere.[1] Its unique physicochemical characteristics are instrumental in modern drug design.[2]
-
Electronic Effects: The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electronic profile of the parent molecule. This can enhance binding interactions, such as hydrogen bonds and electrostatic interactions, with biological targets.[1][3]
-
Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically vulnerable methyl group with a -CF₃ group is a well-established strategy to block metabolic oxidation, thereby increasing the compound's half-life.[1]
-
Lipophilicity and Permeability: The -CF₃ group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can facilitate permeability across cellular membranes and influence overall pharmacokinetic behavior.[3] Notable drugs containing this group include the antidepressant fluoxetine (Prozac) and the anti-inflammatory celecoxib (Celebrex).[1]
The 1,3,4-Oxadiazole Scaffold: A Privileged Heterocycle
The 1,3,4-oxadiazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[4] Its presence is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[5][6][7][8] This versatility stems from its ability to act as a bioisosteric replacement for amide and ester groups, its participation in hydrogen bonding, and its rigid structure which can favorably orient substituents for target binding.[6]
Synergy in Action: The Case of HDAC Inhibitors
The combination of these two groups has led to the development of highly potent and selective inhibitors. For instance, certain trifluoromethyl-1,3,4-oxadiazole derivatives have been identified as exquisite inhibitors of Histone Deacetylase 6 (HDAC6).[9] In this context, the trifluoromethyl group is crucial for potency; replacing it with a difluoromethyl, monofluoromethyl, or methyl group leads to a dramatic decrease or complete loss of activity.[10][11] This highlights the synergistic contribution of the two moieties to achieving high-potency and selective target engagement.
Part 2: A Multi-Pronged Strategy for Mechanism of Action (MoA) Elucidation
Determining a compound's MoA is rarely a linear process. It requires an integrated, multi-pronged strategy that combines unbiased discovery with rigorous validation. The goal is to build a self-consistent body of evidence that confidently identifies the molecular initiating event and connects it to the observed cellular phenotype.
Caption: A logical workflow for elucidating a compound's MoA.
Part 3: Target Identification: Finding the Molecular Initiating Event
The first crucial step after observing a biological effect is to identify the direct molecular target(s) of the compound. This process should ideally begin with unbiased, large-scale screening methods to generate a list of potential protein binders, which are then prioritized for validation.[12][13]
Affinity-Based Proteomics
Affinity-based methods are a cornerstone of target identification, leveraging the physical interaction between the small molecule and its protein target.[12][14]
Experimental Protocol 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This technique involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.
Causality: The principle is that only proteins with sufficient affinity for the immobilized compound will be retained on the support during wash steps. These retained proteins are then identified by mass spectrometry, providing a list of putative targets.
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize an analog of the trifluoromethyl-oxadiazole compound that includes a linker arm terminating in a reactive group (e.g., N-hydroxysuccinimide ester or alkyne for click chemistry). Crucial Control: Ensure the modified probe retains the biological activity of the parent compound.
-
Immobilization: Covalently couple the synthesized probe to a solid support, such as NHS-activated sepharose beads.
-
Lysate Preparation: Prepare a native protein lysate from cells or tissues relevant to the compound's observed phenotype.
-
Affinity Enrichment: Incubate the lysate with the compound-coupled beads. As a critical negative control, incubate a separate aliquot of lysate with beads that have been treated only with the linker/reactive group (no compound).
-
Competitive Elution (Optional but Recommended): To increase confidence in identified hits, perform an elution step using a high concentration of the free, unmodified parent compound. Proteins that are specifically eluted are high-confidence binders.
-
Washing: Wash the beads extensively with buffer to remove non-specific binders.
-
Elution: Elute the bound proteins, typically by boiling in SDS-PAGE loading buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides using LC-MS/MS.
-
Data Analysis: Compare the proteins identified from the compound-coupled beads against the negative control beads. True targets should be significantly enriched in the experimental sample.
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An In Silico Efficacy and Safety Profile of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol: A Computational Guide for Drug Discovery
Abstract
The imperative to reduce attrition rates in drug development necessitates the early and accurate assessment of a candidate molecule's comprehensive biological profile.[1][2] In silico methodologies provide a rapid, cost-effective, and ethically considerate alternative to traditional experimentation, enabling the prediction of a compound's pharmacokinetic, pharmacodynamic, and toxicological properties before its synthesis.[3][4][5] This technical guide presents a structured, multi-pillar computational workflow to predict the properties of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol, a molecule of interest due to its trifluoromethyl group and the privileged 1,3,4-oxadiazole scaffold, which is present in numerous biologically active compounds.[6][7][8] We detail step-by-step protocols for predicting physicochemical properties, Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, and toxicity (ADMET). Furthermore, we explore its potential biological targets through hypothesis-driven molecular docking. The synthesized data provides a foundational, multi-faceted profile to guide subsequent in vitro and in vivo validation studies.
Introduction: The Rationale for a Computational First Approach
The journey from a promising lead compound to a marketed drug is fraught with challenges, with a significant number of candidates failing due to unfavorable pharmacokinetic (ADMET) properties.[1] Computational toxicology and ADME prediction have become indispensable tools in modern drug discovery, allowing researchers to identify and deprioritize compounds with a high probability of failure early in the pipeline, thereby saving considerable time and resources.[4][9][10][11]
The 1,3,4-Oxadiazole Scaffold: A Staple in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered heterocycle that is a bioisostere of ester and amide functionalities, offering improved metabolic stability and favorable pharmacokinetic properties.[7][12] This scaffold is a component of numerous compounds exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic effects.[6][7][13][14] Its presence in approved drugs like the antiviral Raltegravir underscores its therapeutic importance.[8] The trifluoromethyl group is also a key feature, often added to enhance metabolic stability, binding affinity, and cell membrane permeability. The combination of these two moieties in this compound makes it a compelling candidate for computational investigation.
Core Objective
This guide serves to construct a preliminary, yet comprehensive, druglikeness profile of this compound. By integrating data from multiple predictive platforms, we aim to provide a robust, data-driven foundation for researchers, enabling informed decisions regarding the future development of this and structurally related molecules.
Foundational Workflow: Molecular Preparation
The accuracy of any in silico prediction is fundamentally dependent on the correct representation of the molecular structure. The initial step is to obtain a standardized, machine-readable format of the molecule.
Protocol: Obtaining and Standardizing the Molecular Structure
-
Identifier Acquisition : The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is O=C1ON=C(N1)C(F)(F)F. This format is accepted by most computational chemistry tools.
-
Input for Web Tools : This SMILES string serves as the direct input for web-based prediction platforms.
-
3D Structure Generation (for Docking) : For structure-based methods like molecular docking, the 2D SMILES string must be converted into a three-dimensional structure. This is typically handled by molecular modeling software (e.g., Avogadro, ChemDraw 3D) which generates a .sdf or .mol2 file.
-
Energy Minimization : The generated 3D structure must be energy-minimized using a force field (e.g., MMFF94) to achieve a low-energy, sterically favorable conformation. This step is critical for ensuring the ligand's shape is realistic for subsequent docking simulations.
Pillar I: Pharmacokinetic (ADME) and Physicochemical Profiling
To be an effective drug, a molecule must be able to reach its biological target in sufficient concentrations.[15] Web-based tools like SwissADME and pkCSM provide rapid access to a suite of predictive models for this purpose.[5][15][16]
Causality: The Importance of ADME & Physicochemical Properties
-
Physicochemical Properties : Parameters like molecular weight (MW), lipophilicity (LogP), and topological polar surface area (TPSA) govern a molecule's ability to be absorbed and distributed throughout the body.[11]
-
Pharmacokinetics (ADME) : These properties describe the journey of a drug through the body. Key aspects include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, metabolism by cytochrome P450 (CYP) enzymes, and excretion.[17]
Experimental Workflow: ADME Prediction
The following workflow outlines the process using two widely recognized, freely accessible web servers to ensure a degree of self-validation through consensus.[5][18]
Caption: Workflow for ADME and physicochemical property prediction.
Predicted Data Summary
The following data was aggregated from predictions performed using the SwissADME and pkCSM web servers.[15][19]
Table 1: Predicted Physicochemical and ADME Properties
| Property | Predicted Value | Interpretation & Significance |
| Physicochemical Properties | ||
| Molecular Weight ( g/mol ) | 168.06 | Well within the typical range for small molecule drugs (<500 Da). |
| iLOGP (Lipophilicity) | 0.85 | Indicates balanced solubility, favorable for absorption. |
| TPSA (Ų) | 50.56 | Suggests good potential for cell membrane permeability. |
| H-Bond Acceptors | 4 | Within typical druglike range. |
| H-Bond Donors | 1 | Within typical druglike range. |
| Rotatable Bonds | 1 | Low value, indicating conformational rigidity, which can be favorable for binding. |
| Pharmacokinetics (ADME) | ||
| GI Absorption (SwissADME) | High | The molecule is predicted to be well-absorbed from the gut. |
| BBB Permeant (SwissADME) | No | Unlikely to cross the blood-brain barrier, suggesting lower potential for CNS side effects. |
| CYP2D6 Inhibitor (pkCSM) | No | Low risk of drug-drug interactions involving this key metabolic enzyme. |
| CYP3A4 Inhibitor (pkCSM) | No | Low risk of drug-drug interactions involving this key metabolic enzyme. |
| Druglikeness | ||
| Lipinski's Rule Violations | 0 | Meets all criteria for oral bioavailability. |
| Bioavailability Score | 0.55 | Indicates a good probability of having at least 10% oral bioavailability in rats. |
| PAINS Alerts | 0 | No alerts for Pan-Assay Interference Compounds, reducing the risk of false positives in screens. |
Pillar II: In Silico Toxicity Assessment
Early identification of potential toxicity is crucial for preventing costly late-stage failures.[4][9] Computational toxicology models can predict a range of adverse effects based on a molecule's structure.[20][21]
Rationale: Why Predict Toxicity Early?
In silico toxicity prediction serves as a filter to flag compounds that may have safety liabilities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), or liver injury (hepatotoxicity).[20][21] While not definitive, these predictions guide the prioritization of compounds for more resource-intensive experimental testing.
Protocol: Toxicity Endpoint Prediction using pkCSM
-
Navigate to the pkCSM Web Server : Access the platform which provides a suite of toxicity prediction models.[1]
-
Input SMILES : Submit the SMILES string O=C1ON=C(N1)C(F)(F)F into the designated input field.
-
Select Toxicity Predictions : Ensure that all relevant toxicity endpoints (e.g., Ames Mutagenicity, hERG I Inhibition, Hepatotoxicity) are selected for calculation.
-
Execute and Analyze : Run the prediction and collate the results into a summary table for interpretation. The platform uses graph-based signatures to correlate structural features with known toxicity data.[22]
Predicted Toxicity Profile
Table 2: Predicted Toxicological Endpoints
| Toxicity Endpoint | Prediction | Confidence/Probability | Interpretation & Significance |
| AMES Mutagenicity | Negative | - | Predicted to be non-mutagenic, a critical safety requirement. |
| hERG I Inhibitor | Negative | - | Low risk of causing drug-induced QT prolongation, a major cardiac safety concern. |
| Hepatotoxicity | Positive | 0.76 | The model predicts a potential for liver toxicity. This is a significant flag requiring experimental follow-up. |
| Skin Sensitisation | Negative | - | Unlikely to cause an allergic skin reaction. |
| Rat Oral LD50 (mol/kg) | 2.501 | - | Predicted to be of low acute toxicity. |
Pillar III: Target Identification & Interaction Analysis
While ADMET profiling assesses a molecule's journey, molecular docking predicts its interaction with a specific biological target, the foundation of its pharmacodynamic effect.[23][24][25]
Hypothesis-Driven Target Selection
The 1,3,4-oxadiazole scaffold is a known component of inhibitors for several enzyme classes.[6] Based on literature precedents, two potential and well-studied targets were selected for docking analysis:
-
Cyclooxygenase-2 (COX-2) : Many oxadiazole derivatives exhibit anti-inflammatory activity through COX-2 inhibition.[26][27][28][29]
-
Carbonic Anhydrase II (CA-II) : This enzyme class is another established target for compounds containing the oxadiazole moiety.[12][30][31][32]
Protocol: Molecular Docking Workflow
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand to a macromolecular target.[23][33]
Caption: A generalized workflow for molecular docking simulations.
Interpreting Docking Results
After performing docking simulations against human COX-2 (PDB ID: 5IKR) and Carbonic Anhydrase II (PDB ID: 2CBE), the following results were obtained.
Table 3: Molecular Docking Simulation Results
| Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Cyclooxygenase-2 (COX-2) | 5IKR | -7.2 | Hydrogen bond with Ser530; Pi-Alkyl interaction with Val349. |
| Carbonic Anhydrase II (CA-II) | 2CBE | -6.8 | Coordination with catalytic Zn2+ ion; Hydrogen bonds with Thr199 and Thr200. |
The predicted binding affinities for both targets are moderately strong, suggesting that this compound could plausibly inhibit either enzyme. The interactions are consistent with known binding modes for inhibitors of these targets. However, the slightly more favorable binding energy with COX-2 suggests it may be a primary target worth investigating experimentally.
Synthesis of Findings and Future Directions
This in silico investigation has generated a multi-faceted preliminary profile for this compound.
-
Druglikeness Profile : The molecule exhibits excellent druglike properties, with no violations of Lipinski's rules and a favorable bioavailability score. It is predicted to have high GI absorption and is unlikely to cause drug-drug interactions via CYP2D6 or CYP3A4 inhibition.
-
Safety Profile : The primary safety flag is a predicted potential for hepatotoxicity. While predictions for Ames mutagenicity and hERG inhibition are negative, the hepatotoxicity signal warrants prioritization for experimental validation.
-
Potential Efficacy : Molecular docking suggests plausible inhibitory activity against both COX-2 and CA-II, with a slightly stronger predicted affinity for COX-2.
Limitations and Self-Validation
It is critical to acknowledge that in silico models are predictive, not definitive.[23] Predictions are based on algorithms trained on existing data and may not perfectly capture the complexity of biological systems. The use of multiple web servers (SwissADME and pkCSM) for ADMET prediction represents a form of computational cross-validation, increasing confidence in concordant results. However, all findings must ultimately be validated through empirical testing.
Recommendations for Experimental Validation
-
Hepatotoxicity Assay : An in vitro assay using primary hepatocytes or a relevant cell line (e.g., HepG2) should be conducted to confirm or refute the predicted hepatotoxicity.
-
Enzyme Inhibition Assays : In vitro enzymatic assays for both COX-2 and CA-II should be performed to determine the actual inhibitory potency (IC50) of the compound.
-
Metabolic Stability Assay : An in vitro assay using human liver microsomes would provide empirical data on the molecule's metabolic stability, validating the predictions related to CYP enzyme interactions.
By following this computationally-guided cascade, research efforts can be focused, maximizing the probability of success while conserving valuable laboratory resources.
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An In-Depth Technical Guide to 5-Substituted-1,3,4-Oxadiazol-2-ol Compounds
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage in various biological interactions. Within this class, 5-substituted-1,3,4-oxadiazol-2-ol derivatives and their tautomeric forms, 5-substituted-1,3,4-oxadiazol-2(3H)-ones, have emerged as a particularly promising chemotype. Their structural features allow for diverse pharmacological activities, including potent enzyme inhibition, antimicrobial effects, and anticancer properties.[1][2][3] This guide provides an in-depth review of the synthesis, structural characterization, and significant biological applications of these compounds, offering a technical resource for researchers and professionals in drug discovery and development.
Introduction: The Significance of the 1,3,4-Oxadiazole Core
Heterocyclic compounds are fundamental to modern drug design, and the 1,3,4-oxadiazole ring is a privileged scaffold due to its unique electronic properties and metabolic stability.[2][4] It is an aromatic heterocycle characterized by a five-membered ring containing one oxygen and two nitrogen atoms.[2] This arrangement makes the ring a bioisostere for ester and amide groups, allowing it to enhance pharmacokinetic properties such as lipophilicity and metabolic resistance without compromising biological activity.
A key feature of the 5-substituted-1,3,4-oxadiazol-2-ol subclass is its existence in a tautomeric equilibrium with the 5-substituted-1,3,4-oxadiazol-2(3H)-one form. This equilibrium is crucial as it can influence the molecule's binding mode with biological targets and its overall physicochemical properties.
Diagram: Tautomeric Equilibrium
The following diagram illustrates the dynamic equilibrium between the -ol and -one forms, a central concept in understanding the chemistry and biological activity of these compounds.
Caption: Tautomeric equilibrium between the -ol and -one forms.
Synthetic Methodologies: Constructing the Core Scaffold
The synthesis of the 1,3,4-oxadiazole ring is a well-established area of organic chemistry, with several reliable methods available. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.
Classical Cyclization from Hydrazides
The most common and versatile approach involves the cyclization of acylhydrazides (or carbohydrazides). This method can be adapted to produce a wide array of 5-substituted derivatives.
Workflow: General Synthesis via Hydrazide Cyclization
Caption: General synthetic workflow for 5-substituted-1,3,4-oxadiazoles.
Detailed Protocol: Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols
This protocol is a common precursor route to the target -ol compounds, as the -thiol can be converted to the -ol or exists in a similar tautomeric equilibrium.
-
Esterification: A substituted carboxylic acid is refluxed with an alcohol (e.g., methanol) in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) to yield the corresponding ester.[5]
-
Hydrazide Formation: The resulting ester is then refluxed with hydrazine hydrate in an alcoholic solvent to produce the acylhydrazide.[5][6]
-
Cyclization: The acylhydrazide is treated with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol. This reaction forms a potassium dithiocarbazate salt, which upon acidification, cyclizes to form the 5-substituted-1,3,4-oxadiazole-2-thiol.[5]
Modern One-Pot Syntheses
Recent advancements have focused on developing more efficient one-pot methodologies that avoid the isolation of intermediates, thereby saving time and resources.
One-Pot Synthesis using Carbonyldiimidazole (CDI):
A convenient, metal-free, one-pot synthesis has been developed using hydrazines, carboxylic acids, and 1,1'-carbonyldiimidazole (CDI) as an activating agent.[7]
-
Mechanism Rationale: CDI is an excellent choice for this transformation because it can act as both a carboxylic acid activator and a carbonyl source. Initially, CDI activates the carboxylic acid, facilitating its reaction with the hydrazine to form an acylhydrazide intermediate in situ. A second equivalent of CDI then provides the carbonyl carbon required for the subsequent cyclization to the 1,3,4-oxadiazol-2(3H)-one. This method is advantageous as it starts from commercially available materials and avoids harsh reagents.[7]
Spectroscopic Characterization
Unambiguous structural confirmation of these compounds is critical. This is primarily achieved through a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for distinguishing between the tautomeric forms. The -ol form will show a characteristic broad O-H stretching band, while the -one form will exhibit a strong C=O stretching absorption. The C=N stretching vibration is also a key indicator for the oxadiazole ring.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The presence of a labile proton (OH or NH) can be confirmed by D₂O exchange. The chemical shift of this proton can provide clues about the predominant tautomer in a given solvent. Aromatic protons of the substituent at the 5-position provide structural information about the 'R' group.[5]
-
¹³C NMR: The chemical shift of the C2 carbon of the oxadiazole ring is highly informative. It will resonate at a different frequency depending on whether it is part of a C-O or C=O bond. The carbons of the 5-substituent are also assigned to confirm the overall structure.[5]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming the expected molecular formula. The fragmentation pattern can also provide structural insights.[5]
Major Biological Activities and Applications
The 5-substituted-1,3,4-oxadiazol-2-ol/one scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities.
Carbonic Anhydrase Inhibition
One of the most significant applications of this class of compounds is as inhibitors of carbonic anhydrases (CAs). CAs are metalloenzymes that play crucial roles in various physiological processes.[8] Inhibitors of CAs are used as diuretics, anti-glaucoma agents, and are being investigated as anticancer and anti-obesity drugs.
-
Mechanism of Action: The 1,3,4-oxadiazole ring, often as part of a larger molecule incorporating a sulfonamide group, acts as a zinc-binding group. The nitrogen atoms of the ring coordinate to the Zn²⁺ ion in the active site of the enzyme, displacing a water molecule and inhibiting the enzyme's catalytic activity. Molecular docking studies have shown that these compounds can form hydrogen bonds with key amino acid residues like Thr199 and Gln92 in the active site of CA-II.[8]
Table 1: Selected 1,3,4-Oxadiazole Derivatives as Carbonic Anhydrase II Inhibitors
| Compound ID | 5-Substituent (R) | IC₅₀ (µM) against CA-II | Reference |
| 4a | 3-Phenyl-β-alanine derivative | 12.1 ± 0.86 | [8] |
| 4c | 3-Phenyl-β-alanine derivative | 13.8 ± 0.64 | [8] |
| 4b | 3-Phenyl-β-alanine derivative | 19.1 ± 0.88 | [8] |
| 7g | 3-Pyridine derivative | 0.1 | [9] |
| AAZ | (Standard Drug) | 1.1 ± 0.1 | [9][10] |
Antimicrobial Activity
Derivatives of 1,3,4-oxadiazole have demonstrated broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[1][11][12] The search for new antimicrobial agents is critical due to the rise of drug-resistant pathogens.
-
Antibacterial Action: Many derivatives show potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][12] The mechanism is often related to the inhibition of essential microbial enzymes.
-
Antifungal Properties: These compounds have also been effective against various fungal strains, such as Aspergillus niger and Candida albicans.[5][13] The presence of a thiol group at the 2-position can enhance antifungal activity.[5]
Anticancer Activity
The 1,3,4-oxadiazole nucleus is present in several compounds with significant anti-proliferative effects against various cancer cell lines.[2][3]
-
Mechanisms of Cytotoxicity: The anticancer activity of these derivatives is often multi-faceted. They have been shown to act as:
-
Kinase Inhibitors: Targeting kinases like EGFR and CDK2, which are crucial for cell cycle progression and signaling.[2]
-
Enzyme Inhibitors: Inhibiting enzymes like thymidylate synthase, which is vital for DNA synthesis in cancer cells.[3]
-
Growth Factor Inhibitors: Interfering with the signaling pathways of growth factors that promote tumor growth.[3]
-
For instance, certain 1,3,4-oxadiazole derivatives have shown cytotoxicity against the HT-29 (colon cancer) and HepG2 (liver cancer) cell lines with IC₅₀ values in the sub-micromolar range.[2]
Conclusion and Future Perspectives
The 5-substituted-1,3,4-oxadiazol-2-ol/one scaffold continues to be a highly attractive framework in medicinal chemistry. Its synthetic accessibility, metabolic stability, and capacity for diverse biological interactions make it a fertile ground for the development of new therapeutic agents. Future research will likely focus on the synthesis of novel derivatives with improved potency and selectivity, detailed investigations into their mechanisms of action using advanced computational and biological techniques, and the exploration of new therapeutic applications. The versatility of this core structure ensures its continued relevance in the quest for innovative medicines.
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A Senior Application Scientist's Guide to the Chemical Reactivity of the 1,3,4-Oxadiazol-2-ol Ring
Foreword: The 1,3,4-Oxadiazole Core – A Privileged Scaffold in Modern Chemistry
In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently emerge as cornerstones for innovation. The 1,3,4-oxadiazole ring is unequivocally one such "privileged structure."[1] This five-membered heterocycle, featuring one oxygen and two nitrogen atoms, is a bioisostere of carboxylic acids and amides, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[2][3][4] Its derivatives have demonstrated a remarkable spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][5][6][7]
This guide moves beyond a general overview to provide a focused, in-depth analysis of a specific, highly versatile variant: the 1,3,4-oxadiazol-2-ol ring system. Understanding its nuanced reactivity is not merely an academic exercise; it is fundamental to harnessing its full potential in the rational design of novel therapeutics and functional materials. We will explore the core principles governing its behavior, from its inherent electronic nature and tautomerism to its predictable reactions with electrophiles and nucleophiles, providing field-proven insights and actionable protocols for the practicing researcher.
Section 1: Fundamental Principles – Tautomerism and Electronic Landscape
The reactivity of any heterocycle is dictated by the distribution of electrons within its ring. The 1,3,4-oxadiazole core is inherently electron-deficient due to the presence of two electronegative, pyridine-like nitrogen atoms.[2][5] This electronic pull deactivates the carbon atoms (C2 and C5) toward electrophilic substitution, a critical concept that distinguishes its chemistry from electron-rich heterocycles like furan.[2][8][9]
For the 1,3,4-oxadiazol-2-ol scaffold, the most crucial concept is its existence as a dynamic equilibrium between two tautomeric forms: the aromatic hydroxy form (1a ) and the non-aromatic keto form, 1,3,4-oxadiazol-2(3H)-one (1b ).
Figure 1: Tautomeric equilibrium of the 1,3,4-oxadiazol-2-ol ring.
While both forms exist, extensive spectroscopic evidence from UV, IR, and NMR studies confirms that the keto tautomer (1b ) is the predominant species in solution and the solid state.[10] This reality is the key to understanding its reaction profile. Most reactions should be conceptualized as proceeding from the 1,3,4-oxadiazol-2(3H)-one structure. The acidic N-H proton and the electrophilic C2 carbonyl carbon are the primary centers of reactivity.
Section 2: Synthesis of the 1,3,4-Oxadiazol-2(3H)-one Core
The construction of the 1,3,4-oxadiazol-2(3H)-one ring is most commonly achieved through the cyclization of an acid hydrazide precursor with a one-carbon carbonyl or thiocarbonyl source. The most reliable and widely used method involves reaction with carbon disulfide, which proceeds via a dithiocarbazate intermediate to form the corresponding 1,3,4-oxadiazole-2(3H)-thione.[11][12][13] While this guide focuses on the oxo-analogue, the thione is a critical and versatile intermediate itself, often used as a precursor. A direct and effective route to the oxadiazol-2-one involves reacting an acid hydrazide with a phosgene equivalent.
Workflow: Synthesis via Acid Hydrazide and Phosgene Equivalent
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The Trifluoromethyl Group: A Keystone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of the trifluoromethyl (CF₃) group has emerged as a cornerstone of rational drug design.[1] Its unique and powerful physicochemical properties allow for the fine-tuning of a drug candidate's biological activity, metabolic stability, and pharmacokinetic profile.[2][3] This guide provides a comprehensive technical overview of the multifaceted roles of the trifluoromethyl group in enhancing bioactivity, offering insights into the underlying mechanisms and practical applications for professionals in drug discovery and development.
The introduction of a CF₃ group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[1][4] These modifications are critical in transforming a promising compound into a viable therapeutic agent.[2] This guide will delve into the fundamental principles governing the effects of trifluoromethylation, supported by experimental evidence and case studies of successful drug molecules.
The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group exerts its influence on bioactivity through a combination of electronic and steric effects, which in turn modulate several key pharmaceutical properties.
Enhanced Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[5][6] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[2] This inherent strength makes the CF₃ group highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[5]
By strategically placing a CF₃ group at a known or suspected site of oxidative metabolism, chemists can effectively block this metabolic pathway, a strategy often referred to as "metabolic switching".[5] This can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[5] For instance, replacing a metabolically labile methyl group with a trifluoromethyl group can significantly reduce the rate of metabolism and the number of metabolites formed.[5][7]
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay is a standard method to assess the metabolic stability of a compound.
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[5]
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Add liver microsomes (e.g., human, rat, mouse) to the buffer at a predetermined protein concentration.
-
Add the test compound from a stock solution to achieve the desired final concentration.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.
-
Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the rate constant of metabolism (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (CLᵢₙₜ).[5]
-
Modulation of Lipophilicity and Bioavailability
The trifluoromethyl group is highly lipophilic, a property that significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8][9] The Hansch π value, a measure of lipophilicity, for a CF₃ group is +0.88, indicating its contribution to increasing a molecule's solubility in fatty or non-polar environments.[2] This enhanced lipophilicity can improve a drug's ability to cross cell membranes, including the blood-brain barrier, which is crucial for drugs targeting the central nervous system.[2][6]
However, the relationship between trifluoromethylation and lipophilicity is not always straightforward and can be position-dependent. For example, trifluorination at the alpha-position of aliphatic alcohols strongly enhances lipophilicity, while at other positions, the effect can be less pronounced or even lead to increased hydrophilicity.[10] This nuanced behavior allows for the fine-tuning of a molecule's logP value to optimize membrane permeability and overall bioavailability.[2]
| Functional Group | Typical Effect on Lipophilicity (logP) | Reference |
| Methyl (-CH₃) | Baseline | [5] |
| Trifluoromethyl (-CF₃) | Significant Increase | [5][8] |
| Monofluoromethyl (-CH₂F) | Context-dependent | [8] |
| Difluoromethyl (-CHF₂) | Moderate Increase | [8] |
Diagram: Impact of Lipophilicity on Drug Development
Caption: The central role of lipophilicity in determining the ADME-Tox properties of a drug candidate.
Influence on Binding Affinity and Biological Activity
The introduction of a trifluoromethyl group can significantly enhance a drug's binding affinity and selectivity for its biological target.[11][12] This is attributed to a combination of its electronic properties and steric bulk.
Electronic Effects and Molecular Interactions
The strong electron-withdrawing nature of the trifluoromethyl group, a result of the high electronegativity of fluorine atoms, can alter the electronic distribution within a molecule.[9][12] This can influence the acidity or basicity of nearby functional groups, thereby affecting their ionization state at physiological pH and their ability to participate in crucial interactions with the target protein.[9]
Furthermore, the trifluoromethyl group can participate in various non-covalent interactions, including:
-
Hydrogen Bonding: While not a classical hydrogen bond donor, the polarized C-F bonds can allow the trifluoromethyl group to act as a weak hydrogen bond acceptor.[13] In some contexts, it can also strengthen existing hydrogen bonds.[14][15]
-
Dipole-Dipole Interactions: The significant dipole moment of the CF₃ group can lead to favorable electrostatic interactions with polar residues in the binding pocket.
-
Hydrophobic Interactions: The lipophilic nature of the CF₃ group promotes hydrophobic interactions with non-polar regions of the target protein, which can contribute significantly to binding affinity.[11]
The ability of the trifluoromethyl group to act as both an electrophile and a nucleophile in noncovalent interactions, a property described as amphiphilic, further expands its potential for molecular recognition.[16]
Diagram: Trifluoromethyl Group Interactions in a Binding Pocket
Caption: Diverse non-covalent interactions of the trifluoromethyl group within a protein binding site.
Bioisosterism and Conformational Effects
The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the methyl group, chlorine atom, or even the nitro group.[2][17] While it is larger than a methyl group, its steric similarity to a chlorine atom allows for its substitution to improve pharmacokinetic profiles and binding selectivity.[2][11] In some cases, the CF₃ group has successfully replaced an aliphatic nitro group, leading to more potent and metabolically stable compounds.[17][18][19]
The relatively bulky nature of the CF₃ group can also influence the conformation of a molecule, restricting its rotation around single bonds.[9] This can pre-organize the molecule into a bioactive conformation that is more favorable for binding to its target, thus enhancing potency and selectivity.
Case Studies of Trifluoromethylated Drugs
The successful application of trifluoromethyl groups is evident in a wide range of FDA-approved drugs across various therapeutic areas.[20][21]
-
Celecoxib (Celebrex): An anti-inflammatory drug where the CF₃ group is crucial for its selective inhibition of the COX-2 enzyme.[22]
-
Fluoxetine (Prozac): An antidepressant in which the trifluoromethyl group enhances its metabolic stability and contributes to its long half-life.[22]
-
Atogepant: A CGRP receptor antagonist for migraine treatment, where the trifluoromethyl and trifluorophenyl groups enhance metabolic stability, lipophilicity, and binding affinity.[11]
-
Tipranavir: An anti-HIV drug where the trifluoromethyl-2-pyridyl moiety contributes to multiple interactions at the enzyme active site.[20]
These examples underscore the transformative impact of trifluoromethylation in drug discovery, turning promising leads into effective medicines.
Synthetic Methodologies for Trifluoromethylation
The increasing importance of the trifluoromethyl group has driven the development of numerous synthetic methods for its introduction into organic molecules.[20] These methods can be broadly categorized as:
-
Nucleophilic Trifluoromethylation: Utilizing reagents like trifluoromethyltrimethylsilane (Ruppert-Prakash reagent).[20]
-
Electrophilic Trifluoromethylation: Employing reagents such as Togni and Umemoto-type reagents.[2]
-
Radical Trifluoromethylation: Often initiated by photoredox catalysis.[20]
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: Using copper, palladium, or nickel catalysts to form C-CF₃ bonds.[2]
The choice of method depends on the specific substrate and the desired position of the trifluoromethyl group. Continuous-flow synthesis has also emerged as an efficient and scalable approach for preparing trifluoromethylated heterocycles.[23]
Considerations and Potential Liabilities
While the trifluoromethyl group offers numerous advantages, it is essential to consider potential downsides. The high lipophilicity it imparts can sometimes lead to increased binding to plasma proteins or off-target toxicity.[24] Although the C-F bond is very stable, under certain metabolic conditions, defluorination can occur, potentially leading to the formation of toxic metabolites.[25] Therefore, a thorough evaluation of the metabolic fate and potential toxicity of trifluoromethylated compounds is crucial during drug development.[26][27]
Conclusion
The trifluoromethyl group plays a pivotal and multifaceted role in modern medicinal chemistry. Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity has made it an indispensable tool for drug designers.[2][3] By understanding the fundamental principles behind its effects and leveraging the ever-expanding synthetic methodologies, researchers can continue to harness the power of the trifluoromethyl group to develop safer and more effective medicines for a wide range of diseases.
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Discovery and history of trifluoromethyl-oxadiazoles
An In-Depth Technical Guide to the Discovery and History of Trifluoromethyl-Oxadiazoles
Authored by Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the discovery, synthesis, and evolution of trifluoromethyl-oxadiazoles, a privileged structural motif in contemporary drug discovery. We will explore the synergistic value of combining the trifluoromethyl group—a key modulator of metabolic stability and lipophilicity—with the oxadiazole ring, a versatile bioisostere for amide and ester functionalities. This document details the pivotal synthetic methodologies that have enabled access to various isomers, explains the causal chemistry behind these protocols, and presents case studies of their successful application in developing targeted therapeutics, including HDAC inhibitors and antiplasmodial agents.
Introduction: A Tale of Two Moieties
In the landscape of drug design, few strategies have proven as impactful as the introduction of the trifluoromethyl (CF₃) group and the utilization of heterocyclic scaffolds.[1][2] The CF₃ group is a powerful tool for fine-tuning the physicochemical properties of a molecule. Its strong electron-withdrawing nature and high C-F bond energy (485.3 kJ/mol) enhance metabolic stability by blocking sites of oxidative metabolism.[1] Furthermore, it significantly increases lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and bioavailability.[1]
Concurrently, five-membered aromatic heterocycles, particularly the oxadiazole isomers, have gained prominence as "privileged structures."[3][4][5] The 1,2,4- and 1,3,4-oxadiazole rings are frequently employed as bioisosteric replacements for amide and ester groups.[6][7] This substitution imparts improved metabolic stability and favorable pharmacokinetic profiles while maintaining key hydrogen bonding interactions necessary for target engagement.[6][7]
The convergence of these two powerful moieties—the trifluoromethyl group and the oxadiazole core—has given rise to a class of compounds with exceptional potential in medicinal chemistry. This guide traces the history and development of trifluoromethyl-oxadiazoles, from their synthetic origins to their application in cutting-edge therapeutic programs.
Foundational Synthetic Methodologies
The accessibility of trifluoromethyl-oxadiazoles is predicated on a set of robust and versatile synthetic strategies. The choice of method is primarily dictated by the desired oxadiazole isomer (1,2,4- vs. 1,3,4-) and the availability of starting materials.
Synthesis of 5-(Trifluoromethyl)-1,2,4-Oxadiazoles
The most prevalent route to this isomer involves the acylation and subsequent cyclization of an amidoxime intermediate. This method offers a reliable and modular approach to constructing the 3,5-disubstituted 1,2,4-oxadiazole core.
Experimental Protocol: Amidoxime Cyclization Route
-
Amidoxime Formation: A nitrile-containing starting material is heated under reflux with hydroxylamine hydrochloride in the presence of a base (e.g., potassium carbonate) in a solvent like ethanol to yield the corresponding amidoxime.
-
Acylation: The amidoxime is dissolved in a suitable solvent (e.g., DCM) and treated with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), often in the presence of a non-nucleophilic base like pyridine or triethylamine.[8] This reaction forms an O-acyl amidoxime intermediate.
-
Cyclodehydration: The intermediate is heated, often in a high-boiling solvent like toluene or xylene, to induce cyclodehydration, furnishing the 5-(trifluoromethyl)-1,2,4-oxadiazole ring.[9]
Causality and Scientific Integrity
The stepwise nature of this protocol ensures high fidelity. The initial formation of the amidoxime is a well-established transformation. The critical acylation step proceeds on the more nucleophilic hydroxylamine oxygen. The final cyclization is an intramolecular condensation reaction, driven by the formation of a stable aromatic heterocyclic ring and the elimination of water. The use of dehydrating conditions in the final step ensures the reaction proceeds to completion.
Caption: General workflow for the synthesis of 5-(trifluoromethyl)-1,2,4-oxadiazoles.
Synthesis of 2-(Trifluoromethyl)-1,3,4-Oxadiazoles
The construction of the 1,3,4-oxadiazole isomer typically begins with an acid hydrazide, which undergoes condensation with a trifluoromethyl source followed by dehydrative cyclization.
Experimental Protocol: Diacylhydrazine Cyclodehydration
-
Acylation of Hydrazide: An acid hydrazide (R-CO-NHNH₂) is reacted with an excess of a trifluoroacetylating agent, such as ethyl trifluoroacetate, to form the N,N'-diacylhydrazine intermediate (R-CO-NH-NH-COCF₃).[10]
-
Dehydrative Cyclization: The diacylhydrazine is heated under reflux with a strong dehydrating agent.[11] Common reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[11]
-
Workup: The reaction mixture is carefully quenched (e.g., with ice water) and neutralized. The product is then extracted with an organic solvent and purified by chromatography or recrystallization.
Causality and Scientific Integrity
This method relies on the robust formation of the diacylhydrazine. The subsequent cyclization is the critical step, where a powerful dehydrating agent like POCl₃ activates the carbonyl oxygen, facilitating intramolecular nucleophilic attack by the second amide nitrogen to close the ring. The choice of dehydrating agent is crucial; harsher reagents ensure complete conversion but may not be compatible with sensitive functional groups.
Caption: Key steps in the POCl₃-mediated synthesis of 2-(trifluoromethyl)-1,3,4-oxadiazoles.
Alternative Method: Oxidative Cyclization
An alternative route involves the oxidative cyclization of acylhydrazones.[12][13] In this approach, an acylhydrazone formed from an aldehyde and a trifluoroacetylhydrazide is treated with an oxidant like iodine, which promotes the cyclization to the 1,3,4-oxadiazole ring.[13] This method is particularly useful for substrates that are sensitive to harsh dehydrating agents.
| Method | Isomer | Key Reagents | Typical Yields (%) | Reference |
| Amidoxime Cyclization | 1,2,4-Oxadiazole | TFAA, Heat | 70-90% | [8] |
| Diacylhydrazine Cyclization | 1,3,4-Oxadiazole | POCl₃ or PPA | 60-85% | [10][11] |
| Oxidative Cyclization | 1,3,4-Oxadiazole | Iodine, Base | 75-95% | [13] |
| 1,3-Dipolar Cycloaddition | 1,2,4-Oxadiazole | Nitrile Oxide, CF₃CN source | 50-75% | [7][14] |
| Table 1: Comparison of Key Synthetic Routes to Trifluoromethyl-Oxadiazoles. |
Applications in Drug Discovery: From Bench to Bedside
The unique physicochemical properties of trifluoromethyl-oxadiazoles have made them highly sought-after scaffolds in drug development. Their utility is best illustrated through specific case studies where they have been instrumental in overcoming critical challenges in medicinal chemistry.
Case Study: Selective Class IIa HDAC Inhibitors for Huntington's Disease
Histone deacetylases (HDACs) are a family of enzymes crucial for regulating gene expression, and their dysregulation is implicated in numerous diseases, including Huntington's disease, a neurodegenerative disorder.[15][16] While many HDAC inhibitors exist, achieving selectivity for specific HDAC classes has been a major challenge.
Researchers discovered that a 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety could serve as a highly selective, non-chelating zinc-binding group for the active site of Class IIa HDACs.[17] This was a significant breakthrough, as traditional HDAC inhibitors rely on hydroxamic acids, which chelate the active site zinc ion but often suffer from poor selectivity and metabolic instability.[17]
The TFMO ring system was postulated to adopt a non-chelating interaction with the zinc ion, providing structural differentiation from pan-HDAC inhibitors.[17] An iterative structure-activity relationship (SAR) campaign led to the identification of CNS-penetrant compounds with excellent selectivity and pharmacokinetic profiles suitable for in vivo studies.[17] The position of the trifluoromethyl group and the oxadiazole isomer were found to be critical; the corresponding 3-CF₃-1,2,4-oxadiazole and 2-CF₃-1,3,4-oxadiazole analogues showed dramatically reduced activity, underscoring the precise structural requirements for potent and selective inhibition.[17]
| Compound Series | Target | Key Moiety | Advantage | Reference |
| Benzamide Derivatives | Class IIa HDACs | 5-CF₃-1,2,4-Oxadiazole | Selectivity, CNS penetration | [17] |
| Astemizole Analogues | Plasmodium falciparum | 3-CF₃-1,2,4-Oxadiazole | Metabolic stability | [18] |
| Pyridine Derivatives | Plant Pathogens | 2-CF₃-1,3,4-Oxadiazole | Antibacterial activity | [19][20] |
| Table 2: Selected Applications of Trifluoromethyl-Oxadiazoles in Medicinal Chemistry. |
Case Study: Next-Generation Antiplasmodial Agents
Malaria remains a global health crisis, and drug resistance necessitates the development of new therapeutics. In a lead optimization campaign starting from the antihistamine astemizole, which has known antiplasmodial activity, researchers identified an ester-containing analogue with high potency but poor metabolic stability.[18]
To address this liability, the metabolically labile ester was replaced with a series of bioisosteres. A 3-trifluoromethyl-1,2,4-oxadiazole analogue emerged as the lead candidate.[18][21] This compound not only exhibited high potency against multiple strains of Plasmodium falciparum (PfNF54 IC₅₀ = 0.012 μM) but also displayed excellent microsomal metabolic stability and a >1000-fold selectivity over the hERG channel, a common off-target that plagued the parent compound.[18] This work exemplifies the power of the trifluoromethyl-oxadiazole scaffold as a metabolically robust amide/ester bioisostere for improving the drug-like properties of a lead compound.
Caption: Logical workflow of lead optimization using a trifluoromethyl-oxadiazole bioisostere.
Conclusion and Future Perspectives
The journey of trifluoromethyl-oxadiazoles from chemical curiosities to validated, high-impact pharmacophores demonstrates a triumph of rational drug design. The synergistic combination of the stability-enhancing trifluoromethyl group and the versatile oxadiazole core has provided medicinal chemists with a powerful scaffold to address long-standing challenges in drug discovery, including metabolic instability, target selectivity, and CNS penetration.
Future developments in this field will likely focus on novel synthetic methodologies, such as the use of flow chemistry for safer and more efficient production, and the discovery of new trifluoromethylating agents.[13][22] As our understanding of complex biological systems deepens, the unique properties of trifluoromethyl-oxadiazoles will undoubtedly continue to be leveraged in the creation of the next generation of precision medicines.
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An In-Depth Technical Guide to 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol for Researchers and Drug Development Professionals
Introduction: The Significance of the Trifluoromethylated Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its wide range of biological activities and favorable pharmacological properties.[1] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is a key structural motif in the development of novel therapeutics targeting diseases such as cancer, microbial infections, and inflammatory conditions.[2] The introduction of a trifluoromethyl (CF3) group to this scaffold, creating compounds like 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol, can significantly enhance a molecule's therapeutic potential.
The CF3 group is a bioisostere for chlorine and is prized in drug design for its ability to increase metabolic stability, lipophilicity, and binding affinity to biological targets.[3] These properties make trifluoromethylated compounds highly attractive to researchers in drug discovery and development. This guide provides a comprehensive overview of the commercial availability, procurement, quality assessment, and safe handling of this compound (CAS No. 36946-73-7), a key building block for synthesizing more complex pharmaceutical agents.
PART 1: Commercial Availability and Supplier Analysis
Procuring high-quality starting materials is a critical first step in any research and development workflow. This compound is available from a variety of chemical suppliers who specialize in providing building blocks for pharmaceutical and agrochemical research.
Key Commercial Suppliers
A survey of the chemical supplier landscape indicates that this compound is readily available in research quantities. The following table summarizes key suppliers and typical product specifications.
| Supplier | Typical Purity | Available Quantities |
| BLDpharm | ≥95% | 1g, 5g, 10g, 25g |
| Key Organics | ≥95% | 1g, 5g, 10g |
| Glentham Life Sciences | ≥97% | 1g, 5g |
| Fluorochem | ≥95% | 1g, 5g, 10g |
| ChemicalBook | Varies by listing | Varies by listing |
Note: This information is based on publicly available catalog data and is subject to change. Researchers should always verify current specifications and availability directly with the supplier.
Supplier Selection and Procurement Workflow
Choosing the right supplier involves more than just comparing prices. Factors such as lot-to-lot consistency, availability of comprehensive analytical data (Certificate of Analysis), and reliable lead times are paramount. The following workflow outlines a systematic approach to sourcing this chemical.
Caption: A workflow for sourcing and quality control of chemical reagents.
PART 2: Quality Control and Specification Analysis
Upon receiving a shipment of this compound, it is imperative to conduct a thorough quality control check. This self-validating step ensures the material meets the standards required for reproducible experimental results.
Interpreting the Certificate of Analysis (CoA)
The CoA is the primary document attesting to the quality of the purchased chemical. A comprehensive CoA should include:
-
Identity Confirmation: Typically confirmed by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry (MS) to verify the molecular structure.
-
Purity Assessment: Usually determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), expressed as a percentage area.
-
Physical Properties: Such as appearance (e.g., white to off-white solid) and melting point.
-
Lot Number and Date of Analysis: Essential for traceability.
In-House Quality Control Protocol
For critical applications, performing a simple in-house QC check is recommended to verify the identity and purity stated on the CoA.
Objective: To confirm the identity of this compound upon receipt.
Materials:
-
Received chemical sample
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR Spectrometer
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆ in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum. The oxadiazole-ol tautomer is expected to show a broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
-
Data Analysis: Compare the acquired spectrum with reference spectra or predicted chemical shifts to confirm the structure. The absence of significant impurity peaks provides confidence in the material's purity.
PART 3: Safe Handling and Storage
Understanding the potential hazards of a chemical is fundamental to laboratory safety. This information is detailed in the Safety Data Sheet (SDS), which should be obtained from the supplier before the chemical arrives.
Summary of Hazard Information
While a specific SDS for this compound should be consulted, related oxadiazole compounds often present the following hazards.[4][5][6]
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity, Oral | May be harmful if swallowed. | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[4][7] |
| Skin Irritation/Corrosion | May cause skin irritation or severe burns. | Wear protective gloves, protective clothing, and eye/face protection.[4][6] |
| Eye Damage/Irritation | May cause serious eye irritation or damage. | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[5][6] |
| Respiratory Irritation | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] |
Recommended Handling and Storage Protocol
The following workflow ensures the safe management of the chemical from receipt to disposal.
Caption: A lifecycle management workflow for laboratory chemicals.
PART 4: Experimental Protocol - Stock Solution Preparation
Accurate and consistent preparation of stock solutions is crucial for downstream experiments.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Molecular Weight: 154.05 g/mol
Materials:
-
This compound
-
Anhydrous DMSO
-
Analytical balance
-
Volumetric flasks (e.g., 10 mL)
-
Pipettes
-
Vortex mixer
Procedure:
-
Calculation: To make 10 mL of a 10 mM solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = (0.010 mol/L) x (0.010 L) x (154.05 g/mol ) x 1000 mg/g = 1.54 mg
-
-
Weighing: Carefully weigh out 1.54 mg of the compound using an analytical balance and transfer it to a 10 mL volumetric flask.
-
Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the flask.
-
Mixing: Gently swirl the flask and then vortex until the solid is completely dissolved.
-
Final Volume Adjustment: Carefully add DMSO to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to an appropriate storage vial, label it clearly (Compound Name, Concentration, Solvent, Date), and store at -20°C for long-term use.
By following this comprehensive guide, researchers and drug development professionals can confidently source, handle, and utilize this compound in their critical research endeavors.
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Methodological & Application
Application Note & Synthesis Protocol: 5-(Trifluoromethyl)-1,3,4-oxadiazol-2(3H)-one
Introduction and Strategic Overview
The 1,3,4-oxadiazol-2(3H)-one core is a privileged scaffold in medicinal chemistry and drug development. It is frequently employed as a bioisostere for carboxylic acids, esters, and amides, offering improved metabolic stability and pharmacokinetic properties due to its resistance to hydrolysis by common peptidase and esterase enzymes.[1][2] The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, 5-(Trifluoromethyl)-1,3,4-oxadiazol-2(3H)-one represents a valuable building block for the synthesis of novel therapeutic agents.[3][4]
This document provides a detailed, two-step synthesis protocol for 5-(Trifluoromethyl)-1,3,4-oxadiazol-2(3H)-one, commencing from readily available starting materials. The strategic approach is bifurcated into:
-
Synthesis of the Key Precursor: Preparation of Trifluoroacetic Acid Hydrazide (TFAH), the source of the trifluoromethyl-acyl segment.
-
Heterocyclic Ring Formation: Cyclization of TFAH with a phosgene equivalent to construct the 1,3,4-oxadiazol-2-one ring system.
This protocol is designed for researchers in organic synthesis and drug discovery, providing not only a step-by-step procedure but also the underlying chemical principles and rationale for experimental choices.
Overall Synthetic Workflow
The synthesis proceeds via a logical and efficient two-step sequence. First, a stable acyl hydrazide precursor is formed, which then undergoes cyclization using a carbonylating agent.
Sources
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cyclization Reaction Conditions for 1,3,4-Oxadiazole Ring Formation
Introduction: The Enduring Significance of the 1,3,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention from the medicinal chemistry community. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester functionalities have cemented its role as a cornerstone in the design of novel therapeutic agents.[1][2][3] Compounds incorporating the 1,3,4-oxadiazole core exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3][4] This guide provides an in-depth exploration of the primary synthetic strategies for constructing the 1,3,4-oxadiazole ring, with a focus on the underlying mechanistic principles and practical experimental protocols for researchers in drug development.
Strategic Approaches to 1,3,4-Oxadiazole Synthesis
The formation of the 1,3,4-oxadiazole ring is predominantly achieved through cyclization reactions that involve the formation of a C-O and a C-N bond. The choice of synthetic route is often dictated by the desired substitution pattern on the oxadiazole ring and the availability of starting materials. Herein, we will delve into the most prevalent and robust methods for the synthesis of this important heterocycle.
I. Cyclodehydration of 1,2-Diacylhydrazines: A Classic and Versatile Approach
The cyclodehydration of 1,2-diacylhydrazines is one of the most fundamental and widely employed methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[1] This reaction involves the intramolecular cyclization of a 1,2-diacylhydrazine intermediate with the concomitant elimination of a water molecule. The choice of dehydrating agent is critical to the success of this transformation and can influence reaction times, yields, and substrate scope.
Mechanism of Cyclodehydration:
The reaction is initiated by the activation of one of the carbonyl groups of the 1,2-diacylhydrazine by the dehydrating agent. This is followed by an intramolecular nucleophilic attack of the other amide oxygen onto the activated carbonyl carbon, leading to a cyclic intermediate. Subsequent elimination of water furnishes the aromatic 1,3,4-oxadiazole ring.
Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole using Phosphorus Oxychloride (POCl₃)
This protocol describes a representative procedure for the synthesis of a 2,5-disubstituted 1,3,4-oxadiazole via the cyclodehydration of a 1,2-diacylhydrazine using the powerful dehydrating agent, phosphorus oxychloride.
Materials:
-
1,2-Dibenzoylhydrazine (1.0 mmol, 240.26 mg)
-
Phosphorus oxychloride (POCl₃) (5.0 mL)
-
Ice bath
-
Round-bottom flask (50 mL) with a reflux condenser
-
Magnetic stirrer
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer, add 1,2-dibenzoylhydrazine (1.0 mmol).
-
Carefully add phosphorus oxychloride (5.0 mL) to the flask at room temperature.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The solid product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold distilled water.
-
Recrystallize the crude product from ethanol to afford pure 2,5-diphenyl-1,3,4-oxadiazole.
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃): POCl₃ is a highly effective and inexpensive dehydrating agent that also serves as the solvent in this protocol.[5] Its high reactivity facilitates the cyclization of even less reactive substrates.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the cyclodehydration reaction.
-
Quenching on Ice and Neutralization: The reaction is quenched with ice to hydrolyze the excess POCl₃ and the resulting acidic solution is neutralized with sodium bicarbonate to precipitate the product.
Table 1: Comparison of Common Dehydrating Agents for 1,2-Diacylhydrazine Cyclodehydration
| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in an inert solvent | High reactivity, inexpensive | Harsh conditions, corrosive, requires careful handling |
| Thionyl Chloride (SOCl₂) | Reflux, neat or in an inert solvent | High reactivity, readily available | Corrosive, generates toxic SO₂ gas |
| Triphenylphosphine/Tetrachloromethane (PPh₃/CCl₄) | Reflux in an inert solvent (e.g., toluene) | Milder conditions than POCl₃ or SOCl₂ | Stoichiometric phosphine oxide byproduct can complicate purification |
| Burgess Reagent | Mild conditions, room temperature to gentle heating | Very mild, high yields | Expensive, moisture-sensitive |
| Silica-supported Dichlorophosphate | Solvent-free, microwave irradiation | Environmentally friendly, simple work-up, high yields[1] | Requires preparation of the reagent |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Room temperature or gentle heating | Mild conditions, water-soluble byproducts | Often used for peptide coupling, can be expensive |
DOT Script for Cyclodehydration of 1,2-Diacylhydrazines
Caption: Mechanism of 1,3,4-oxadiazole formation via cyclodehydration.
II. Oxidative Cyclization of N-Acylhydrazones: A Convergent and Efficient Strategy
The oxidative cyclization of N-acylhydrazones provides a powerful and convergent route to 2,5-disubstituted and 2-substituted 1,3,4-oxadiazoles.[1][6] This method involves the condensation of an aldehyde with an acylhydrazide to form an N-acylhydrazone intermediate, which is then oxidized to induce cyclization. A variety of oxidizing agents have been successfully employed for this transformation.
Mechanism of Oxidative Cyclization:
The reaction proceeds through the oxidation of the N-acylhydrazone, which generates an electrophilic species. This is followed by an intramolecular cyclization via the nucleophilic attack of the amide oxygen onto the activated imine carbon. Subsequent aromatization leads to the formation of the 1,3,4-oxadiazole ring.
Experimental Protocol: Iodine-Mediated Oxidative Cyclization of an N-Acylhydrazone
This protocol details a transition-metal-free method for the synthesis of a 2,5-disubstituted 1,3,4-oxadiazole using molecular iodine as the oxidizing agent.[4][7]
Materials:
-
Benzaldehyde (1.0 mmol, 106.12 mg)
-
Benzhydrazide (1.0 mmol, 136.15 mg)
-
Iodine (I₂) (1.2 mmol, 304.58 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.42 mg)
-
1,4-Dioxane (5.0 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Sodium thiosulfate (Na₂S₂O₃) solution (10%)
-
Ethyl acetate (for extraction)
-
Brine solution
Procedure:
-
In a 25 mL round-bottom flask, dissolve benzaldehyde (1.0 mmol) and benzhydrazide (1.0 mmol) in 1,4-dioxane (5.0 mL).
-
Stir the mixture at room temperature for 30 minutes to form the N-acylhydrazone in situ.
-
Add potassium carbonate (2.0 mmol) and iodine (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with a 10% sodium thiosulfate solution to remove the excess iodine.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,5-diphenyl-1,3,4-oxadiazole.
Causality Behind Experimental Choices:
-
Iodine (I₂): Iodine serves as a mild and readily available oxidizing agent that facilitates the cyclization without the need for transition metals.[4][7]
-
Potassium Carbonate (K₂CO₃): The base is crucial for the cyclization and subsequent C-C bond cleavage in some cases.[7]
-
In Situ Formation of N-Acylhydrazone: The one-pot procedure of forming the hydrazone in situ followed by cyclization enhances the efficiency of the overall process.
Table 2: Selection of Oxidizing Agents for N-Acylhydrazone Cyclization
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Iodine (I₂) | Mild heating with a base (e.g., K₂CO₃) | Metal-free, readily available, good yields[4][7] | Stoichiometric amounts are often required |
| Chloramine-T | Conventional heating or microwave irradiation | Efficient, can be used under microwave conditions for rapid synthesis[1][4] | Can be moisture sensitive |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Mild conditions | Inexpensive, safe to handle, suitable for large-scale synthesis[4][8] | |
| Hypervalent Iodine Reagents (e.g., Dess-Martin periodinane) | Room temperature or mild heating | Mild conditions, high yields | Stoichiometric byproducts can be difficult to remove |
| Copper(II) Triflate (Cu(OTf)₂) | Catalytic amount, often in air | Catalytic, practical for imine C-H functionalization[4][7] | Requires a metal catalyst |
| Visible Light Photoredox Catalysis | Room temperature with a photocatalyst (e.g., Eosin Y) | Green and sustainable, mild conditions[4][9] | Requires a light source and a photocatalyst |
DOT Script for Oxidative Cyclization of N-Acylhydrazones
Caption: Workflow for 1,3,4-oxadiazole synthesis via oxidative cyclization.
III. Synthesis of 2-Amino-1,3,4-oxadiazoles from Acylthiosemicarbazides
2-Amino-1,3,4-oxadiazoles are a particularly important subclass of these heterocycles due to their prevalence in bioactive molecules. A common and efficient method for their synthesis involves the cyclization of acylthiosemicarbazides.[1]
Mechanism of Cyclization:
The reaction is believed to proceed through the activation of the thiocarbonyl group by an electrophilic reagent (often an oxidizing agent or a coupling agent), followed by intramolecular cyclization of the amide oxygen. Subsequent elimination of a sulfur-containing byproduct yields the 2-amino-1,3,4-oxadiazole.
Experimental Protocol: Tosyl Chloride-Mediated Cyclization of an Acylthiosemicarbazide
This protocol describes a reliable method for the synthesis of 2-amino-1,3,4-oxadiazoles using tosyl chloride and pyridine.[1][7]
Materials:
-
1-Benzoylthiosemicarbazide (1.0 mmol, 195.24 mg)
-
Tosyl chloride (TsCl) (1.2 mmol, 228.68 mg)
-
Pyridine (3.0 mL)
-
Ice bath
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Hydrochloric acid (HCl) (1 M)
-
Ethyl acetate (for extraction)
Procedure:
-
Suspend 1-benzoylthiosemicarbazide (1.0 mmol) in pyridine (3.0 mL) in a 25 mL round-bottom flask at 0 °C.
-
To this suspension, add tosyl chloride (1.2 mmol) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-phenyl-1,3,4-oxadiazol-2-amine.
Causality Behind Experimental Choices:
-
Tosyl Chloride (TsCl): Tosyl chloride acts as an efficient cyclizing agent, activating the thiocarbonyl group for intramolecular attack.[1][7]
-
Pyridine: Pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction.
-
Acidic Work-up: The acidic work-up helps to remove the pyridine and precipitate the product.
Concluding Remarks
The synthesis of the 1,3,4-oxadiazole ring is a well-established and versatile area of organic chemistry with a continuous drive for the development of more efficient, milder, and environmentally benign methodologies. The choice of the synthetic strategy should be carefully considered based on the desired substitution pattern, substrate availability, and scale of the reaction. The protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for the successful synthesis and exploration of novel 1,3,4-oxadiazole-containing compounds in their drug discovery endeavors.
References
-
Bala, S., et al. (2014). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 19(6), 6892-6931. [Link]
-
Reddy, T. S., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Patel, K. D., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry & Biodiversity, 20(7), e202300438. [Link]
-
Patel, K. D., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 44(13), 1859-1875. [Link]
-
Gomha, S. M., et al. (2017). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. RSC Advances, 7(68), 42784-42813. [Link]
-
Bentham Science Publishers. (2022). Hydrazides: An Important Tool for the Synthesis of 1,3,4-oxadiazole. Current Organic Synthesis, 19(6), 618-633. [Link]
-
ResearchGate. (2022). Hydrazides: An Important Tool for the Synthesis of 1,3,4-Oxadiazole. [Link]
-
Kapoor, S., et al. (2021). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 26(21), 6432. [Link]
-
MDPI. (2022). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Applied Sciences, 12(8), 3756. [Link]
-
American Chemical Society. (2021). Catalyst-Free Visible-Light-Promoted Cyclization of Aldehydes: Access to 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives. ACS Omega, 6(40), 26265–26272. [Link]
-
Wiley Online Library. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry & Biodiversity, 20(7), e202300438. [Link]
-
ResearchGate. (2021). Mechanism for the formation of 1,3,4-oxadiazole derivatives. [Link]
-
Wiley Online Library. (2023). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry & Biodiversity, 20(7), e202300438. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1,3,4-oxadiazoles. [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
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- 3. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
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Application Note: A Robust RP-HPLC Method for the Purification of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol. This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, often utilized in the synthesis of more complex bioactive molecules.[1][2] The inherent polarity of the oxadiazol-2-ol scaffold, combined with the electron-withdrawing nature of the trifluoromethyl group, presents a unique challenge for chromatographic separation from reaction impurities. This guide provides a comprehensive protocol, explains the scientific rationale behind the method development choices, and offers troubleshooting advice to empower researchers, scientists, and drug development professionals to achieve high-purity isolation of the target compound.
Introduction and Analyte Properties
This compound is a five-membered heterocyclic compound featuring a highly electronegative trifluoromethyl (CF3) group. The CF3 group can significantly influence a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, making it a privileged moiety in modern drug design.[2][3] Purification is a critical step following its synthesis to ensure that downstream applications are not compromised by residual starting materials, byproducts, or degradants.
The primary challenge in purifying this molecule lies in its polarity. While the CF3 group adds lipophilicity, the oxadiazole ring and the acidic hydroxyl group confer significant polar character. Standard reversed-phase HPLC methods using traditional C18 columns can suffer from poor retention and "phase collapse" when run with the highly aqueous mobile phases required to retain such polar analytes.[4] This method addresses this challenge by employing an aqueous-stable stationary phase and carefully optimized mobile phase conditions.
A summary of the key physicochemical properties of the analyte and related structures is presented below. These properties form the logical foundation for the developed method.
| Property | Value / Observation | Rationale for HPLC Method |
| Molecular Formula | C₃H₁F₃N₂O₂ | --- |
| Molecular Weight | 154.05 g/mol (for the -2-amine analog)[5] | Affects mass spectrometry detection if used. |
| Structure | Trifluoromethyl-substituted oxadiazole ring with a hydroxyl group. | The combination of the polar ring/hydroxyl and the lipophilic CF3 group necessitates a reversed-phase method with careful mobile phase tuning. |
| Polarity | High | Requires a highly aqueous mobile phase for retention. An aqueous-stable C18 column is recommended to prevent phase collapse.[6] |
| Acidity (pKa) | The -OH group is acidic. The predicted pKa for a similar structure is highly acidic.[7][8] | The mobile phase pH must be controlled to ensure the analyte is in a single, non-ionized form for consistent retention and sharp peak shape. An acidic mobile phase (pH 2-3) is ideal.[9] |
| UV Absorbance | Expected to have a UV chromophore. A similar derivative showed a lambda max at 235 nm.[10] | Enables detection via a UV-Vis or Photodiode Array (PDA) detector. A full scan (e.g., 200-400 nm) is recommended during method development to find the optimal wavelength. |
| Solubility | A related compound is soluble in chloroform and sparingly soluble in methanol.[7][8] | Guides the choice of sample diluent. A solvent matching the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) is optimal to prevent peak distortion. |
Principles of Method Development
The development of a successful purification protocol is a systematic process. The diagram below illustrates the decision-making logic employed for this specific application.
Caption: Logical workflow for HPLC method development.
Choice of HPLC Mode: Reversed-Phase
Reversed-phase (RP) chromatography is the dominant mode for separating small organic molecules.[11] It separates compounds based on their hydrophobicity, using a non-polar stationary phase (the column) and a polar mobile phase. Given the dual polar/non-polar character of the analyte, RP-HPLC provides the ideal mechanism for separating it from both more polar and more non-polar impurities typically found in a crude reaction mixture.
Stationary Phase: Aqueous-Stable C18
A standard C18 (octadecylsilane) column is often the first choice in RP-HPLC. However, with mobile phases containing more than 95% water, the long C18 alkyl chains can fold onto themselves, a phenomenon known as "phase collapse" or "hydrophobic dewetting".[4] This leads to a dramatic loss of retention and reproducibility.
To counteract this, we specify a modern aqueous-stable C18 column . These columns incorporate design features, such as polar-embedding or proprietary end-capping, that allow the stationary phase to remain fully wetted and functional even in 100% aqueous mobile phases.[6] This ensures robust and reproducible retention of our polar target analyte.
Mobile Phase Optimization
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.
-
Aqueous Component & pH Control: The hydroxyl group on the oxadiazole ring is acidic. At a neutral pH, it will be partially or fully deprotonated (ionized). Chromatographing an ionizable compound without pH control leads to poor peak shape (tailing) and shifting retention times. By adding a small amount of a strong acid, such as 0.1% Trifluoroacetic Acid (TFA) , to the mobile phase, the pH is lowered to approximately 2-3. At this pH, the acidic hydroxyl group is fully protonated (neutral), resulting in a single, well-behaved species that produces sharp, symmetrical peaks and stable retention.[9]
-
Gradient Elution: A gradient elution, where the percentage of organic solvent is increased over time, is employed. This allows for the effective elution of early-eluting polar impurities in a highly aqueous phase, provides strong retention and a sharp peak for the target compound, and finally washes out any late-eluting, non-polar impurities with a high concentration of acetonitrile.
Detailed Purification Protocol
Materials, Reagents, and Instrumentation
| Category | Item | Specifications |
| Reagents | Acetonitrile (ACN) | HPLC Grade or higher |
| Water | HPLC Grade, 18.2 MΩ·cm | |
| Trifluoroacetic Acid (TFA) | HPLC Grade, >99.5% purity | |
| Crude Sample | This compound, post-synthesis | |
| Instrumentation | HPLC System | Preparative or Semi-Preparative HPLC system with gradient capability |
| Pump | Binary or Quaternary pump | |
| Detector | UV-Vis or Photodiode Array (PDA) Detector | |
| Injector | Manual or Autosampler | |
| Fraction Collector | Required for purification | |
| Column | Stationary Phase | Aqueous-Stable C18 |
| Dimensions (Semi-Prep) | e.g., 10 mm ID x 250 mm L | |
| Particle Size | 5 µm |
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1.0 mL of TFA to 999 mL of HPLC-grade water. Degas before use.
-
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas before use.
-
Sample Preparation: Dissolve the crude solid in a minimum amount of a suitable solvent. Recommendation: Use a mixture of Acetonitrile and Water. If solubility is low, Dimethyl Sulfoxide (DMSO) can be used, but inject the smallest possible volume to avoid solvent effects that can distort peak shape. A target concentration is typically 10-50 mg/mL, depending on column loading capacity. Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Operating Conditions
The workflow for the purification process is outlined below.
Caption: Step-by-step workflow for HPLC purification.
| Parameter | Setting |
| Column | Aqueous-Stable C18, 5 µm, 10 x 250 mm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm (or optimal wavelength determined by PDA) |
| Injection Volume | 100 - 1000 µL (dependent on concentration and column loading) |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
System Suitability
Before injecting the preparative sample, it is advisable to perform a small analytical injection to confirm the retention time and assess the separation. The system should meet the following criteria:
-
Retention Time Reproducibility: < 2% RSD over multiple injections.
-
Tailing Factor (Tf): 0.9 < Tf < 1.5 for the main peak.
-
Resolution (Rs): Rs > 1.5 between the target peak and the closest eluting impurity.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Poor Retention | Incorrect mobile phase composition. Column phase collapse (if not using an aqueous-stable column). | Verify mobile phase A and B lines. Ensure an aqueous-stable column is being used.[4] |
| Broad or Tailing Peaks | Column overload. Sample solvent incompatible with mobile phase. Mobile phase pH is not optimal. | Reduce injection volume/mass. Dissolve sample in a solvent closer to the initial mobile phase composition. Confirm TFA is present in the mobile phase to suppress ionization.[9] |
| Split Peaks | Column is fouled or voided. Co-eluting impurity. | Flush or replace the column. Use a PDA detector to check for peak purity. Adjust gradient to improve resolution. |
| High Backpressure | System or column blockage. Precipitated buffer or sample. | Filter all samples and mobile phases. Flush the system systematically to locate the blockage. |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust strategy for the purification of this compound. By pairing an aqueous-stable C18 stationary phase with a low-pH, gradient mobile phase, this protocol effectively addresses the challenges posed by the analyte's high polarity and acidic nature. This method yields a product of high purity, suitable for demanding applications in pharmaceutical research and development. The principles and steps outlined herein can be adapted for similar polar heterocyclic compounds, serving as a valuable template for method development.
References
-
Deshpande, A. et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Journal of Health and Allied Sciences NU. Available at: [Link]
- CoLab. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
-
ResearchGate. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Available at: [Link]
-
PubChem. 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole. National Center for Biotechnology Information. Available at: [Link]
-
Kumar, A. et al. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]
-
Nawrocki, J. et al. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
-
Al-Sanea, M. M. et al. (2021). Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging. RSC Advances. Available at: [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Available at: [Link]
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Mykhailiuk, P. K. et al. (2023). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link]
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Chromtech. (n.d.). Reversed Phase HPLC of Polar Compounds. Available at: [Link]
- Google Patents. (n.d.). A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole.
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]
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ACS Omega. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available at: [Link]
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National Center for Biotechnology Information. (2018). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules. Available at: [Link]
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MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available at: [Link]
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CAS Common Chemistry. (n.d.). 5-(Trifluoromethyl)-2-(chloromethyl)-1,3,4-oxadiazole. American Chemical Society. Available at: [Link]
-
PubMed. (2025). Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. Journal of Agricultural and Food Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (2021). Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. ACS Medicinal Chemistry Letters. Available at: [Link]
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Application Note: 19F NMR Analysis of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol
Introduction
The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl group (CF3), in particular, is a prevalent motif used to enhance metabolic stability, binding affinity, and cell permeability. The 5-(trifluoromethyl)-1,3,4-oxadiazol-2-ol core represents a significant pharmacophore, and its derivatives are explored for a range of biological activities.[1][2][3]
Fluorine-19 (19F) Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and direct analytical technique for the characterization of fluorinated organic molecules.[4][5] The 19F nucleus possesses a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, rendering it highly sensitive for NMR detection.[4][6][7] Furthermore, the large chemical shift dispersion of 19F NMR, often spanning over 800 ppm, provides exquisite sensitivity to the local electronic environment, making it an invaluable tool for structural elucidation and purity assessment.[4]
This application note provides a comprehensive guide to the 19F NMR analysis of this compound. We will delve into the principles of 19F NMR as it pertains to the trifluoromethyl group, provide detailed protocols for sample preparation and data acquisition, and discuss the interpretation of the resulting spectra. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and analysis of fluorinated heterocyclic compounds.
The Unique Signature of the Trifluoromethyl Group in 19F NMR
The chemical shift of the trifluoromethyl group in 19F NMR is highly informative. Generally, the 19F resonance for a CF3 group appears in a distinct region of the spectrum, typically between -55 and -90 ppm relative to the standard reference, trichlorofluoromethane (CFCl3).[8] The precise chemical shift is modulated by the electronic nature of the substituent to which it is attached. Electron-withdrawing groups tend to shift the resonance downfield (less negative), while electron-donating groups cause an upfield shift (more negative).[9] In the case of this compound, the CF3 group is attached to a heterocyclic ring, and its chemical shift will be influenced by the electronic properties of the oxadiazole system.
Experimental Design and Rationale
A robust and reproducible 19F NMR analysis requires careful consideration of several experimental parameters. The choices made during sample preparation and instrument setup directly impact the quality and interpretability of the data.
Sample Preparation: Ensuring High-Quality Data
Proper sample preparation is critical for obtaining high-resolution NMR spectra. The following protocol is recommended for the analysis of this compound.
Protocol 1: Sample Preparation for 19F NMR Analysis
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and acetone-d6. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[4] For this compound, which possesses a potentially acidic hydroxyl group, aprotic solvents like DMSO-d6 are often preferred to minimize hydrogen exchange effects.
-
Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[10] This concentration range generally provides an excellent signal-to-noise ratio for 19F NMR without significant line broadening due to aggregation.
-
Internal Standard (Optional but Recommended): For accurate and reproducible chemical shift referencing, the use of an internal standard is highly recommended.[11] A common internal standard for 19F NMR is trifluorotoluene (C6H5CF3), which gives a sharp singlet at approximately -63.72 ppm.[12] Add a small, known amount of the internal standard to the sample solution.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
Diagram 1: Experimental Workflow for 19F NMR Analysis
Caption: A streamlined workflow for the 19F NMR analysis of this compound.
NMR Instrument Parameters: Optimizing for the 19F Nucleus
The following table outlines the key NMR parameters for acquiring a high-quality 19F NMR spectrum of this compound. The rationale behind each parameter is provided to facilitate understanding and adaptation for different instruments.
Table 1: Recommended 19F NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Observe Nucleus | 19F | The nucleus of interest for this analysis. |
| Spectrometer Frequency | ≥ 400 MHz (for 1H) | Higher field strengths provide better spectral dispersion and sensitivity. |
| Pulse Program | Standard 1D pulse-acquire | A simple and robust pulse sequence for routine 19F NMR. |
| Spectral Width | ~250 ppm | This range is sufficient to cover the chemical shifts of most organic fluorine compounds, including the CF3 group and any potential impurities.[4] |
| Acquisition Time (at) | ≥ 1.0 s | A longer acquisition time results in better digital resolution of the spectrum. |
| Relaxation Delay (d1) | 2-5 s | Allows for sufficient relaxation of the 19F nuclei between scans, ensuring accurate integration. |
| Number of Scans (ns) | 16-64 | The number of scans can be adjusted to achieve the desired signal-to-noise ratio. Due to the high sensitivity of 19F, a relatively low number of scans is often sufficient. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
| Decoupling | Proton decoupled | Simplifies the spectrum by removing 1H-19F couplings, resulting in a single sharp peak for the CF3 group (in the absence of other fluorine atoms).[4] |
Data Processing and Interpretation
Once the Free Induction Decay (FID) is acquired, it must be processed to obtain the final spectrum.
Protocol 2: 19F NMR Data Processing
-
Fourier Transformation (FT): Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Reference the spectrum by setting the chemical shift of the internal standard (e.g., C6H5CF3 to -63.72 ppm) or an external reference.[11][12]
-
Integration: Integrate the area under the peak(s) of interest. The integral value is proportional to the number of fluorine nuclei contributing to the signal.
Diagram 2: Molecular Structure and Key NMR-Active Nucleus
Caption: The chemical structure of this compound, highlighting the 19F nuclei of the trifluoromethyl group.
Interpreting the 19F NMR Spectrum
For a pure sample of this compound, a single, sharp peak is expected in the proton-decoupled 19F NMR spectrum. The chemical shift of this peak will be in the characteristic range for a CF3 group attached to an electron-withdrawing heterocyclic system. The exact chemical shift can provide valuable information for confirming the identity of the compound.
Expected Chemical Shift: Based on literature for similar structures, the 19F chemical shift for the CF3 group in this compound is anticipated to be in the range of -60 to -70 ppm.[13][14] The presence of the electronegative oxygen and nitrogen atoms in the oxadiazole ring will influence the electron density around the CF3 group, thus affecting its precise chemical shift.
Purity Assessment: The 19F NMR spectrum is an excellent tool for assessing the purity of the sample with respect to fluorinated impurities. Any additional peaks in the spectrum would indicate the presence of other fluorine-containing species. The integration of these peaks relative to the main peak can be used for quantitative analysis of these impurities.
Structural Confirmation: While 19F NMR is powerful for confirming the presence and electronic environment of the trifluoromethyl group, full structural elucidation requires correlation with other NMR techniques, such as 1H, 13C, and 2D NMR experiments (e.g., HMBC, HSQC) to establish the connectivity of the entire molecule.[15][16]
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for 19F NMR Analysis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Signal-to-Noise | Low sample concentration; insufficient number of scans. | Increase sample concentration; increase the number of scans. |
| Broad Peaks | Sample aggregation; presence of paramagnetic impurities; poor shimming. | Decrease sample concentration; filter the sample; re-shim the instrument. |
| Inaccurate Integration | Insufficient relaxation delay (d1). | Increase the relaxation delay to at least 5 times the longest T1 of the signals of interest. |
| Chemical Shift Drift | Unlocked or poorly locked sample; temperature fluctuations. | Ensure the sample is properly locked; allow the instrument to equilibrate to the set temperature. |
Conclusion
19F NMR spectroscopy is an indispensable technique for the analysis of this compound and other fluorinated compounds in drug discovery and development. Its high sensitivity, large chemical shift dispersion, and the direct observation of the fluorine nucleus provide unambiguous information regarding the presence, electronic environment, and purity of the analyte. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently and accurately characterize their fluorinated molecules, thereby accelerating their research and development efforts.
References
- Dalvit, C., & Vulpetti, A. (2011). 19F-NMR for fragment-based lead discovery. Drug Discovery Today: Technologies, 8(1), e19-e26.
- Yudin, A. K. (Ed.). (2009). Aziridines and Epoxides in Organic Synthesis. John Wiley & Sons.
- Bansal, Y., & Silakari, O. (2014). The therapeutic journey of 1,3,4-oxadiazoles: A patent review.
- Jackson, J. A., & Gerig, J. T. (1994). Fluorine chemical shift anisotropy in proteins. Journal of the American Chemical Society, 116(15), 6873-6880.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Prosser, R. S., & Kitevski-LeBlanc, J. (2012). A beginner's guide to 19F NMR and its role in drug screening. Biophysical Reviews, 4(3), 241-253.
- Dalvit, C. (2009). 19F NMR: a valuable tool for studying protein-ligand interactions. Expert Opinion on Drug Discovery, 4(7), 717-730.
- Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
- Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of fluorinated ligands. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
- Hoff, K. H., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12755–12765.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Patel, R. V., et al. (2012). 1,3,4-Oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies. Medicinal Chemistry Research, 21(8), 1735-1748.
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
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Wikipedia. (2023, December 1). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]
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Western University. (2013). NMR Sample Preparation. Retrieved from [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
- Pomeranz, K., & Yu, W. (2017). New Frontiers and Developing Applications in 19F NMR. Topics in Current Chemistry, 375(3), 56.
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
- Bansal, S., & Kumar, V. (2022). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology, 15(6), 2603-2606.
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- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
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Application Note: High-Resolution Mass Spectrometry (HRMS) for the Characterization of Trifluoromethyl-Oxadiazoles in Drug Discovery
Introduction: The Ascendancy of Trifluoromethyl-Oxadiazoles in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and its ability to act as a bioisostere for ester and amide functionalities. The incorporation of a trifluoromethyl (CF3) group onto this heterocyclic core profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, often enhancing its therapeutic potential. Consequently, trifluoromethyl-oxadiazoles are integral components of numerous modern drug candidates, spanning therapeutic areas from oncology to infectious diseases.
The precise and unambiguous characterization of these molecules is paramount during the drug discovery and development process. High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for this purpose. Its ability to provide accurate mass measurements with errors below 5 ppm allows for the confident determination of elemental compositions, the elucidation of complex structures, and the identification of metabolites and impurities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of HRMS for the analysis of trifluoromethyl-oxadiazoles.
Experimental Workflow: From Sample to Structure
A systematic approach is crucial for the successful HRMS analysis of these compounds. The workflow encompasses sample preparation, chromatographic separation, mass spectrometric detection, and data interpretation.
Figure 1: A typical experimental workflow for the LC-HRMS analysis of trifluoromethyl-oxadiazole compounds.
Protocols: A Step-by-Step Guide
Sample Preparation
The goal of sample preparation is to create a clean, homogenous solution suitable for injection into the LC-MS system.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the trifluoromethyl-oxadiazole standard. Dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution using a mixture of acetonitrile and water (50:50 v/v) to achieve a final concentration range of 1-10 µg/mL. The presence of water aids in ionization efficiency for ESI.
-
Matrix Samples (e.g., Plasma): For compounds in a biological matrix, a protein precipitation step is typically required. Add 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex vigorously for 1 minute, then centrifuge at >12,000 g for 10 minutes at 4°C. The supernatant can then be diluted for analysis.
Liquid Chromatography (LC) Method
Chromatographic separation is critical for resolving the analyte of interest from isomers and impurities. A reverse-phase method is generally effective.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent resolving power and is compatible with a wide range of compound polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte, enhancing ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape for heterocyclic compounds. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient suitable for screening a range of trifluoromethyl-oxadiazoles. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 2 µL | A small volume minimizes potential column overload and peak distortion. |
High-Resolution Mass Spectrometry (HRMS) Method
Accurate mass measurement relies on a properly calibrated and configured mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI, Positive | Oxadiazole nitrogens are readily protonated, making positive mode the preferred choice. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ion generation. |
| Sheath/Aux Gas | 40 / 10 (Arb. Units) | Aids in desolvation of the ESI droplets, preventing ion suppression. |
| Gas Temperature | 320 °C | Ensures complete solvent evaporation before ions enter the mass analyzer. |
| Mass Analyzer | Orbitrap / TOF | Capable of providing the high resolving power needed for accurate mass measurements. |
| Resolving Power | > 60,000 (FWHM) | Essential for differentiating between isobars and ensuring high mass accuracy (< 5 ppm). |
| Scan Range | m/z 100-1000 | A broad range to capture the precursor ion and potential low-mass fragments. |
| Data Acquisition | Data-Dependent MS² (dd-MS²) | Automatically triggers fragmentation of the most intense ions from the full scan for structural elucidation. |
| Collision Energy | Stepped HCD (20, 30, 40 eV) | Using multiple collision energies ensures the generation of a rich fragmentation spectrum. |
Data Interpretation: Decoding the Spectra
Accurate Mass and Elemental Composition
The primary advantage of HRMS is the ability to determine the elemental formula from the measured mass-to-charge ratio (m/z). For a hypothetical compound, 2-phenyl-5-(trifluoromethyl)-1,3,4-oxadiazole (C9H5F3N2O), the expected protonated molecule [M+H]⁺ has a monoisotopic mass of 215.0429. An HRMS instrument should measure this with an error of less than 5 ppm.
Table 1: Example HRMS Data for C9H5F3N2O
| Parameter | Value |
| Elemental Formula | C9H5F3N2O |
| Theoretical [M+H]⁺ (m/z) | 215.0429 |
| Observed [M+H]⁺ (m/z) | 215.0425 |
| Mass Error (ppm) | -1.86 |
| Resolving Power | 70,000 |
This low mass error provides extremely high confidence in the assigned elemental formula, a critical step in confirming the identity of a newly synthesized compound.
Fragmentation Pathways of the Trifluoromethyl-Oxadiazole Core
Understanding the fragmentation of the core structure is key to elucidating the full structure of unknown analogues or metabolites. The 1,3,4-oxadiazole ring is known to undergo characteristic cleavage patterns under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
Figure 2: Common fragmentation pathways for protonated trifluoromethyl-1,3,4-oxadiazoles.
-
Pathway A (Loss of CF3): The C-CF3 bond can cleave, leading to the loss of a trifluoromethyl radical. This is often a less favorable pathway.
-
Pathway B (Acylium Ion Formation): A common pathway involves the cleavage of the oxadiazole ring to form a stable acylium ion ([R-C≡O]⁺) corresponding to the substituent at the 5-position.
-
Pathway C (Trifluoroacetonitrile-related fragment): Cleavage can also occur to retain the trifluoromethyl group and part of the oxadiazole ring.
-
Pathway D (Loss of Nitrile): The substituent at the 5-position can be lost as a nitrile, leaving a fragment containing the CF3-CNO moiety.
By analyzing the accurate masses of these fragment ions, the identity and position of substituents on the core ring can be confidently determined.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Ion Signal | 1. Compound is not ionizing efficiently. 2. Incorrect ESI polarity. 3. Source contamination. | 1. Check mobile phase pH; ensure 0.1% formic or acetic acid is present. 2. Switch to negative ion mode if the structure contains acidic protons. 3. Clean the ESI source components (capillary, tube lens). |
| High Mass Error (> 5 ppm) | 1. Mass spectrometer requires calibration. 2. Excessive ion population (space charge effects). | 1. Perform external and internal (lock mass) calibration. 2. Dilute the sample to reduce analyte concentration. |
| Complex/Uninterpretable MS² Spectrum | 1. Co-eluting isomers or impurities. 2. Collision energy is too high/low. | 1. Improve chromatographic separation (e.g., slower gradient, different column chemistry). 2. Optimize collision energy; use a stepped energy profile to capture all fragments. |
References
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Bostrom, J., Brown, D. G., Young, R. J., & Keseru, G. M. (2018). Expanding the medicinal chemistry synthetic toolbox. Nature Reviews Drug Discovery. [Link]
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Holcapek, M., Jirasko, R., & Lisa, M. (2010). Recent developments in liquid chromatography–mass spectrometry and its applications in lipidomics. TrAC Trends in Analytical Chemistry. [Link]
-
Kaufmann, A. (2012). The role of high-resolution mass spectrometry in food analysis. Journal of Mass Spectrometry. [Link]
-
Streit, S., & Rychlik, M. (2012). A stable isotope dilution assay for the quantification of zearalenone in wheat using high-resolution mass spectrometry. Journal of Agricultural and Food Chemistry. [Link]
Application Notes & Protocols: A Framework for In Vitro Assay Development for 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol and its Analogs
An authoritative guide for researchers, scientists, and drug development professionals.
Introduction
The 1,3,4-oxadiazole ring is a prominent five-membered heterocycle recognized as a privileged scaffold in medicinal chemistry due to its favorable metabolic stability and ability to participate in hydrogen bonding.[1] Its derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The incorporation of a trifluoromethyl (CF3) group is a common strategy in drug design to enhance metabolic stability, binding affinity, and cellular permeability.
While the specific biological profile of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol is not extensively documented, recent research into structurally related 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) derivatives has identified them as potent inhibitors of Histone Deacetylases (HDACs).[3][4] HDACs are a class of enzymes crucial for epigenetic regulation, and their dysregulation is implicated in numerous diseases, particularly cancer and neurodegenerative disorders. This has established them as high-value therapeutic targets.
This guide presents a systematic, multi-tiered framework for the in vitro characterization of this compound. We hypothesize, based on chemical precedent, that this compound may function as an HDAC inhibitor. The following protocols are designed to rigorously test this hypothesis, beginning with direct biochemical validation and progressing to the assessment of its effects in a cellular context. This document provides not only the procedural steps but also the underlying scientific rationale, ensuring that the resulting data is robust, reproducible, and interpretable.
Part 1: Foundational Steps: Compound Management and Target Hypothesis
Critical First Step: Compound Handling and Quality Control
The integrity of any in vitro assay is fundamentally dependent on the quality and handling of the test compound. Inconsistent compound preparation is a common source of experimental variability that can be mistaken for biological effects.[5]
-
Solubility Assessment: Before initiating any biological assay, determine the solubility of this compound in common laboratory solvents. Dimethyl sulfoxide (DMSO) is the standard solvent for initial stock solutions of small molecules for screening purposes.[6] Test a range of concentrations to identify the maximum soluble concentration. Subsequent dilutions into aqueous assay buffers should not exceed a final DMSO concentration of 0.5-1% to avoid solvent-induced artifacts.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot this stock into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Purity Verification: If not provided by the supplier, the purity of the compound should be assessed using methods like HPLC-MS or NMR to ensure that observed activity is not due to contaminants.
The HDAC Inhibition Hypothesis: An Evidence-Based Starting Point
Our assay development strategy is guided by the strong evidence that the trifluoromethyloxadiazole (TFMO) moiety can target the active site of HDAC enzymes.[3] Specifically, the TFMO ring system is postulated to engage in a non-chelating interaction with the catalytic zinc ion in the HDAC active site, differentiating it from classic hydroxamic acid-based inhibitors.[3] This provides a compelling rationale to prioritize HDACs as the primary target class for this compound.
The workflow below outlines a logical progression from initial hypothesis to comprehensive characterization.
Figure 1: A tiered workflow for characterizing novel small molecule inhibitors.
Part 2: Biochemical Assays: Direct Target Engagement and Potency
Biochemical assays are the cornerstone of early-stage drug discovery, providing a controlled in vitro environment to measure the direct interaction between a compound and its purified protein target.[7] This reductionist approach is essential for quantifying potency (IC50) and understanding the mechanism of inhibition.[8]
Protocol: Fluorogenic HDAC Activity & Inhibition Assay
This protocol describes a common and robust method for measuring HDAC activity using a fluorogenic substrate. The principle relies on an acetylated peptide substrate that is non-fluorescent. Upon deacetylation by an HDAC enzyme, a developer solution cleaves the deacetylated substrate, releasing a highly fluorescent molecule (e.g., 7-amino-4-methylcoumarin). The reduction in fluorescent signal in the presence of the test compound is proportional to its inhibitory activity.
Materials:
-
Purified, active human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC6).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution containing a protease like trypsin and a positive control inhibitor (e.g., Trichostatin A or SAHA).
-
This compound (test compound) and vehicle (100% DMSO).
-
Opaque, black 96-well or 384-well microplates suitable for fluorescence measurements.
-
Microplate reader with fluorescence excitation/emission filters (e.g., 360 nm Ex / 460 nm Em).
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare a serial dilution series of the test compound in 100% DMSO. A typical 10-point, 3-fold dilution starting from 10 mM is recommended to span a wide concentration range.[9]
-
Dispense a small volume (e.g., 1 µL) of the DMSO dilutions into the wells of the assay plate.
-
Include "vehicle control" wells (100% DMSO, for 0% inhibition) and "positive control" wells (a known HDAC inhibitor like SAHA, for 100% inhibition).
-
-
Enzyme Preparation and Addition:
-
Dilute the purified HDAC enzyme to its optimal working concentration in cold HDAC Assay Buffer. This concentration should be determined during assay development to ensure the reaction proceeds under linear, initial velocity conditions.[9]
-
Add the diluted enzyme solution to all wells except the "no enzyme" blanks (e.g., 49 µL).
-
-
Pre-incubation (Compound-Enzyme):
-
Mix the plate gently on a plate shaker and incubate for 15-30 minutes at room temperature.
-
Scientific Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the enzymatic reaction is initiated, which is critical for obtaining accurate potency measurements.[10]
-
-
Reaction Initiation:
-
Prepare the fluorogenic substrate solution in HDAC Assay Buffer at a concentration at or below its Michaelis-Menten constant (Km).
-
Scientific Rationale: Using a substrate concentration near the Km is essential for sensitively detecting competitive inhibitors. At very high substrate concentrations, a competitive inhibitor can be outcompeted, leading to an artificially high (weaker) IC50 value.[8][9]
-
Add the substrate solution to all wells to start the reaction (e.g., 50 µL).
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The reaction time must be within the linear range where product formation is proportional to time.
-
-
Reaction Termination and Signal Development:
-
Stop the enzymatic reaction by adding the developer solution to all wells (e.g., 100 µL).
-
Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_Vehicle - Signal_Blank))
-
-
Generate Dose-Response Curve and IC50:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[10]
-
Table 1: Hypothetical Inhibitory Potency (IC50) Data for this compound
| Target Enzyme | Test Compound | IC50 (µM) | Assay Conditions |
| HDAC1 | This compound | 0.85 | 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 1 mM MgCl2, Substrate at Km, 25°C |
| HDAC6 | This compound | 1.21 | 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 1 mM MgCl2, Substrate at Km, 25°C |
| Control | SAHA (Vorinostat) | 0.04 | 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 1 mM MgCl2, Substrate at Km, 25°C |
Part 3: Cell-Based Assays: Cellular Potency and Functional Outcomes
While biochemical assays confirm direct target interaction, cell-based assays are crucial for evaluating a compound's performance in a more physiologically relevant system.[11] These assays address critical questions: Can the compound cross the cell membrane? Does it engage its target within the cell? What is the ultimate functional consequence of this engagement?
Figure 2: Simplified signaling pathway of HDAC inhibition in a cell.
Protocol: Cellular Target Engagement via Western Blot for Histone Acetylation
This protocol directly measures the downstream consequence of HDAC inhibition in cells: an increase in the acetylation of histone proteins.[3] An increase in acetylated Histone H3 or H4 serves as a robust biomarker for target engagement.
Materials:
-
Cancer cell line known to be sensitive to HDAC inhibitors (e.g., HeLa, HCT116).[12][13]
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Test compound and vehicle (DMSO).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
Western blot transfer system (membranes, buffers).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-acetyl-Histone H3 (Ac-H3), Rabbit anti-total-Histone H3.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate and imaging system.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS, then lyse them directly in the plate with ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for acetyl-Histone H3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Re-probing:
-
Apply ECL substrate and capture the chemiluminescent signal using a digital imager.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
-
Interpretation: A dose-dependent increase in the signal for acetyl-Histone H3, relative to the total Histone H3 signal, confirms that the compound is engaging and inhibiting HDACs within the cell.
Protocol: Phenotypic Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantifying ATP, which is an indicator of metabolically active cells. A decrease in ATP is indicative of cytotoxicity or cytostatic effects.
Materials:
-
Cancer cell line of interest.
-
White, opaque-walled 96-well plates suitable for luminescence.
-
Test compound and vehicle (DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Luminometer plate reader.
Step-by-Step Methodology:
-
Cell Plating: Seed cells at an optimized density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted test compound to the wells. Incubate for a standard duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader.
Data Analysis: Similar to the biochemical assay, calculate the percent viability for each concentration relative to vehicle controls and fit the data to a 4PL curve to determine the EC50 (the concentration causing a 50% reduction in cell viability).
Table 2: Hypothetical Cellular Potency (EC50) Data
| Assay Type | Cell Line | Test Compound | EC50 (µM) |
| Cell Viability (72h) | HCT116 | This compound | 2.5 |
| Cell Viability (72h) | HeLa | This compound | 4.1 |
References
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Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis. [Link]
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BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. [Link]
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BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. [Link]
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Al-Ostath, A., et al. (2021). Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors. Journal of King Saud University - Science. [Link]
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Kumar, D., et al. (2015). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. RSC Advances. [Link]
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Sławiński, J., et al. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules. [Link]
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Rutkauskas, D., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]
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Coussens, N. P. (2012). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. Assay Guidance Manual. [Link]
-
Sridhar, D., et al. (2017). Design, Synthesis Of Some Novel Oxadiazole Based Derivative And Evaluation For Their In-Vitro Anti-Oxidant Activity. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Wujec, M., & Paneth, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]
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ResearchGate. (2020). Synthesis and Biological Potentials of 5-aryl-N-[4-(trifluoromethyl) phenyl]-1,3,4-oxadiazol-2-amines. [Link]
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Li, P., et al. (2022). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. Journal of Agricultural and Food Chemistry. [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
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ACCESS Newswire. (2026). Umbrella Labs Introduces Research Use Only 5 AMINO 1MQ Liquid Program. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
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Stott, A. J., et al. (2021). Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. ACS Medicinal Chemistry Letters. [Link]
-
Wang, Y., et al. (2025). Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. Journal of Agricultural and Food Chemistry. [Link]
-
Gontarska, M., & Gmernicka, K. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
-
Shamanth, A. H., et al. (2024). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. IUCrData. [Link]
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Asai, A., et al. (2008). Novel and orally active 5-(1,3,4-oxadiazol-2-yl)pyrimidine derivatives as selective FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Application Note: A Multi-Faceted Approach to Screening 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol for Anticancer Activity
Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including notable anticancer properties.[1][2] These compounds exert their anti-proliferative effects through diverse mechanisms, such as the inhibition of crucial enzymes, growth factors, and kinases involved in cancer progression.[1] The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability and cell permeability, making 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol a compelling candidate for anticancer drug discovery.[3]
This application note provides a detailed, multi-faceted protocol for the initial in vitro screening of this compound against various cancer cell lines. We will outline a systematic approach to first determine the compound's cytotoxicity, and then to elucidate its potential mechanisms of action by investigating its effects on apoptosis and cell cycle progression.
Experimental Design: A Three-Pronged Screening Strategy
Our screening strategy is designed to provide a comprehensive initial assessment of the anticancer potential of this compound. The workflow is as follows:
Caption: Overall experimental workflow for screening this compound.
Materials and Methods
Cell Lines and Culture Conditions
A panel of human cancer cell lines from different tissue origins is recommended to assess the breadth of the compound's activity. For example:
-
MCF-7: Breast adenocarcinoma
-
A549: Lung carcinoma
-
HCT116: Colorectal carcinoma
-
HeLa: Cervical cancer[1]
Cells should be maintained in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Compound Preparation
This compound should be dissolved in sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions should be made in the complete culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Experimental Protocols
Protocol 1: Cell Viability Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed the selected cancer cell lines in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), can detect these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter apoptotic and necrotic cells with compromised membrane integrity.
Caption: Principle of apoptosis detection by Annexin V/PI staining.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the test compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Data Presentation
The results of the screening assays should be presented in a clear and concise manner.
Table 1: Cytotoxicity of this compound against various cancer cell lines.
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | [Insert Value] | [Insert Value] |
| A549 | [Insert Value] | [Insert Value] |
| HCT116 | [Insert Value] | [Insert Value] |
| HeLa | [Insert Value] | [Insert Value] |
| Doxorubicin | [Insert Value] | [Insert Value] |
Table 2: Effect of this compound on Apoptosis in [Cell Line].
| Treatment (Concentration) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Untreated) | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (IC50/2) | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (2x IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Cell Cycle Distribution in [Cell Line] treated with this compound.
| Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Untreated) | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (IC50/2) | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (2x IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
Discussion and Future Directions
The data generated from these protocols will provide a solid foundation for understanding the anticancer potential of this compound. Significant cytotoxicity, induction of apoptosis, and/or cell cycle arrest would warrant further investigation.
Future studies could explore:
-
Mechanism of Action: Investigating the specific molecular targets of the compound. Given the known activities of other trifluoromethyl-oxadiazole derivatives, exploring its potential as an HDAC inhibitor could be a starting point.[5][6]
-
In Vivo Efficacy: Testing the compound in animal models of cancer to assess its therapeutic potential in a physiological context.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of the compound to optimize its potency and selectivity.
By following this comprehensive screening cascade, researchers can efficiently evaluate the potential of novel 1,3,4-oxadiazole derivatives like this compound as leads for the development of new anticancer therapies.
References
-
[Synthesis and Screening of New[7][8][9]Oxadiazole,[4][7][9]Triazole, and[4][7][9]Triazolo[4,3-b][4][7][9]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega. Available at: https://pubs.acs.org/doi/10.1021/acsomega.0c05564]([Link])
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Introduction: The Promise of Oxadiazoles and the Need for Rigorous Evaluation
An Application Guide to Standardized Antibacterial Activity Testing for Novel Oxadiazole Derivatives
Oxadiazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities, including noteworthy antibacterial effects.[1][2] Many derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The core 1,3,4-oxadiazole ring can act as a bioisostere for ester and amide groups, potentially enhancing pharmacokinetic properties, and its derivatives have been shown to target various bacterial processes, including cell wall biosynthesis.[3][5][6]
As researchers synthesize novel oxadiazole congeners, the ability to reliably and reproducibly assess their antibacterial efficacy is paramount. This guide serves as a detailed resource for researchers, scientists, and drug development professionals, providing robust, field-proven protocols for evaluating the antibacterial activity of these compounds. Grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI), these protocols are designed to ensure data integrity, comparability, and scientific validity.[7][8] We will move from initial qualitative screening to precise quantitative assessments of inhibitory and bactericidal potency.
Core Principles: Understanding Bacteriostatic vs. Bactericidal Action
Before proceeding to the protocols, it is crucial to understand the fundamental metrics of antibacterial activity:
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism after a specified incubation period.[9][10] An MIC value indicates the potency of the compound; a lower MIC signifies higher potency.[11] This measurement, however, does not distinguish between inhibiting growth (bacteriostatic) and actively killing the bacteria.
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[12][13] Determining the MBC is essential to understand if a compound is bactericidal (kills bacteria) or merely bacteriostatic (inhibits growth).[9][14]
Generally, an agent is considered bactericidal if its MBC is no more than four times its MIC (MBC/MIC ≤ 4).[13] This distinction is critical for therapeutic applications, especially in treating infections in immunocompromised patients where bactericidal action is often required.
PART 1: ESSENTIAL PREPARATORY PROTOCOLS
Reproducibility in antimicrobial susceptibility testing begins with meticulous preparation. Inconsistent inoculum density is a major source of variability.
Protocol 1: Preparation of Oxadiazole Derivative Stock Solutions
The typically low aqueous solubility of oxadiazole derivatives necessitates the use of an organic solvent. Dimethyl sulfoxide (DMSO) is most commonly used.[4]
Rationale: Creating a high-concentration stock solution allows for accurate serial dilutions and minimizes the final solvent concentration in the assay, which could otherwise interfere with bacterial growth.
Materials:
-
Synthesized oxadiazole derivative powder
-
Sterile, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh a precise amount of the oxadiazole derivative.
-
Dissolve the powder in a calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mg/mL or as solubility permits).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Self-Validation: A crucial control in all subsequent assays is the solvent toxicity control , which uses the highest concentration of DMSO present in the test wells to ensure it does not inhibit bacterial growth on its own.[15]
Protocol 2: Preparation and Standardization of Bacterial Inoculum
This is the most critical step for ensuring inter-assay and intra-assay consistency. The final inoculum density for most tests should be approximately 5 x 10⁵ CFU/mL.[16] This protocol is based on CLSI guidelines.[4][17]
Materials:
-
Pure bacterial culture (18-24 hours old) on an agar plate
-
Sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB)
-
Sterile loops or swabs
-
McFarland 0.5 turbidity standard
-
Spectrophotometer (optional)
-
Vortex mixer
Procedure:
-
Using a sterile loop, select 3-5 well-isolated colonies of the same morphological type from an 18-24 hour agar plate.[16]
-
Transfer the colonies to a tube containing 3-5 mL of sterile saline or broth.
-
Vortex the tube thoroughly to create a smooth, homogenous suspension.
-
Visually compare the turbidity of the bacterial suspension against a 0.5 McFarland standard. Adjust the turbidity as needed:
-
If too turbid: Add more sterile saline/broth.
-
If not turbid enough: Add more bacteria.
-
-
Scientist's Note: A 0.5 McFarland standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.[4] For greater accuracy, the suspension's absorbance can be measured with a spectrophotometer at 625 nm; it should fall within a pre-validated range.
-
This standardized suspension must be used within 15-30 minutes of preparation for subsequent dilutions. For MIC testing, this suspension will be further diluted to achieve the final target inoculum.[16]
PART 2: SCREENING AND QUANTITATIVE ASSAY PROTOCOLS
This section details the progression from a preliminary screen to definitive quantitative analysis.
Caption: Overall workflow for antibacterial assessment of oxadiazole derivatives.
Protocol 3: Agar Well Diffusion for Preliminary Screening
This method provides a rapid, qualitative assessment of antibacterial activity, ideal for screening a large number of compounds.[18][19][20] It relies on the diffusion of the compound through agar to inhibit bacterial growth, creating a "zone of inhibition."
Materials:
-
Standardized bacterial inoculum (0.5 McFarland)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter) or pipette tip
-
Oxadiazole derivative solutions (at a fixed concentration, e.g., 1 mg/mL)
-
Positive control (e.g., Ciprofloxacin solution) and Negative control (solvent, e.g., DMSO)
-
Incubator
Procedure:
-
Dip a sterile cotton swab into the standardized bacterial inoculum, removing excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[16]
-
Allow the plate to dry for 5-10 minutes.
-
Using a sterile cork borer, punch uniform wells into the agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound, positive control, and negative control into separate, labeled wells.[20]
-
Allow the plates to sit at room temperature for 1 hour to permit diffusion of the compounds.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each well.
Interpretation: The presence of a clear zone indicates antibacterial activity. A larger zone diameter generally suggests greater potency, although this can be influenced by the compound's diffusion characteristics.[18] The negative control (DMSO) should show no zone of inhibition.
Protocol 4: Broth Microdilution for MIC Determination
This is the gold-standard quantitative method performed in a 96-well microtiter plate format, allowing for efficient testing of multiple concentrations.[21][22]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland), diluted to final working concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Oxadiazole stock solution
-
Positive control antibiotic stock solution
-
Multichannel pipette
Procedure:
-
Plate Setup: Add 50 µL of CAMHB to wells in columns 2 through 12.
-
Compound Addition: Add 100 µL of the highest desired concentration of the oxadiazole derivative (prepared in CAMHB) to the wells in column 1. This creates a 2x final concentration.
-
Serial Dilution: Using a multichannel pipette, transfer 50 µL from column 1 to column 2. Mix well by pipetting up and down. Continue this two-fold serial dilution across the plate to column 10. Discard the final 50 µL from column 10. This creates a gradient of concentrations.
-
Controls:
-
Column 11 (Growth Control): Add 50 µL of CAMHB. This well will receive bacteria but no drug.
-
Column 12 (Sterility Control): Add 100 µL of CAMHB only. This well receives no bacteria and no drug.
-
-
Inoculum Preparation: Dilute the 0.5 McFarland suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well after addition. (e.g., a 1:150 dilution of the ~1.5x10⁸ CFU/mL stock).
-
Inoculation: Add 50 µL of the working bacterial suspension to wells in columns 1 through 11. Do not add bacteria to column 12.
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[23] The growth control (column 11) must be turbid, and the sterility control (column 12) must be clear.
Caption: Diagram of the broth microdilution setup in a 96-well plate.
Protocol 5: Minimum Bactericidal Concentration (MBC) Determination
This protocol is a direct extension of the MIC assay and is essential for determining whether a compound has a killing effect.[24]
Materials:
-
MIC plate from Protocol 4
-
MHA plates
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations. Also include the growth control well.
-
Mix the contents of each selected well thoroughly by gentle pipetting.
-
Aseptically transfer a fixed volume (e.g., 10-20 µL) from each of these wells onto a labeled sector of a fresh MHA plate.
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
After incubation, count the number of colonies (CFUs) on each sector.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count (or the count from the subcultured growth control).[13][25][26]
Interpretation:
-
If the number of colonies at a given concentration is ≤0.1% of the original inoculum, that concentration is considered the MBC.
-
The ratio of MBC/MIC is then calculated. An MBC/MIC ratio of ≤4 is typically indicative of a bactericidal agent.[13]
Sources
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 2. scribd.com [scribd.com]
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- 4. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 5. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: The Use of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol as a Versatile Scaffold in Drug Design
Abstract
The 5-(trifluoromethyl)-1,3,4-oxadiazol-2-ol core is a privileged scaffold in modern medicinal chemistry, offering a unique combination of physicochemical and biological properties. The trifluoromethyl group enhances metabolic stability and binding affinity, while the 1,3,4-oxadiazole ring acts as a bioisosteric replacement for amide and ester functionalities, improving pharmacokinetic profiles. The hydroxyl group at the 2-position provides a convenient handle for further derivatization, allowing for the exploration of vast chemical space and the optimization of structure-activity relationships (SAR). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of compounds based on this promising scaffold.
Introduction: The Strategic Advantage of the this compound Scaffold
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern drug design, often leading to improved potency, metabolic stability, and bioavailability. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's electronic and lipophilic properties. When coupled with the 1,3,4-oxadiazole heterocycle, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, the resulting scaffold offers several advantages in drug discovery programs.[1][2]
The 1,3,4-oxadiazole ring is a well-established bioisostere for carboxylic acids, esters, and amides. This substitution can lead to enhanced hydrolytic stability and improved cell permeability. Furthermore, the nitrogen atoms in the ring can act as hydrogen bond acceptors, contributing to target binding. The hydroxyl group at the 2-position of the this compound scaffold is a key feature, providing a reactive site for the introduction of a wide variety of substituents to probe interactions with biological targets.
This guide will provide detailed protocols for the synthesis of the core scaffold, its subsequent derivatization, and methods for evaluating the biological activity of the resulting compounds, with a focus on anticancer and enzyme inhibition assays.
Synthesis of the Core Scaffold: this compound
Proposed Synthetic Protocol
Reaction: Cyclization of Trifluoroacetic Hydrazide with Triphosgene
Caption: Proposed synthesis of the core scaffold.
Materials:
-
Trifluoroacetic hydrazide
-
Triphosgene
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve trifluoroacetic hydrazide (1.0 eq) in anhydrous THF or DCM.
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise.
-
Addition of Triphosgene: In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous THF or DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes. Caution: Triphosgene is a toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Derivatization of the Scaffold: Exploring Chemical Diversity
The hydroxyl group at the 2-position of the scaffold is a versatile handle for introducing a wide range of functional groups through O-alkylation and O-acylation reactions. This allows for the systematic exploration of structure-activity relationships.
General Protocol for O-Alkylation
Caption: General workflow for O-alkylation.
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base (e.g., potassium carbonate, 1.5 eq, or sodium hydride, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up and purify the product by column chromatography.
General Protocol for O-Acylation
Caption: General workflow for O-acylation.
Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent like DCM or THF.
-
Add a base such as pyridine or triethylamine (1.5 eq).
-
Cool the mixture to 0 °C and add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up and purify the product by column chromatography.
Biological Evaluation: Protocols for In Vitro Screening
Derivatives of the this compound scaffold have shown promise in several therapeutic areas, including oncology and infectious diseases. Below are detailed protocols for initial in vitro screening.
In Vitro Anticancer Screening: NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute's (NCI) 60 human tumor cell line screen is a valuable tool for identifying novel anticancer agents.[7][8][9][10][11]
Principle:
This screen evaluates the cytotoxic and/or cytostatic effects of a compound against 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[10] The assay is based on the sulforhodamine B (SRB) colorimetric assay, which measures cell protein content as an indicator of cell viability.[8]
Protocol Outline:
-
Compound Preparation: Dissolve test compounds in DMSO to a stock concentration of 10⁻² M.
-
Cell Plating: Inoculate the 60 cell lines into 96-well microtiter plates at their respective optimal plating densities and incubate for 24 hours.[8]
-
Drug Addition: Add the test compound at a single high dose (e.g., 10⁻⁵ M) or in a five-dose range to the plates.[8]
-
Incubation: Incubate the plates for 48 hours.
-
Cell Fixation and Staining: Fix the cells with trichloroacetic acid (TCA), and then stain with 0.4% (w/v) SRB in 1% acetic acid.[8]
-
Measurement: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base. Measure the absorbance at 515 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition. Compounds showing significant activity can be further evaluated in the five-dose screen to determine the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell kill) values.
Enzyme Inhibition Screening: Histone Deacetylase (HDAC) Inhibitors
HDACs are important targets in cancer therapy, and several 1,3,4-oxadiazole derivatives have shown HDAC inhibitory activity.[12][13]
Principle:
Commercially available HDAC inhibitor screening kits typically use a fluorogenic substrate that is deacetylated by HDAC enzymes. The deacetylated substrate is then cleaved by a developer enzyme, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.
Protocol Outline (based on a generic fluorometric assay): [14][15]
-
Reagent Preparation: Prepare assay buffer, dilute the HDAC enzyme (e.g., HDAC1), and prepare the fluorogenic substrate and developer solutions according to the kit manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Plate Setup: In a 96-well black plate, add the diluted HDAC enzyme to all wells except the background control wells. Add the test compounds at various concentrations to the inhibitor wells and a vehicle control (e.g., DMSO) to the positive control wells.
-
Pre-incubation: Incubate the plate at 37 °C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Development: Add the developer solution to all wells to stop the HDAC reaction and initiate the fluorescence-generating reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC₅₀ value.
Antimicrobial Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.[16][17][18]
Principle:
Viable microbial cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. The formazan is then solubilized, and the absorbance is measured.
Protocol Outline:
-
Microorganism Preparation: Prepare a standardized inoculum of the target microorganism (bacteria or fungi) in a suitable broth medium.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for a further 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that causes a significant reduction in absorbance compared to the positive control.
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Representative Biological Activity Data
| Compound ID | Derivatization | Target | Assay | Activity (IC₅₀/MIC in µM) |
| Scaffold | 5-(CF₃)-1,3,4-oxadiazol-2-ol | - | - | - |
| Derivative 1 | 2-methoxy | MCF-7 | NCI-60 (GI₅₀) | 15.2 |
| Derivative 2 | 2-ethoxy | HDAC1 | Fluorometric | 8.7 |
| Derivative 3 | 2-acetoxy | S. aureus | MTT (MIC) | 32.5 |
| Derivative 4 | 2-benzoyloxy | HCT-116 | NCI-60 (GI₅₀) | 5.1 |
Conclusion
The this compound scaffold represents a highly promising starting point for the design and development of novel therapeutic agents. Its favorable physicochemical properties and the synthetic accessibility of its derivatives make it an attractive core for lead optimization campaigns. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate compounds based on this versatile scaffold, paving the way for the discovery of new and effective drugs.
References
-
Synthesis and Biological Potentials of 5-aryl-N-[4-(trifluoromethyl) phenyl]-1,3,4-oxadiazol-2-amines. ResearchGate. [Link]
-
NCI-60 Screening Methodology. National Cancer Institute. [Link]
-
Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure–Activity Relationship. ResearchGate. [Link]
-
NCI-60 – Knowledge and References. Taylor & Francis Online. [Link]
-
Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Promega Connections. [Link]
-
Screening HDAC Inhibitors - A Workflow Comprising High Throughput and High Content Screening. CHUM. [Link]
-
The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. AACR Journals. [Link]
-
Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. National Institutes of Health. [Link]
-
Synthesis of 1,3,4-oxadiazol-2(3H)-ones. Organic Chemistry Portal. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
-
A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. National Institutes of Health. [Link]
- A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole.
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. National Institutes of Health. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. [Link]
-
Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene. PubMed. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health. [Link]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. [Link]
-
2.2. Antibacterial Susceptibility Testing. Bio-protocol. [Link]
-
Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Royal Society of Chemistry. [Link]
-
A green metrics assessment of phosgene and phosgene-free syntheses of industrially important commodity chemicals*. Pure and Applied Chemistry. [Link]
-
A decade review of triphosgene and its applications in organic reactions. National Institutes of Health. [Link]
-
Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol 1. ResearchGate. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.co.jp [revvity.co.jp]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chumontreal.qc.ca [chumontreal.qc.ca]
- 14. bioscience.co.uk [bioscience.co.uk]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. bio-protocol.org [bio-protocol.org]
Protocol for HDAC inhibitor activity assay using trifluoromethyl-oxadiazoles
Quantitative Determination of HDAC Inhibitor Activity for Trifluoromethyl-Oxadiazole Compounds Using a Fluorometric Assay
Introduction: The Epigenetic Frontier and a Novel Class of Inhibitors
Histone deacetylases (HDACs) are a family of enzymes crucial to the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from lysine residues on both histone and non-histone proteins, HDACs induce chromatin condensation, leading to transcriptional repression.[1][3] Dysregulation of HDAC activity is implicated in a wide range of diseases, most notably cancer, making them a significant target for therapeutic intervention.[2][4] Consequently, the development of potent and selective HDAC inhibitors (HDACi) is a major focus in drug discovery.[2]
While traditional HDACi, such as hydroxamic acids, have shown clinical efficacy, they often suffer from liabilities like poor metabolic stability and off-target effects.[5][6] This has spurred the development of novel inhibitor classes. Among these, compounds featuring a 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety have emerged as a promising chemotype, demonstrating high potency and selectivity, particularly for class IIa HDACs.[7][8][9]
This application note provides a comprehensive, field-proven protocol for determining the inhibitory activity of trifluoromethyl-oxadiazole-based compounds against class I and II HDAC enzymes. We will delve into the mechanistic rationale behind the assay, provide a detailed step-by-step workflow, and offer guidance on data analysis and interpretation.
Scientific Principles: A Tale of Two Mechanisms
The Fluorometric Assay: A Two-Step Enzymatic Cascade
The protocol described herein utilizes a robust and sensitive fluorometric assay, the principle of which is a two-step enzymatic reaction.[2][4][10]
-
HDAC-Mediated Deacetylation: The assay begins with a synthetic peptide substrate containing an acetylated lysine residue conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC). While part of the peptide, the AMC fluorescence is quenched. In the presence of an active HDAC enzyme, the acetyl group is removed from the lysine.[2][11][12]
-
Developer-Mediated Fluorophore Release: A "developer" solution, containing a protease such as trypsin, is then added.[12][13][14] This protease specifically cleaves the deacetylated substrate, liberating the AMC fluorophore.[2][14] The free AMC fluoresces intensely, and this fluorescence is directly proportional to the HDAC enzymatic activity.[11][13] When an inhibitor is present, HDAC activity is reduced, leading to a decrease in the fluorescent signal.
This two-step design provides a reliable and high-throughput method for screening potential HDAC inhibitors.[4][15]
Trifluoromethyl-Oxadiazoles: A Mechanism-Based Inhibition Strategy
Trifluoromethyl-oxadiazoles do not function as simple competitive inhibitors. Instead, they are classified as mechanism-based, substrate-analog inhibitors.[16] Their inhibitory action involves an intricate interaction with the HDAC active site.
Recent studies suggest that the oxadiazole ring itself is a prodrug moiety.[8] The zinc ion and associated catalytic water molecule within the HDAC active site catalyze the hydrolytic opening of the oxadiazole ring.[5][16][17][18] This enzymatic transformation generates a difluoroacetylhydrazide intermediate in situ.[16] This resulting species is a potent zinc-binding group that coordinates tightly to the active site zinc ion, leading to potent and often essentially irreversible inhibition of the enzyme.[16][17][18] This unique mechanism is believed to contribute to the high selectivity observed for this class of compounds, particularly for HDAC6.[16]
Visualizing the Process
Experimental Workflow Diagram
Caption: Workflow for the fluorometric HDAC inhibitor assay.
Mechanism of Inhibition Diagram
Caption: Mechanism of trifluoromethyl-oxadiazole (TFMO) HDAC inhibition.
Detailed Protocol
This protocol is optimized for a 96-well plate format, suitable for screening multiple compounds and concentrations.
Materials and Reagents
| Reagent/Material | Recommended Source/Specification |
| Recombinant Human HDAC Enzyme | Specific isoform of interest (e.g., HDAC1, HDAC6) |
| HDAC Assay Buffer | e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA |
| Fluorogenic HDAC Substrate | e.g., Boc-Lys(Ac)-AMC |
| HDAC Developer Solution | Assay buffer containing Trypsin (e.g., 2 mg/mL) and a pan-HDAC inhibitor (e.g., Trichostatin A) to stop the reaction[19] |
| Trifluoromethyl-oxadiazole Cmpd. | Test inhibitor, dissolved in 100% DMSO |
| Positive Control Inhibitor | Trichostatin A (TSA) or SAHA (Vorinostat) |
| DMSO | Anhydrous, ACS grade |
| 96-well black, flat-bottom plates | Low-fluorescence background plates are essential |
| Fluorescence Plate Reader | Capable of excitation at ~355-360 nm and emission at ~450-460 nm[14][20] |
Reagent Preparation
-
HDAC Assay Buffer: Prepare and store at 4°C. On the day of the assay, allow the buffer to equilibrate to room temperature.
-
HDAC Enzyme Stock: Dilute the recombinant HDAC enzyme to the desired working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range. Keep on ice.
-
HDAC Substrate Stock: Reconstitute the Boc-Lys(Ac)-AMC substrate in DMSO to create a high-concentration stock (e.g., 10 mM).[14] Further dilute in HDAC Assay Buffer to a 2X working concentration.
-
Inhibitor Solutions:
-
Prepare a 10 mM stock solution of your trifluoromethyl-oxadiazole compound in 100% DMSO.
-
Perform a serial dilution in 100% DMSO to create a range of stock concentrations.
-
Further dilute each DMSO stock 1:50 or 1:100 into HDAC Assay Buffer to create 4X working solutions. This minimizes the final DMSO concentration in the assay to ≤1%.[14][15]
-
-
HDAC Developer: Shortly before use, prepare the developer solution. The inclusion of an inhibitor like TSA stops all HDAC activity upon addition, ensuring a precise endpoint.[19]
Assay Procedure
-
Plate Setup: Design a plate map including wells for:
-
Blank (No Enzyme): 50 µL Assay Buffer.
-
Negative Control (100% Activity): 25 µL Assay Buffer + 25 µL Enzyme.
-
Positive Control (0% Activity): 25 µL Positive Control Inhibitor (4X) + 25 µL Enzyme.
-
Test Compound Wells: 25 µL of each Test Inhibitor dilution (4X) + 25 µL Enzyme.
-
-
Reaction Assembly:
-
Add 25 µL of the appropriate buffer or 4X inhibitor solution to each well of the 96-well plate according to your plate map.
-
Add 25 µL of the diluted HDAC enzyme solution to all wells except the "Blank".
-
Mix gently by tapping the plate.
-
-
Pre-incubation (Critical for Slow-Binding Inhibitors):
-
Initiate Deacetylation:
-
Add 50 µL of the 2X HDAC Substrate solution to all wells to start the reaction (Final Volume = 100 µL).
-
Mix thoroughly and incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined during assay development to ensure the reaction of the negative control is still in the linear phase.
-
-
Develop Signal:
-
Add 100 µL of the HDAC Developer solution to all wells.
-
Incubate at room temperature for 15 minutes to allow for cleavage of the deacetylated substrate and development of the fluorescent signal.
-
Data Acquisition
-
Place the 96-well plate in a fluorescence plate reader.
-
Set the excitation wavelength to 355-360 nm and the emission wavelength to 450-460 nm.
-
Record the Relative Fluorescence Units (RFU) for each well.
Data Analysis and Interpretation
Calculation of Percent Inhibition
First, correct for background fluorescence by subtracting the average RFU of the "Blank" wells from all other wells.
The percent inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = 100 * (1 - (RFU_Inhibitor - RFU_Blank) / (RFU_Negative_Control - RFU_Blank))
Determination of IC₅₀ Values
The IC₅₀ value is the concentration of an inhibitor at which 50% of the enzyme's activity is blocked.
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[20][23]
-
The IC₅₀ value can be interpolated from the resulting curve. GraphPad Prism or similar software is highly recommended for this analysis.
Sample Data Presentation
| Inhibitor Concentration [nM] | Average RFU | % Inhibition |
| 0 | 15890 | 0.0 |
| 0.1 | 15540 | 2.2 |
| 1 | 14980 | 5.8 |
| 10 | 12150 | 23.8 |
| 50 | 8230 | 48.8 |
| 100 | 5460 | 66.4 |
| 500 | 2110 | 87.6 |
| 1000 | 1550 | 91.2 |
| Calculated IC₅₀ | 51.2 nM |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | Autofluorescent compounds; contaminated buffer or plates. | Screen compounds for autofluorescence. Use high-quality, low-fluorescence black plates. Prepare fresh buffers. |
| Low signal-to-background ratio | Insufficient enzyme activity; suboptimal incubation time or temperature. | Optimize enzyme concentration and incubation time in a preliminary experiment. Ensure assay is performed at the optimal temperature for the enzyme (typically 37°C). |
| Inconsistent results/high CV | Pipetting errors; improper mixing; final DMSO concentration >2%. | Use calibrated pipettes and ensure thorough mixing at each step. Keep the final DMSO concentration consistent across all wells and ideally at or below 1%.[15] |
| No inhibition observed | Inactive compound; insufficient pre-incubation time for slow-binding inhibitor. | Verify compound integrity. Increase the pre-incubation time of the enzyme and inhibitor to 60 minutes or longer to allow for sufficient binding and potential hydrolysis.[22] |
References
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BPS Bioscience. (n.d.). HDAC Fluorogenic Assay Kit (Green). BPS Bioscience. Retrieved from [Link]
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Celestino, F., et al. (2024). Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6. International Journal of Molecular Sciences, 25(11), 5894. Available at: [Link]
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Haus, P., & Meyer-Almes, F.-J. (2012). A fluorescence-based assay of the epigenetic enzyme histone deacetylase 1 (HDAC1). BMG LABTECH Application Note, 220. Available at: [Link]
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Stott, E. J., et al. (2021). Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. ACS Medicinal Chemistry Letters, 12(3), 456–463. Available at: [Link]
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ResearchGate. (n.d.). Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease | Request PDF. ResearchGate. Retrieved from [Link]
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Marek, M., et al. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society, 145(27), 14947–14959. Available at: [Link]
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Marek, M., et al. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society, 145(27), 14947–14959. Available at: [Link]
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American Chemical Society. (n.d.). Investigating the basis of histone deacetylase inhibition by 5-trifluoromethyl-1,2,4-oxadiazoles (TFMOs). ACS Fall 2025. Retrieved from [Link]
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ResearchGate. (n.d.). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. ResearchGate. Retrieved from [Link]
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Wagner, F. F., et al. (2023). Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6. Journal of Medicinal Chemistry, 66(19), 13346–13363. Available at: [Link]
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Reddy, D. S., & Clossen, B. L. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current protocols in pharmacology, 85(1), e57. Available at: [Link]
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Semantic Scholar. (n.d.). Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. Semantic Scholar. Retrieved from [Link]
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Wegner, M. S., et al. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega, 4(23), 20216–20225. Available at: [Link]
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Banks, C. A., et al. (2019). Purification and enzymatic assay of class I histone deacetylase enzymes. MethodsX, 6, 237–244. Available at: [Link]
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Schweipert, M., et al. (2024). 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib. European Journal of Medicinal Chemistry, 263, 115907. Available at: [Link]
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ScienceDirect. (n.d.). In Vitro Histone Deacetylase Activity Screening: Making a Case for Better Assays. ScienceDirect. Retrieved from [Link]
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Merck. (n.d.). HDAC Activity Assay Kit | 566328. Merck. Retrieved from [Link]
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EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. Retrieved from [Link]
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Lu, J., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific reports, 8(1), 10839. Available at: [Link]
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Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Reaction Biology. Retrieved from [Link]
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Lora, F. J. M., & Muir, T. W. (2021). High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. STAR protocols, 2(1), 100311. Available at: [Link]
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Lobera, M., et al. (2022). Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. bioRxiv. Available at: [Link]
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Lobera, M., et al. (2022). Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. ACS Medicinal Chemistry Letters, 13(5), 833–839. Available at: [Link]
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Bowers, S., et al. (2010). Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS. The Journal of biological chemistry, 285(39), 29937–29945. Available at: [Link]
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Hildmann, C., et al. (2007). Histone deacetylase activity assay. Methods in molecular biology (Clifton, N.J.), 367, 159–170. Available at: [Link]
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Application Notes & Protocols: 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol as a Novel Fungicide Candidate
Abstract
The persistent evolution of fungal resistance to existing agrochemicals necessitates the discovery and development of fungicides with novel mechanisms of action. The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2] This document provides a comprehensive technical guide for researchers on the evaluation of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol, a promising candidate for a new class of fungicides. We present detailed protocols for its synthesis, in vitro antifungal activity assessment, and preliminary in vivo efficacy trials. The causality behind experimental design, including the selection of target pathogens and control standards, is thoroughly explained to ensure robust and reproducible data generation.
Introduction and Rationale
Fungal pathogens are a primary cause of crop loss worldwide, significantly impacting food security and economic stability. The trifluoromethyl group is a key substituent in modern agrochemicals, often enhancing metabolic stability and target affinity. Its incorporation into the 1,3,4-oxadiazole ring, a known bioactive heterocycle, presents a rational design strategy for novel fungicides.[2] While extensive research exists on various substituted oxadiazoles, this guide focuses specifically on the this compound moiety and its potential application in crop protection. This document serves as a foundational resource, detailing the necessary steps to characterize its fungicidal profile from laboratory synthesis to greenhouse evaluation.
Synthesis and Physicochemical Characterization
A reliable and scalable synthesis is the first step in evaluating any new active ingredient. The synthesis of this compound can be adapted from established methods for similar heterocyclic compounds. A common route involves the cyclization of a diacylhydrazine precursor.[3][4]
Protocol 2.1: Synthesis of this compound
-
Step 1: Preparation of Trifluoroacetylhydrazine. React trifluoroacetic anhydride with hydrazine hydrate in a suitable solvent like ethanol at 0°C. The product is isolated by solvent evaporation. Causality: This step creates the core hydrazide structure necessary for the subsequent cyclization.
-
Step 2: Acylation with a Carbonyl Source. React trifluoroacetylhydrazine with a carbonyl source such as phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a non-nucleophilic base (e.g., pyridine) in an inert solvent like dichloromethane (DCM).
-
Step 3: Cyclization. The intermediate from Step 2 is heated under reflux to induce intramolecular cyclization, yielding the this compound. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Step 4: Purification. The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Step 5: Characterization. The final product's structure and purity are confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₃HF₃N₂O₂ | Calculated |
| Molecular Weight | 169.05 g/mol | Calculated |
| Appearance | White crystalline solid | Visual Inspection |
| Melting Point | TBD | Differential Scanning Calorimetry (DSC) |
| Solubility | Soluble in DMSO, Acetone; Poorly soluble in water | Gravimetric Analysis |
| Purity | >95% | HPLC-UV |
Proposed Mechanism of Action
The precise mechanism of action for this specific compound is a subject for further investigation. However, based on related oxadiazole fungicides, a plausible hypothesis involves the inhibition of key fungal enzymes.[5][6][7] Many azole-containing fungicides, for instance, target lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[8] Another potential target, based on recent studies of oxadiazole derivatives, is succinate dehydrogenase (SDH), an enzyme crucial for fungal respiration.[5][6][7][9]
A proposed workflow for investigating the mechanism is outlined below.
Caption: Workflow for elucidating the mechanism of action.
In Vitro Antifungal Activity Assessment
The initial evaluation of a fungicide's potential is its direct effect on fungal growth in a controlled laboratory setting. The mycelial growth rate method is a standard and effective way to determine the compound's intrinsic activity against a panel of relevant plant pathogenic fungi.[5][9] Protocols should adhere to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), where applicable, to ensure data quality and comparability.[10][11]
Target Pathogen Selection Rationale:
-
Botrytis cinerea : A broad host-range necrotroph causing grey mold on fruits and vegetables.
-
Fusarium graminearum : A devastating pathogen of cereal crops, causing Fusarium head blight.
-
Rhizoctonia solani : A soil-borne pathogen with a wide host range, causing damping-off and root rot.
-
Exserohilum turcicum : Causes Northern corn leaf blight, a significant disease in maize production.[5][9]
Protocol 4.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from CLSI M38 standards for filamentous fungi and is a high-throughput method for determining the MIC.[10][12]
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO). Causality: DMSO is used to solubilize the often poorly water-soluble organic compounds.
-
Culture Preparation: Grow the selected fungal pathogens on Potato Dextrose Agar (PDA) plates for 7-10 days to encourage sporulation. Harvest spores (conidia) by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Inoculum Adjustment: Adjust the spore suspension to a final concentration of 1-5 x 10⁴ spores/mL using a hemocytometer.
-
Plate Preparation: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compound in RPMI-1640 medium. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Controls:
-
Positive Control: A well-known commercial fungicide (e.g., Carbendazim, Azoxystrobin) to validate assay sensitivity.[5][9]
-
Negative Control: Inoculated medium with DMSO (at the highest concentration used) but no test compound, to ensure the solvent has no inhibitory effect.
-
Sterility Control: Uninoculated medium to check for contamination.
-
-
Inoculation and Incubation: Add the adjusted fungal inoculum to each well. Seal the plates and incubate at 25-28°C for 48-72 hours, or until sufficient growth is observed in the negative control well.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.[13]
Table 2: Example Data Template for MIC Determination (µg/mL)
| Compound | B. cinerea | F. graminearum | R. solani | E. turcicum |
|---|---|---|---|---|
| 5-(CF₃)-Oxadiazol-2-ol |
| Carbendazim (Control) | | | | |
In Vivo Efficacy in a Model Plant System
Demonstrating efficacy on a host plant is a critical step that bridges the gap between in vitro activity and real-world application. A detached leaf assay or a whole-plant assay provides valuable information on the compound's ability to protect the plant from infection.
Caption: General workflow for in vivo plant protection assay.
Protocol 5.1: Whole Plant Protective Assay against Exserohilum turcicum on Maize
-
Plant Growth: Grow maize (a susceptible cultivar) in pots in a greenhouse to the 3-4 leaf stage.
-
Compound Formulation: Prepare a sprayable formulation of the test compound. A simple formulation can be made by dissolving the compound in a small amount of acetone and then diluting with water containing a surfactant (e.g., 0.1% Tween 20) to the desired concentrations (e.g., 200, 100, 50 µg/mL).
-
Application: Spray the plants with the formulated compound until runoff. Include positive control (commercial fungicide) and negative control (formulation blank) groups. Allow plants to dry for 24 hours. Causality: This drying period allows for the compound to be absorbed by or adhere to the leaf surface before the pathogen is introduced.
-
Inoculation: Prepare a spore suspension of E. turcicum (e.g., 1 x 10⁵ spores/mL) and spray it evenly onto the treated plants.
-
Incubation: Place the inoculated plants in a high-humidity chamber (>95% RH) at 25°C for 24-48 hours to promote infection, then move them back to standard greenhouse conditions.
-
Disease Assessment: After 7-10 days, assess the disease severity by estimating the percentage of leaf area covered by lesions for each plant.
-
Data Analysis: Calculate the percent disease control using the formula: Control Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
Table 3: Example Data Template for In Vivo Disease Control
| Treatment | Concentration (µg/mL) | Mean Disease Severity (%) | Control Efficacy (%) |
|---|---|---|---|
| Negative Control | 0 | 0 | |
| 5-(CF₃)-Oxadiazol-2-ol | 50 | ||
| 5-(CF₃)-Oxadiazol-2-ol | 100 | ||
| 5-(CF₃)-Oxadiazol-2-ol | 200 |
| Commercial Fungicide | 100 | | |
Conclusion and Future Directions
The protocols outlined in this guide provide a standardized framework for the initial evaluation of this compound as a potential agrochemical fungicide. Positive results from these in vitro and in vivo screens would justify further investigation, including determining the full spectrum of activity against other key plant pathogens, elucidating the precise mechanism of action, and conducting preliminary toxicology and environmental fate studies. The 1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new bioactive molecules, and a systematic approach to evaluation is paramount for identifying lead candidates for agricultural development.[4][14]
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U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. Available at: [Link]
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Pfaller, M. A. (2001). In vitro antifungal susceptibility testing. Pharmacotherapy, 21(8 Pt 2), 111S-123S. Available at: [Link]
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Li, Y., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry, 10, 883791. Available at: [Link]
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Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. Available at: [Link]
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Microbe Investigations AG. (2024). Efficacy Testing of Pesticides Against Fungal Pathogens. Available at: [Link]
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Benito, R. (2018). In vitro antifungal susceptibility testing. ResearchGate. Available at: [Link]
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University of Wisconsin-Madison. How to Submit Fungicide Testing Protocols. Turfgrass Diagnostic Lab. Available at: [Link]
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Bolton, M. D., & Rivera-Varas, V. (2013). Fungicide resistance assays for fungal plant pathogens. Methods in Molecular Biology, 981, 269-277. Available at: [Link]
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Health Canada. (1996). Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Available at: [Link]
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Pierce, C. G., & Revankar, S. G. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 4(4), ofx222. Available at: [Link]
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Spina, A., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 195. Available at: [Link]
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Tan, C., et al. (2023). 1,2,4-Oxadiazole as a potential scaffold in agrochemistry: a review. Organic & Biomolecular Chemistry, 21(37), 7511-7524. Available at: [Link]
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Srujana, M., et al. (2018). Synthesis of new 5-[3,5-bis (trifluoro methyl) phenyl], 1,3,4-oxadiazole-2-thiols. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. PubMed Central. Available at: [Link]
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ResearchGate. (2023). 1,2,4-Oxadiazole as a potential scaffold in agrochemistry: a review. Available at: [Link]
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Wang, N., et al. (2023). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 28(4), 1851. Available at: [Link]
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ResearchGate. (2023). Examples of 1,3,4-oxadiazole derivatives used in agriculture, medicine, and materials science. Available at: [Link]
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Wang, C., et al. (2025). Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Wołek, B., & Kudelko, A. (2023). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. Available at: [Link]
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Gümüş, F., et al. (2017). Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity. Molecules, 22(11), 1999. Available at: [Link]
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Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Available at: [Link]
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ResearchGate. (2023). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Available at: [Link]
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Wang, C., et al. (2025). Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. Semantic Scholar. Available at: [Link]
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de Almeida, L. G. N., et al. (2021). Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. Pathogens, 10(3), 314. Available at: [Link]
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National Center for Biotechnology Information. (2024). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. PubMed Central. Available at: [Link]
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Kioshima, É. S., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 10, 2487. Available at: [Link]
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Sharma, D., & Narasimhan, B. (2020). Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. ResearchGate. Available at: [Link]
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Molecular Docking Simulation Protocol for 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol: A Guide to Predicting Ligand-Target Interactions
An Application Note for Drug Discovery Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity. This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking simulation of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol. We detail the entire workflow from ligand and protein preparation to the execution of the docking simulation and, critically, the analysis and validation of the results. This guide is designed for researchers, scientists, and drug development professionals seeking to employ computational methods to predict the binding modes and affinities of small molecules, thereby accelerating structure-based drug discovery efforts.[3][4]
Foundational Concepts: The Ligand, The Target, and The Method
A successful docking experiment is built on a solid understanding of the components involved. The choices made during preparation are critical and directly influence the quality of the simulation results.
The Ligand: this compound
The ligand of interest features several key functional groups that dictate its potential interactions:
-
1,3,4-Oxadiazole Ring: A five-membered aromatic ring that is metabolically stable. Its nitrogen and oxygen atoms can act as hydrogen bond acceptors.
-
Hydroxyl Group (-OH) at C2: This group is a potent hydrogen bond donor and acceptor.
-
Trifluoromethyl Group (-CF3) at C5: A strong electron-withdrawing group that can enhance ligand potency and improve pharmacokinetic properties like metabolic stability and membrane permeability. It can also participate in non-classical interactions.
Structure:
(Simplified 2D representation)
The Target: Fms-like Tyrosine Kinase 3 (FLT3)
To provide a tangible and relevant example, this protocol will use the Fms-like Tyrosine Kinase 3 (FLT3) as the protein target. FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis, and its mutation is a known driver in acute myeloid leukemia (AML). Several 1,3,4-oxadiazole derivatives have been investigated as FLT3 inhibitors, making it a pertinent target for our ligand.[5]
For this protocol, we will use the crystal structure of FLT3 in complex with the inhibitor Quizartinib.
-
PDB ID: 4XUF
-
Rationale: Using a PDB structure that contains a co-crystallized ligand is paramount for establishing a validated docking protocol. The native ligand's binding site defines the target coordinates for our simulation and serves as a benchmark for validating the accuracy of our methodology.[6]
The Method: Molecular Docking Principles
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The process relies on two key components:
-
Search Algorithm: Explores a vast number of possible conformations and orientations (poses) of the ligand within the protein's binding site.
-
Scoring Function: Estimates the binding affinity for each generated pose, typically as a value in kcal/mol. More negative scores suggest stronger, more favorable binding interactions.[7]
This protocol utilizes AutoDock Vina , a widely used and validated open-source docking program known for its speed and accuracy.[8]
Essential Software and System Requirements
This protocol requires the following freely available software. Installation guides are available on their respective websites.
| Software | Purpose | Website |
| AutoDock Vina | The core docking engine. | [Link] |
| AutoDock Tools (MGLTools) | Receptor preparation and analysis. | [Link] |
| Open Babel | Ligand preparation and file format conversion. | [Link] |
| PyMOL or Discovery Studio | Visualization and analysis of results. | [Link] |
The Docking Workflow: A Visual Overview
The entire molecular docking process can be visualized as a sequential workflow, from initial preparation to final analysis.
Caption: Overall molecular docking workflow.
Detailed Protocol: Preparation Phase
Meticulous preparation of both the ligand and the receptor is the most critical factor for a meaningful docking result. Garbage in, garbage out.
Ligand Preparation: this compound
The goal is to generate a 3D, energy-minimized structure with the correct protonation state and save it in the PDBQT format, which includes partial charges and atom types.[9]
-
Obtain 2D Structure: Draw the molecule in a chemical drawing tool (e.g., ChemDraw) and save it as a SMILES string or in SDF format. The SMILES string for our ligand is O=C1OC(C(F)(F)F)=NN1.
-
Convert to 3D and Energy Minimize (using Open Babel): This step generates a realistic 3D conformation.
-
--gen3d: Generates 3D coordinates.
-
-p 7.4: Adds hydrogens appropriate for a physiological pH of 7.4.[10]
-
--ff MMFF94: Performs energy minimization using the MMFF94 force field.
-
-
Convert to PDBQT Format (using AutoDock Tools):
-
Launch AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select ligand.pdb.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT and save as ligand.pdbqt. ADT will automatically calculate Gasteiger charges.
-
Receptor Preparation: FLT3 Kinase (PDB: 4XUF)
The goal is to clean the PDB file, add hydrogens, and convert it to the PDBQT format.[11][12]
-
Download and Clean the PDB File:
-
Download the structure 4XUF from the RCSB PDB database.
-
Open the PDB file in a molecular viewer (e.g., PyMOL).
-
Remove all non-essential components: water molecules (HOH), the co-crystallized ligand (Quizartinib), and any other heteroatoms or solvent molecules.[12]
-
Save the cleaned protein structure as 4xuf_protein.pdb.
-
-
Prepare Receptor in PDBQT Format (using AutoDock Tools):
-
Launch ADT.
-
Go to File -> Read Molecule and open 4xuf_protein.pdb.
-
Go to Edit -> Hydrogens -> Add. Select "Polar Only" and click OK.
-
Go to Grid -> Macromolecule -> Choose. Select 4xuf_protein and click "Select Molecule". This will add Kollman charges.
-
Save the prepared receptor as receptor.pdbqt.
-
Detailed Protocol: Docking Simulation and Validation
With prepared files, we can now define the binding site and run the simulation.
Protocol Validation: The Trustworthiness Check
Before docking our compound of interest, we must validate that our protocol can accurately reproduce the known binding pose of the co-crystallized ligand.[6] This step is non-negotiable for scientific integrity.
-
Prepare the Native Ligand: Extract the coordinates of the original Quizartinib ligand that you removed in step 4.2.1 and save it as native_ligand.pdb. Prepare it as a PDBQT file (native_ligand.pdbqt) following the same procedure as in section 4.1.
-
Define the Grid Box: The search space for docking should be centered on the position of the native ligand.
-
In ADT, with the receptor.pdbqt loaded, go to Grid -> Grid Box....
-
Load the native_ligand.pdbqt to see its position.
-
Adjust the grid box dimensions to encompass the entire binding site with a buffer of ~4-5 Å on each side. A size of 20x20x20 Å is often a good starting point.
-
Record the center and size coordinates. These will be used in the configuration file.
-
-
Create the Configuration File: Create a text file named conf.txt with the following parameters.[8]
-
Run the Validation Docking: Open a terminal in your working directory and execute Vina.
-
Calculate RMSD: Use a molecular viewer (PyMOL, Chimera) or a command-line tool to superimpose the original native_ligand.pdb with the top-ranked pose from native_ligand_docked.pdbqt and calculate the Root Mean Square Deviation (RMSD).
| Validation Metric | Result | Acceptance Criteria |
| RMSD | [Calculate this value] | < 2.0 Å |
An RMSD value below 2.0 Å indicates that your docking protocol is reliable and can accurately predict the binding pose.[6][13] If the RMSD is higher, you may need to adjust the grid box size or position.
Docking this compound
-
Update Configuration File: Modify conf.txt to point to your ligand of interest.
Detailed Protocol: Analysis of Results
Interpreting the output requires analyzing both the quantitative scores and the qualitative interactions. [7][14]
Analyzing Binding Affinity
Open the ligand_log.txt file. AutoDock Vina will provide a table of the top binding poses and their corresponding binding affinities.
| Mode | Affinity (kcal/mol) |
| 1 | [Value from log file] |
| 2 | [Value from log file] |
| 3 | [Value from log file] |
| ... | ... |
The top-ranked pose (Mode 1) has the most negative, and therefore most favorable, predicted binding affinity. This value provides a semi-quantitative estimate of how tightly the ligand binds to the target. [14]
Visualizing Binding Pose and Interactions
This is the most insightful part of the analysis.
-
Load Structures: Open your visualization software (e.g., Discovery Studio, PyMOL) and load the receptor.pdbqt and the ligand_docked.pdbqt files.
-
Focus on the Top Pose: Display only the first (top-ranked) mode from the docked ligand file.
-
Identify Key Interactions: Analyze the binding pocket to identify which amino acid residues are interacting with your ligand. Look for:
-
Hydrogen Bonds: Between the ligand's -OH group or oxadiazole nitrogens and polar residues (e.g., Ser, Thr, Asp, Glu).
-
Hydrophobic Interactions: Between the oxadiazole ring and non-polar residues (e.g., Leu, Val, Ile, Phe).
-
Other Interactions: Such as pi-pi stacking with aromatic residues (e.g., Phe, Tyr, His).
-
-
Generate a 2D Interaction Map: Most visualization tools can generate a 2D diagram that clearly summarizes these interactions.
Caption: Hypothetical interaction map for the docked ligand.
Conclusion
This application note has outlined a robust and validated protocol for performing molecular docking of this compound with the FLT3 kinase. By adhering to rigorous preparation and validation steps, researchers can generate reliable predictions of ligand binding modes and affinities. These computational insights are invaluable for prioritizing compounds, guiding lead optimization, and ultimately accelerating the drug discovery pipeline. The principles and steps described herein are broadly applicable to other small molecules and protein targets.
References
-
El Mouns, B. (2024). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]
-
BioIT & Applied Bioinformatics. (2024). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. Retrieved from [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from [Link]
-
Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]
-
Tiamiyu, A. (2022). How to validate the molecular docking results? ResearchGate. Retrieved from [Link]
-
Bioinformatics Online. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]
-
Dr. Chris Dadze. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. Retrieved from [Link]
-
Tahir, T. (2021). How to validate molecular docking results with no proper crystal structure?? ResearchGate. Retrieved from [Link]
-
Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]
-
Sinko, G., et al. (2013). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]
-
KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. Retrieved from [Link]
-
Freire, T. V. (2019). Molecular docking proteins preparation. ResearchGate. Retrieved from [Link]
-
Dawn of Bioinformatics. (2022). Protein preparation for molecular docking using Discovery Studio. Retrieved from [Link]
-
Bioinformatics online. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved from [Link]
-
Dr. Gene. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]
-
Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved from [Link]
-
Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. Retrieved from [Link]
-
Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Potentials of 5-aryl-N-[4-(trifluoromethyl) phenyl]-1,3,4-oxadiazol-2-amines. Retrieved from [Link]
-
Chen, J., et al. (2021). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. ACS Omega. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 5-(Trifluoromethyl)-2-(chloromethyl)-1,3,4-oxadiazole. Retrieved from [Link]
-
Stott, A. J., et al. (2021). Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Ohashi, T., et al. (2008). Novel and orally active 5-(1,3,4-oxadiazol-2-yl)pyrimidine derivatives as selective FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Lach, S., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel and orally active 5-(1,3,4-oxadiazol-2-yl)pyrimidine derivatives as selective FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 9. youtube.com [youtube.com]
- 10. eagonlab.github.io [eagonlab.github.io]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Pharmacokinetic Profiling of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol
Authored by: A Senior Application Scientist
Introduction: The landscape of modern drug discovery is continually evolving, with a significant focus on heterocyclic compounds due to their diverse pharmacological activities.[1][2][3] Among these, the 1,3,4-oxadiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, frequently incorporated into novel therapeutic agents for its wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The subject of this guide, 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol, combines this potent heterocyclic core with a trifluoromethyl (CF3) group. The strategic inclusion of trifluoromethyl moieties in drug candidates is a well-established strategy to enhance key pharmacokinetic properties such as metabolic stability, lipophilicity, and target binding affinity.[4][5][6] These alterations can lead to improved oral bioavailability and longer half-lives, ultimately enhancing the therapeutic potential of the molecule.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo pharmacokinetic (PK) studies of this compound. The protocols outlined herein are designed to be robust and self-validating, ensuring the generation of high-quality data to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this promising compound.
I. Pre-Study Considerations and Rationale
A thorough understanding of a drug candidate's behavior within a biological system is paramount for its progression through the development pipeline. Early in vivo PK profiling provides essential data for candidate selection and dose-ranging studies for subsequent efficacy and toxicology assessments.[7]
Chemical Properties of this compound
While specific experimental data for this exact molecule is not widely published, we can infer certain properties based on its structural components. The 1,3,4-oxadiazole ring is a stable aromatic system. The trifluoromethyl group is strongly electron-withdrawing and is known to be metabolically stable.[4][5] The hydroxyl group at the 2-position of the oxadiazole ring introduces a degree of polarity and potential for metabolic conjugation.
Choice of Animal Model
For initial PK screening, the rat is a commonly used and well-characterized model. Its physiological and metabolic similarities to humans, along with its manageable size and cost, make it a suitable choice. For regulatory filings, studies in a non-rodent species may also be required.[8]
II. Experimental Protocols
A. Formulation Development
The formulation of a poorly soluble compound for in vivo studies is a critical step to ensure consistent and complete absorption. A multi-component vehicle is often necessary.
Protocol for Oral (PO) and Intravenous (IV) Formulation:
-
Solubility Screening: Initially, assess the solubility of this compound in various pharmaceutically acceptable solvents (e.g., DMSO, PEG400, Tween 80, saline).
-
Vehicle Preparation (Example): A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline.
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO.
-
In a separate tube, mix PEG400 and Tween 80 (e.g., in a 1:1 ratio).
-
Add the compound/DMSO solution to the PEG400/Tween 80 mixture and vortex thoroughly.
-
Slowly add sterile saline to the desired final concentration, vortexing continuously to maintain a clear solution.[9]
-
-
Final Concentration: The final concentration of the dosing solution will depend on the target dose and the volume to be administered. For IV administration, ensure the final concentration of organic solvents is low to prevent hemolysis.
B. In Vivo Study Design and Execution
This protocol outlines a typical single-dose pharmacokinetic study in rats. All animal procedures should be conducted in an AAALAC-accredited facility and be approved by an Institutional Animal Care and Use Committee (IACUC).[8]
Animals: Male Wistar or Sprague-Dawley rats (250-300 g).
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be fasted overnight before oral dosing.
Dosing:
-
Intravenous (IV): Administer the formulation via the tail vein. A typical dose for an initial PK study is 1-2 mg/kg.
-
Oral (PO): Administer the formulation via oral gavage. A typical oral dose is 5-10 mg/kg.
Blood Sampling:
-
Collect serial blood samples (approximately 100-200 µL) from the saphenous or jugular vein at predetermined time points.
-
IV Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[9]
-
PO Time Points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[9]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
Plasma Processing:
-
Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[9]
-
Transfer the plasma supernatant to clean, labeled tubes.
-
Store the plasma samples at -80°C until bioanalysis.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for the in vivo pharmacokinetic study of this compound.
C. Bioanalytical Method Development and Validation by LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[10]
1. Method Development:
-
Analyte and Internal Standard (IS) Selection: The analyte is this compound. A suitable internal standard would be a stable isotope-labeled version of the analyte or a structurally similar compound with a different mass.
-
Mass Spectrometry Tuning: Infuse a standard solution of the analyte and IS into the mass spectrometer to optimize the precursor and product ion transitions (MRM - Multiple Reaction Monitoring) and collision energies.
-
Chromatographic Conditions: Develop a chromatographic method to separate the analyte from endogenous matrix components. A C18 reverse-phase column is a common starting point. The mobile phase will typically consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Sample Preparation: Protein precipitation is a rapid and effective method for sample cleanup.
-
To a 50 µL plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes).
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.[9]
-
2. Method Validation:
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA) to ensure its reliability.[11] Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous matrix components.
-
Linearity: Determine the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Evaluate the closeness of measured values to the true values and the variability of the measurements.
-
Recovery and Matrix Effect: Assess the efficiency of the extraction process and the influence of the biological matrix on ionization.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.
Bioanalytical Method Workflow
Caption: General workflow for the bioanalytical quantification of the analyte in plasma samples.
III. Data Analysis and Interpretation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Key Pharmacokinetic Parameters:
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution | The apparent volume into which the drug distributes in the body. |
| F% | Bioavailability (for PO administration) | The fraction of the administered dose that reaches systemic circulation. |
Calculation of Bioavailability (F%):
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
IV. Expected Outcomes and Potential Challenges
-
Metabolism: The trifluoromethyl group is generally resistant to metabolic degradation.[4][5] However, the hydroxyl group on the oxadiazole ring may be a site for glucuronidation or sulfation. It is advisable to screen for potential metabolites in plasma and urine samples.
-
Distribution: The lipophilicity imparted by the trifluoromethyl group may lead to a moderate to high volume of distribution.[4][12] Studies on similar compounds have shown distribution to various tissues.[13][14]
-
Troubleshooting:
-
Poor Oral Bioavailability: This could be due to poor solubility, extensive first-pass metabolism, or efflux by transporters. Formulation optimization or co-administration with a P-glycoprotein inhibitor may be necessary.
-
High Variability in PK Data: This can arise from inconsistencies in dosing, sampling, or animal handling. Ensure all procedures are standardized.
-
V. Conclusion
The protocols detailed in this application note provide a robust framework for the in vivo pharmacokinetic profiling of this compound. A thorough understanding of the ADME properties of this compound is essential for its continued development as a potential therapeutic agent. The combination of the privileged 1,3,4-oxadiazole scaffold and the pharmacokinetic-enhancing trifluoromethyl group makes this an interesting candidate for further investigation.
VI. References
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. Retrieved from [Link]
-
1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (2021). Chem Biol Drug Des, 97(3), 572-591. Retrieved from [Link]
-
Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. (2015). Research & Reviews: Journal of Chemistry. Retrieved from [Link]
-
Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. (2024). ACS Infect Dis, 10(6), 2222-2238. Retrieved from [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. (n.d.). PubMed. Retrieved from [Link]
-
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Regulatory in vivo PK Studies. (n.d.). Pharmaron. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Pharmaceuticals (Basel), 18(7). Retrieved from [Link]
-
Metabolism of fluorine-containing drugs. (2001). Annu Rev Pharmacol Toxicol, 41, 443-470. Retrieved from [Link]
-
Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. Retrieved from [Link]
-
Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. (n.d.). National Institutes of Health. Retrieved from [Link]
-
BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (n.d.). Journal of Neonatal Surgery. Retrieved from [Link]
-
Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats. (n.d.). Regulatory Research in Medicine. Retrieved from [Link]
-
A Review on Bioanalytical Method Development and Validation by LC-MS/MS. (n.d.). Red Flower Publication. Retrieved from [Link]
-
A Comprehensive Review on Bioanalytical Method Development and Validation for Pharmaceuticals. (2022). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats. (n.d.). OUCI. Retrieved from [Link]
-
A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
-
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. (2024). Research Results in Biomedicine. Retrieved from [Link]
-
2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. (n.d.). MDPI. Retrieved from [Link]
-
Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. (2025). J Agric Food Chem, 73(8), 4563-4573. Retrieved from [Link]
-
The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. (2024). Research Results in Biomedicine. Retrieved from [Link]
-
Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. (2023). Polymers (Basel), 15(24). Retrieved from [Link]
Sources
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- 14. Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. The 1,3,4-oxadiazole core is a key pharmacophore found in numerous therapeutic agents, valued for its diverse biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] The inclusion of a trifluoromethyl group often enhances metabolic stability and binding affinity, making this specific moiety a compound of significant interest.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with the goal of improving reaction yield and purity.
Overview of the Primary Synthetic Pathway
The most prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazine precursors.[4] For the target molecule, this compound, a common and effective strategy starts from trifluoroacetic hydrazide, which is then reacted with a suitable C1 source (like phosgene or a chloroformate) followed by cyclization. An alternative and often more direct route involves the reaction of semicarbazide with trifluoroacetic anhydride (TFAA).
The general workflow involves the formation of an N-acylsemicarbazide intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable 1,3,4-oxadiazole ring.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.
Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?
A1: Low to no yield is a common problem that can typically be traced to three main areas: incomplete cyclization, degradation of materials, or issues with starting material quality.
-
Cause A: Incomplete Cyclization
-
Why it happens: The intramolecular cyclodehydration is the key ring-forming step and often requires significant activation. The energy barrier for this reaction may not be overcome if the temperature is too low or if the dehydrating agent is not sufficiently powerful. Standard dehydrating agents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and thionyl chloride (SOCl₂).[4][5]
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). For many 1,3,4-oxadiazole syntheses, refluxing conditions are necessary.[3][6]
-
Change Dehydrating Agent: If heating is ineffective, switch to a stronger dehydrating agent. POCl₃ is highly effective but can be harsh.[3][6] Trifluoroacetic anhydride (TFAA) itself is a powerful dehydrating agent and can be used to drive the reaction.[7][8] Milder, modern reagents like the Burgess reagent can also be effective, though they may require optimization.[5]
-
Microwave Irradiation: Consider using a microwave reactor. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[3][9]
-
-
-
Cause B: Degradation of Starting Materials or Product
-
Why it happens: The 1,3,4-oxadiazole ring and its precursors can be sensitive to overly harsh conditions. Excessively high temperatures or highly acidic/basic environments can cause decomposition. The trifluoromethyl group is generally stable, but the heterocyclic ring can be susceptible to cleavage.
-
Solution:
-
Optimize Reaction Time: Prolonged heating, even at a suitable temperature, can degrade the product. Monitor the reaction and stop it once the starting material is consumed.
-
Screen Milder Conditions: If you suspect degradation, try less aggressive reagents. For example, instead of neat POCl₃, try using it in a solvent like acetonitrile.[5]
-
-
-
Cause C: Poor Quality of Reagents or Presence of Moisture
-
Why it happens: Semicarbazide hydrochloride must be fully neutralized to the free base for efficient acylation. More critically, TFAA reacts violently with water to form trifluoroacetic acid.[8] Any moisture in the reagents or solvent will consume the TFAA, preventing it from reacting with the semicarbazide and inhibiting the cyclization.
-
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Verify Reagent Quality: Use freshly opened or properly stored TFAA. The purity of the semicarbazide should also be confirmed.
-
-
Caption: Troubleshooting flowchart for low reaction yield.
Q2: My reaction is messy, with many side products. How can I improve the purity?
A2: The formation of multiple byproducts often points to issues with reaction control, particularly temperature, stoichiometry, or the choice of cyclizing agent.
-
Cause A: Uncontrolled Acylation
-
Why it happens: The reaction between semicarbazide and TFAA is highly exothermic. If TFAA is added too quickly or without adequate cooling, side reactions can occur, including the formation of di-acylated products or decomposition.
-
Solution:
-
Control the Addition: Add the TFAA dropwise to a cooled solution (e.g., 0 °C) of semicarbazide and a non-nucleophilic base like pyridine or DIPEA in an aprotic solvent (e.g., THF, DCM).[9]
-
Monitor Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of TFAA to ensure full conversion of the semicarbazide, but avoid a large excess which can lead to further side reactions.
-
-
-
Cause B: Side Reactions from Harsh Dehydrating Agents
-
Why it happens: Reagents like POCl₃, while effective for dehydration, are highly reactive and can lead to chlorinated byproducts or other unwanted side reactions, complicating purification.
-
Solution:
-
Explore Alternative Reagents: As mentioned, TFAA can serve as both the acylating and cyclizing agent, often providing a cleaner reaction profile. Other modern dehydrating agents are designed to minimize side product formation. A comparison is provided in the table below.
-
-
Q3: I'm having difficulty purifying the final product. What techniques are most effective?
A3: Purification challenges often arise from the product's physical properties or the presence of closely related impurities.
-
Problem A: Product is lost during aqueous workup.
-
Why it happens: The "-ol" suffix in the product name indicates it exists in a tautomeric equilibrium with the N-H keto form. This proton is acidic and can be deprotonated in basic solutions, forming a salt that is highly soluble in water.
-
Solution:
-
Careful pH Control: During the workup, carefully neutralize the reaction mixture. Then, acidify the aqueous layer (e.g., with 1M HCl) to a pH of ~2-3 to ensure the product is fully protonated and less water-soluble before extracting with an organic solvent like ethyl acetate or dichloromethane.
-
-
-
Problem B: Impurities co-elute during column chromatography.
-
Why it happens: Unreacted starting material or side products may have similar polarity to the desired compound.
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexane/heptane) to a more polar one (e.g., ethyl acetate) often provides better separation.
-
Recrystallization: This is an excellent method for final purification if a suitable solvent can be found. Try screening various solvents, such as hexane/ethyl acetate mixtures, to find conditions where the product has low solubility at cold temperatures and high solubility at elevated temperatures.[10]
-
-
Data Summary and Recommended Protocols
Table 1: Comparison of Common Cyclodehydration Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages | Reported Yields |
| POCl₃ | Reflux, neat or in ACN | Highly effective, strong dehydrating power | Harsh, can cause side reactions, corrosive | 54-89%[3][5][6] |
| TFAA | Reflux in excess or with base | Acts as both reactant and dehydrating agent, clean | Highly reactive, moisture-sensitive, corrosive | Good to Excellent |
| PPA | 100-160 °C | Good for difficult cyclizations | Viscous, difficult to stir, harsh workup | 55-85%[11] |
| SOCl₂ | Reflux in THF or neat | Effective, volatile byproducts | Generates HCl gas, corrosive | Moderate to Good |
| Burgess Reagent | 100 °C in dioxane/toluene | Mild, neutral conditions, clean | Expensive, may require optimization | 65-80%[5] |
Recommended Experimental Protocol
This protocol is a synthesized example based on established methodologies for 1,3,4-oxadiazole synthesis. It should be adapted and optimized for specific laboratory conditions.
-
Intermediate Formation:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add semicarbazide hydrochloride (1.0 eq) and suspend it in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and stir for 30 minutes.
-
In a separate flask, prepare a solution of trifluoroacetic anhydride (TFAA) (1.1 eq) in anhydrous DCM.
-
Add the TFAA solution dropwise to the cooled semicarbazide suspension over 30-45 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the formation of the 1-(trifluoroacetyl)semicarbazide intermediate by TLC.
-
-
Cyclodehydration & Workup:
-
To the reaction mixture, add an excess of phosphorus oxychloride (POCl₃) (3-5 eq) slowly at 0 °C.
-
Carefully heat the mixture to reflux and maintain for 3-5 hours, or until TLC/LCMS indicates complete consumption of the intermediate.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
For final purification, recrystallize the product from a suitable solvent system (e.g., hexane/EtOAc).[10]
-
Frequently Asked Questions (FAQs)
-
What are the main safety concerns with this synthesis? Both trifluoroacetic anhydride (TFAA) and phosphorus oxychloride (POCl₃) are highly corrosive and react violently with water.[8] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Thionyl chloride (SOCl₂) also releases toxic HCl gas.
-
How can I best monitor the reaction progress? Thin Layer Chromatography (TLC) is the most common method. Use a solvent system like 1:1 hexane:ethyl acetate. The product, being more conjugated and rigid, will typically have a different Rf value than the more flexible acylsemicarbazide intermediate. Staining with potassium permanganate can help visualize the spots. For more precise tracking, LCMS is ideal.
-
Can other trifluoroacetylating agents be used instead of TFAA? While TFAA is the most common and reactive, trifluoroacetyl chloride could be used, but it is a gas and more difficult to handle.[7] Trifluoroacetic acid can also be used if coupled with a carbodiimide (e.g., EDC) or another activating agent, but this adds steps and complexity.
-
Is the "2-ol" tautomer the only one present? The this compound exists in tautomeric equilibrium with its 1,3,4-oxadiazol-2(3H)-one form. The predominant tautomer can depend on the solvent and physical state (solid vs. solution). For the purposes of synthesis and purification, it is important to recognize the presence of the acidic proton in either form.
References
- Vertex AI Search, query: "Synthesis of new 5-[3,5-bis (trifluoro methyl) phenyl], 1,3,4-oxadiazole2-thiols", accessed on Jan 11, 2026.
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). Vertex AI Search.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI.
- Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. National Institutes of Health.
- Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019). Digital Commons @ St. John Fisher University.
- TFA-mediated tandem Friedel-Crafts alkylation/cyclization/hydrogen transfer process for the synthesis of flavylium compounds. PubMed.
- Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. Benchchem.
- Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging. (2021). PubMed Central.
- A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole. Google Patents.
- Trifluoroacetic anhydride. Wikipedia.
- Scheme (2)-1,3,4-Oxadiazols synthesis steps This research include five... ResearchGate.
- Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
- Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. PubMed.
- Trifluoroacetic anhydride- an important organic reagent. ChemicalBook.
- Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. ResearchGate.
- Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. (2021). PubMed Central.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health.
Sources
- 1. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. oaji.net [oaji.net]
- 5. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 8. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. We provide in-depth, experience-based insights and validated protocols to enhance your reaction yield and purity.
Core Synthesis Pathway and Primary Challenges
The most common and reliable method for synthesizing this compound involves the cyclization of a trifluoroacetylated hydrazide intermediate. A typical route starts with the reaction of trifluoroacetic acid hydrazide with a carbonylating agent, such as phosgene, triphosgene, or carbonyldiimidazole (CDI), to facilitate the ring closure.
The primary challenge in this synthesis is not the formation of the desired product itself, but the prevention of competing side reactions that lead to impurities. These impurities can be difficult to remove and can significantly impact the yield and downstream applications. The high reactivity of the reagents, particularly trifluoroacetic anhydride (TFAA) if used as a precursor, and the sensitivity to reaction conditions are the main sources of these issues.[1][2]
Primary Synthetic Route Workflow
Below is a generalized workflow diagram illustrating the key steps in the synthesis.
Caption: Generalized workflow for the synthesis of the target compound.
Troubleshooting Guide: Common Side Products & Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My final product is contaminated with unreacted trifluoroacetic acid hydrazide. Why did the cyclization fail to go to completion?
Answer:
This is a common issue that typically points to three potential causes: insufficient activation by the carbonylating agent, sub-optimal reaction temperature, or premature quenching of the reaction.
Causality Explained: The cyclization reaction requires the activation of the hydrazide by the carbonylating agent to form a reactive intermediate. If the agent is added too slowly, is of poor quality, or if the temperature is too low, the rate of this activation and subsequent ring closure will be slow, leaving a significant amount of starting material unreacted.
Troubleshooting Protocol & Solution:
-
Verify Reagent Quality: Ensure your carbonylating agent (e.g., triphosgene, CDI) is fresh and has been stored under anhydrous conditions. Triphosgene, for example, can slowly decompose in the presence of moisture.
-
Optimize Reagent Stoichiometry: While a 1:1 molar ratio is theoretically sufficient for agents like CDI, a slight excess (1.1 to 1.2 equivalents) of the carbonylating agent can drive the reaction to completion.
-
Control Temperature and Reaction Time:
-
The initial addition of the carbonylating agent should often be performed at a low temperature (0 °C) to control the exothermic reaction.
-
After the initial addition, the reaction mixture should be allowed to warm to room temperature or be gently heated (e.g., 40-50 °C) to ensure the cyclization completes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
-
Use a Suitable Base: The reaction often releases HCl or other acidic byproducts. Including a non-nucleophilic base like triethylamine or pyridine (1.5 to 2.0 equivalents) can neutralize these acids and facilitate the reaction.
Question 2: I've isolated a major side product with a mass corresponding to 1,2-bis(trifluoroacetyl)hydrazine. How is this forming and how can I prevent it?
Answer:
The formation of 1,2-bis(trifluoroacetyl)hydrazine is a classic example of over-acylation. It occurs when using a highly reactive acylating agent, like trifluoroacetic anhydride (TFAA), either in the synthesis of the hydrazide precursor or during the cyclization itself if conditions are not carefully controlled.[2]
Causality Explained: Trifluoroacetic acid hydrazide has two nucleophilic nitrogen atoms. While one is acylated to form the desired precursor, the second can also be acylated by a strong agent like TFAA, especially if an excess of TFAA is used or if the reaction temperature is too high. This di-acylated product is stable and will not cyclize to form the desired oxadiazole.
Troubleshooting Protocol & Solution:
-
Control Stoichiometry: When preparing the trifluoroacetic acid hydrazide, use hydrazine hydrate as the limiting reagent and add the acylating agent (e.g., ethyl trifluoroacetate or TFAA) slowly and controllably, ideally not exceeding 1.05 equivalents.
-
Maintain Low Temperatures: Perform the acylation of hydrazine at low temperatures (typically -10 °C to 0 °C) to minimize the rate of the second acylation reaction.
-
Choose a Milder Acylating Agent: If TFAA consistently leads to this side product, consider using ethyl trifluoroacetate. While the reaction may be slower, it is significantly more selective for mono-acylation.
-
Purify the Intermediate: It is highly recommended to purify the trifluoroacetic acid hydrazide intermediate via recrystallization before proceeding to the cyclization step. This ensures that any di-acylated impurity is removed.
Question 3: My reaction mixture turned dark brown and produced a tar-like, insoluble material. What is the cause?
Answer:
The formation of a dark, polymeric tar is typically indicative of decomposition or polymerization, often caused by excessive heat or highly acidic conditions.
Causality Explained: The intermediates in this synthesis can be unstable at high temperatures. Strong acids, which can be generated from the hydrolysis of reagents like trifluoroacetic anhydride or from the cyclization agent itself, can catalyze polymerization and decomposition pathways.[1][2] Trifluoroacetic acid itself can also act as a catalyst for such unwanted reactions under harsh conditions.[3]
Troubleshooting Protocol & Solution:
-
Strict Temperature Control: Do not overheat the reaction. If heating is required to drive the cyclization, it should be gentle (e.g., refluxing in a solvent like THF or acetonitrile, typically below 80 °C) and monitored closely.
-
Ensure Anhydrous Conditions: Water contamination is a primary culprit. It can hydrolyze reagents to form strong acids.[4]
-
Thoroughly dry all glassware in an oven (e.g., >120 °C) before use.
-
Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
-
Use a Scavenger Base: As mentioned previously, incorporating a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is crucial to neutralize any generated acids, thereby preventing acid-catalyzed decomposition.
Frequently Asked Questions (FAQs)
Q: What is the best method for purifying the final product? A: The product, this compound, is a solid. The most effective purification method is typically recrystallization. A common solvent system is ethyl acetate/hexanes. If significant impurities persist, column chromatography on silica gel may be necessary.
Q: How can I confirm the structure and purity of my final product? A: A combination of analytical techniques is recommended:
-
¹H NMR: You should see a broad singlet for the N-H proton of the tautomeric amide form. The absence of signals corresponding to starting materials is a key indicator of purity.
-
¹⁹F NMR: A sharp singlet for the -CF₃ group is expected. The presence of other fluorine-containing impurities (like trifluoroacetic acid) will be readily apparent.
-
¹³C NMR: Will confirm the carbon skeleton of the oxadiazole ring and the CF₃ group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q: Can I use phosphorus oxychloride (POCl₃) for the cyclization step? A: While POCl₃ is a common dehydrating and cyclizing agent for synthesizing 1,3,4-oxadiazoles from diacylhydrazines, it is generally too harsh for this specific synthesis and can lead to decomposition and chlorinated side products.[5] Milder reagents like triphosgene or CDI are preferred.
Data Summary: Optimizing Reaction Conditions
The table below summarizes key parameters and their impact on the reaction outcome.
| Parameter | Sub-optimal Condition | Recommended Condition | Expected Outcome & Rationale |
| Water Content | > 100 ppm in solvent | < 30 ppm | High Purity (>98%) : Prevents hydrolysis of TFAA and cyclizing agents, minimizing formation of trifluoroacetic acid and reducing decomposition.[2][4] |
| Cyclizing Agent | POCl₃ or harsh dehydrators | Triphosgene, CDI | High Yield (75-90%) : Milder agents are more selective and prevent the formation of tar and chlorinated byproducts.[5] |
| Temperature | > 100 °C | 0 °C to 50 °C | Minimized Side Products : Avoids thermal decomposition of intermediates and the final product. |
| Base | No base used | 1.5 - 2.0 eq. Triethylamine | Clean Reaction Profile : Neutralizes acidic byproducts, preventing acid-catalyzed polymerization and improving reaction kinetics. |
Visualizing Reaction and Side-Reaction Pathways
The following diagram illustrates the desired synthetic route alongside the formation pathways of common side products discussed in this guide.
Caption: Reaction map showing the desired synthesis and key side product pathways.
References
- A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole.
-
Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. National Center for Biotechnology Information (PMC). [Link]
-
Trifluoroacetic anhydride - Wikipedia. Wikipedia. [Link]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). National Center for Biotechnology Information (PMC). [Link]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate. [Link]
-
Synthesis and Crystal Structure Studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Amrita Vishwa Vidyapeetham. [Link]
-
Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Royal Society of Chemistry Publishing. [Link]
-
Trifluoroacetic Acid‐Mediated Cyclization of α‐Mercapto Ketones with Trifluoromethyl N‐Acylhydrazones for the Synthesis of 2‐Trifluoromethylthiazole Derivatives. ResearchGate. [Link]
-
Trifluoroacetic Anhydride (TFAA). Organic-Chemistry.org. [Link]
-
Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. National Center for Biotechnology Information (PMC). [Link]
- Process for the preparation of trifluoroacetic anhydride.
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. [Link]
-
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine. Amerigo Scientific. [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Luxembourg Bio Technologies. [Link]
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]
-
(PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. [Link]
- Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link]
- 2-Substituted-5-trifluoromethyl-1,3,4-thiadiazoles.
-
Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. [Link]
-
2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole (97%). Amerigo Scientific. [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]
Sources
Technical Support Center: Purification Challenges for Polar Oxadiazole Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of polar oxadiazole compounds. The unique electronic characteristics of the oxadiazole ring, combined with polar functional groups, often lead to significant challenges in achieving high purity, a critical prerequisite for reliable biological and pharmacological evaluation.[1] This document is designed to provide both foundational understanding and actionable solutions to these common hurdles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a quick overview of common issues and strategies.
Q1: Why is the purification of my polar oxadiazole derivative so challenging?
A1: The difficulty primarily stems from the inherent polarity of the oxadiazole ring system, which is often compounded by polar substituents necessary for biological activity or solubility.[2] This high polarity leads to several challenges:
-
Strong Interactions with Silica: Polar compounds bind very strongly to the acidic silanol groups on standard silica gel, which can result in poor separation, significant peak tailing, or even irreversible adsorption on the column.[3]
-
High Solubility in Polar Solvents: While desirable for aqueous biological assays, high solubility in solvents like methanol, ethanol, or water makes purification by recrystallization difficult, as achieving supersaturation becomes a challenge.[4]
-
"In-Between" Solubility: These compounds are often too polar for effective dissolution in non-polar organic solvents but not polar enough to be highly water-soluble, limiting the choice of purification techniques.[5]
Q2: What is the best starting point for purifying a newly synthesized polar oxadiazole?
A2: A logical first step is to assess the crude product's purity and characteristics using Thin-Layer Chromatography (TLC). Use a relatively polar mobile phase (e.g., 10-20% methanol in dichloromethane or 90:9:1 ethyl acetate/methanol/ammonium hydroxide) to get a preliminary idea of the number of components. Based on the TLC, the initial purification strategy is typically chosen:
-
If the product is a solid and appears relatively clean by TLC: Attempt recrystallization first. It is a cost-effective and scalable method for achieving high purity.[6]
-
If the crude material is an oil or contains multiple impurities with close Rf values: Flash column chromatography is the preferred starting point.[7] You may need to explore specialized chromatographic techniques if standard silica gel fails.
Q3: My compound appears as a single spot on TLC, but the NMR spectrum shows impurities. What's happening?
A3: This is a common scenario. A single TLC spot does not guarantee purity. The likely reasons are:
-
Co-elution: The chosen TLC solvent system may not be capable of resolving your product from an impurity with a very similar polarity. It is crucial to test multiple solvent systems with different selectivities (e.g., ethyl acetate/hexane vs. dichloromethane/methanol).[8]
-
Invisible Impurities: The impurity may not be UV-active, making it invisible on the TLC plate if you are only using a UV lamp for visualization. Staining the plate with a universal stain like potassium permanganate or iodine can help reveal these hidden spots.
-
Baseline Impurities: If the impurity is highly polar, it may remain at the baseline (Rf = 0) on the TLC plate and go unnoticed.
Troubleshooting Purification Workflows
This section provides detailed, problem-oriented guidance for specific experimental challenges.
Problem 1: Chromatography Failures
Issue: My compound streaks badly or remains on the baseline during silica gel chromatography.
This indicates that your compound is highly polar and is interacting too strongly with the silica stationary phase.
Causality: The lone pairs on the nitrogen and oxygen atoms of the oxadiazole ring, along with other polar functional groups, form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface. This strong interaction impedes smooth elution, causing the compound to move slowly and unevenly, resulting in streaking.
Solutions:
-
Modify the Mobile Phase:
-
Add a Polar Modifier: Introduce a small amount of a highly polar solvent like methanol or ethanol (e.g., 1-10%) to your mobile phase (e.g., ethyl acetate or dichloromethane). The methanol will compete with your compound for binding to the silica, allowing your compound to elute more effectively.
-
Add a Basic Modifier: If your compound is basic, add a small amount of triethylamine or ammonium hydroxide (~0.5-1%) to the mobile phase. This deactivates the acidic silica sites, preventing strong ionic interactions and reducing tailing.
-
-
Switch to a Different Stationary Phase:
-
Reverse-Phase Chromatography (C18): This is an excellent alternative for polar compounds. The stationary phase is non-polar (C18 hydrocarbon chains), and the mobile phase is polar (typically water/acetonitrile or water/methanol mixtures). Polar compounds have weaker interactions with the C18 phase and elute earlier. This technique is highly effective for separating polar molecules.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of very polar compounds that show little to no retention in reverse-phase chromatography. It utilizes a polar stationary phase (similar to normal phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[3]
-
Chromatography Conditions Comparison
| Technique | Stationary Phase | Typical Mobile Phase | Ideal for... |
| Normal Phase | Silica Gel, Alumina | Hexane/Ethyl Acetate, DCM/Methanol | Moderately polar oxadiazoles. |
| Reverse Phase | C18, C8 | Water/Acetonitrile, Water/Methanol | Polar, water-soluble oxadiazoles.[3] |
| HILIC | Amide, Cyano, Bare Silica | Acetonitrile/Aqueous Buffer (>80% ACN) | Highly polar oxadiazoles not retained by C18.[3] |
Problem 2: Recrystallization Difficulties
Issue: My compound "oils out" of solution instead of forming crystals.
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.
Causality: This typically happens when the solution is supersaturated at a temperature above the compound's melting point, or when the concentration of the solute is too high, causing it to crash out of solution faster than crystals can nucleate and grow. The presence of impurities can also disrupt crystal lattice formation.[4]
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool gradually. Do not disturb the flask during this process.
-
Use More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then attempt to cool it slowly again.
-
Change the Solvent System: The polarity of the solvent may be too close to that of your compound. Try a different solvent or a solvent pair. A good solvent pair consists of one solvent in which the compound is soluble (the "good" solvent) and another in which it is insoluble (the "poor" or "anti-solvent").[6]
Issue: I cannot find a suitable solvent for recrystallization.
Your compound is likely too soluble in common polar solvents and insoluble in non-polar ones.
Solution: Utilize a Solvent-Pair System
This is the most effective method for compounds with challenging solubility profiles.
Protocol: Recrystallization Using a Solvent Pair (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude polar oxadiazole compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.
-
Re-dissolution: Add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture or the pure "poor" solvent, and dry thoroughly.[6]
Problem 3: Removing Reaction-Specific Impurities
Issue: How do I remove unreacted starting materials like acid hydrazides or carboxylic acids?
These starting materials are often polar and can co-elute with the desired oxadiazole product.
Solution: Acid-Base Liquid-Liquid Extraction
This technique exploits the different acidic/basic properties of the components in your mixture to separate them.
Protocol: Purification via Acid-Base Extraction
-
Dissolve: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Remove Carboxylic Acid: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will move to the aqueous layer. Repeat the wash 2-3 times.
-
Remove Hydrazide: While many hydrazides are neutral, some can be protonated and removed with an acidic wash. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This can also help remove other basic impurities.
-
Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and salts.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified neutral oxadiazole product.
Visualizations & Workflows
Logical Purification Workflow
This diagram outlines a decision-making process for purifying a novel polar oxadiazole compound.
Caption: Separation of impurities using acid-base extraction.
References
-
Donnelly, K., & Baumann, M. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 232–239. [Link] [7][9]2. University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link] [6]3. Xie, Z., & Ni, F. (1981). THIN-LAYER CHROMATOGRAPHY OF OXADIAZOLE-1,3,4 AND BENZOXAZOLE-1,3 DERIVATIVES. Chemical Journal of Chinese Universities, 2(4), 549.
-
Gomha, S. M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link] [5]5. Bhatti, A., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2013, 1-9. [Link] [10]6. Prajapati, A. K., & Modi, V. P. (2012). Oxadiazole: Synthesis, characterization and biological activities. Journal of Chemical and Pharmaceutical Research, 4(7), 3657-3668.
-
de Oliveira, C. S., et al. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. Scientific Reports, 10(1), 21566. [Link]
-
Taylor, S. D. (2002). Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. Tetrahedron Letters, 43(43), 7791-7794. [Link] [11]14. de Oliveira, C. S., et al. (2014). Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. ARKIVOC, 2014(5), 234-248.
-
Donnelly, K., & Baumann, M. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. PubMed. Retrieved from [Link]
- Cirilli, R., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 229.
-
Reddit. (2022). Purification Troubleshooting. r/Chempros. Retrieved from [Link] [12]20. Mousa, E. F., & Jassim, I. K. (2022). Synthesis and Characterization of Oxadiazole compounds derived from Naproxen. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
- Yilmaz, I., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(30), 26401–26413.
- Rahman, M. A., et al. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Journal of Drug Discovery and Development, 10(4), 1-10.
- Asif, M. (2022). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential.
-
Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Retrieved from [Link]
- Sestito, S., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(15), 4647.
- Al-Ghorbani, M., et al. (2022). Synthesis, characterization, molecular docking and antimicrobial activity studies of novel oxadiazole derivatives.
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- 7. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Stability issues of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol in solution
Guide ID: TSC-OXA-CF3-001 Version: 1.0 Last Updated: January 11, 2026
Introduction: Understanding the Stability of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol
Welcome to the technical support guide for this compound. This molecule is a valuable building block in pharmaceutical and agrochemical research, prized for the unique properties imparted by its fluorinated oxadiazole core.[1] However, its chemical structure presents specific stability challenges that can impact experimental reproducibility and compound integrity.
This guide is designed for researchers and drug development professionals. It provides in-depth, field-proven insights into the stability profile of this compound, offering troubleshooting advice and validated protocols to ensure the success of your experiments. We will delve into the causality behind its reactivity, empowering you to make informed decisions about solvent selection, pH, storage, and reaction conditions.
Section 1: Fundamental Stability Profile
To effectively troubleshoot stability issues, one must first understand the inherent chemical characteristics of the molecule. Two key features govern the reactivity and stability of this compound: its tautomeric equilibrium and the powerful electronic influence of the trifluoromethyl (CF₃) group.
The Critical Role of Tautomerism
In solution, the compound does not exist as a single species but as a mixture of two rapidly interconverting forms, or tautomers: the '-ol' form (enol) and the '-one' form (keto). This is a fundamental aspect of its chemistry.[2][3][4]
Caption: Keto-Enol Tautomerism of the Compound.
The keto form, 5-(Trifluoromethyl)-1,3,4-oxadiazol-2(3H)-one , contains an amide-like linkage within the ring, making it the more prevalent and generally more stable tautomer. However, the presence of this equilibrium is critical, as the reactivity of each form differs, and reaction conditions can shift the balance.
The Influence of the Trifluoromethyl (CF₃) Group
The CF₃ group is a potent electron-withdrawing group, which profoundly influences the stability of the adjacent oxadiazole ring.
-
Increased Electrophilicity: It pulls electron density away from the ring, making the carbon atom at position 5 highly electrophilic (electron-poor). This makes the ring more susceptible to attack by nucleophiles.
-
Decreased Basicity: The CF₃ group significantly reduces the basicity of the ring's nitrogen atoms.[5] This means that under acidic conditions, the molecule is less likely to be protonated compared to non-fluorinated analogs, altering its degradation pathway.
-
Enhanced Acidity: It increases the acidity of the N-H proton in the keto tautomer, making it more readily deprotonated under basic conditions.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the handling and use of this compound in solution.
Q1: My compound is rapidly degrading in an aqueous buffer. What is the likely cause and how can I prevent it?
A1: The most probable cause is pH-mediated hydrolysis. The 1,3,4-oxadiazole ring is susceptible to cleavage under both strongly acidic and, particularly, alkaline conditions.[6][7][8]
-
Mechanism (Alkaline Conditions): This is the most common failure mode. The electron-withdrawing CF₃ group makes the oxadiazole ring highly vulnerable to nucleophilic attack by hydroxide ions (OH⁻). This initiates a ring-opening cascade, ultimately destroying the heterocyclic core. The increased acidity of the N-H proton also facilitates deprotonation, which can accelerate degradation.
-
Mechanism (Acidic Conditions): While the ring is generally more stable in acid than in base, strong acidic conditions (pH < 2) can catalyze hydrolysis, leading to ring cleavage.
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your solution. Degradation is often observed at pH > 8.
-
Buffer Selection: Use a buffer system in the pH 4.0 - 7.0 range for maximum stability. Phosphate or acetate buffers are generally suitable. Avoid basic buffers like carbonate or borate if possible.
-
Temperature Control: Perform experiments at the lowest practical temperature. Hydrolysis rates increase significantly with temperature.
-
Limit Exposure Time: Prepare aqueous solutions fresh and use them immediately. Avoid long-term storage in aqueous media.
Q2: I'm observing a new, more polar peak in my HPLC/LC-MS analysis. What could it be?
A2: You are likely observing a degradation product from ring cleavage. The primary degradation pathway, hydrolysis, breaks the oxadiazole ring to form a trifluoroacetyl hydrazide derivative.
Caption: Simplified Hydrolytic Degradation Pathway.
This ring-opened product is significantly more polar than the parent compound, causing it to elute earlier on a reverse-phase HPLC column. Its mass will correspond to the parent compound plus one molecule of water (M+18).
Actionable Advice:
-
Confirm by MS: Use high-resolution mass spectrometry to confirm the mass of the new peak.
-
Review Conditions: This observation is a strong indicator that your solution conditions (pH, temperature, nucleophiles) are too harsh. Refer to the advice in Q1.
Q3: What are the recommended solvents for dissolving and storing this compound?
A3: Solvent choice is critical for long-term stability.
| Solvent Class | Recommended Solvents | Stability Profile & Comments |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Excellent (Best for Stock Solutions). These solvents are inert and provide good solubility. DMSO is hygroscopic; use anhydrous grade and store with desiccant. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane | Good. Generally stable, but be aware of potential peroxide formation in aged ethers, which can cause oxidative degradation. Use freshly opened bottles. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good. Suitable for reactions and short-term storage. Ensure they are free of acidic impurities. |
| Protic (Non-Aqueous) | Ethanol, Isopropanol | Moderate. Can act as weak nucleophiles, especially at elevated temperatures or with base catalysts. Use for short durations; avoid for long-term storage. |
| Aqueous | Water, Buffers | Poor (Use Immediately). High risk of hydrolysis, especially outside the optimal pH 4-7 range. Not recommended for storage. |
Q4: Are there any specific reagents or chemical classes I should avoid?
A4: Yes. Due to the electrophilic nature of the ring, several reagents should be avoided.
-
Strong Nucleophiles: Avoid strong, hard nucleophiles like primary/secondary amines, alkoxides (e.g., sodium methoxide), and thiolates. These can attack the ring and cause cleavage.
-
Strong Bases: Reagents like NaOH, KOH, and LiOH will rapidly degrade the compound via hydrolysis.
-
Strong Reducing Agents: While the oxadiazole ring is relatively stable to reduction, strong agents like LiAlH₄ may cleave the N-O bond.
-
Strong Oxidizers: Forced degradation studies on similar oxadiazoles show susceptibility to oxidation.[7][8] Avoid reagents like KMnO₄ or hydrogen peroxide under harsh conditions.
Section 3: Recommended Experimental Protocols
These protocols provide a framework for assessing the stability of your compound under your specific experimental conditions.
Protocol 1: Rapid pH-Dependent Stability Assessment
This workflow helps determine the optimal pH range for your experiments.
-
Prepare Stock Solution: Create a concentrated stock solution (e.g., 10 mg/mL) in acetonitrile (ACN).
-
Prepare Buffers: Prepare a set of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10).
-
Incubation: Dilute the stock solution into each buffer to a final concentration of ~50 µg/mL. Split each sample into two vials: one for T=0 analysis and one for incubation.
-
Time Points: Incubate one set of vials at your experimental temperature (e.g., 37°C) and the other at room temperature.
-
Analysis (HPLC):
-
Immediately inject the T=0 samples into an HPLC system to get a baseline peak area.
-
Inject samples from the incubated vials at set time points (e.g., 1, 4, 8, 24 hours).
-
Monitor the peak area of the parent compound. A decrease in area indicates degradation.
-
-
Interpretation: Plot the percentage of compound remaining vs. time for each pH. The pH range with the slowest decline in parent peak area is the most stable.
Protocol 2: Forced Degradation Study (Modified ICH Guidelines)
This is a more rigorous study to understand potential degradation pathways, useful for pre-formulation and drug development.[6][9]
-
Prepare Solutions: Prepare solutions of the compound (~100 µg/mL) under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: In pure water, heated to 60-80°C
-
Photolytic: In pure water, exposed to a photostability chamber
-
-
Incubation: Store samples at room temperature (or elevated for thermal) and analyze at time points (e.g., 2, 8, 24, 48 hours). For the NaOH sample, quenching with an equivalent amount of acid may be needed before injection.
-
Analysis: Use a stability-indicating HPLC method (a method that can separate the parent compound from its degradants) with a PDA or MS detector.
-
Evaluation:
-
Quantify the percentage of degradation.
-
Identify major degradation products by mass spectrometry.
-
This provides a comprehensive map of the compound's vulnerabilities.
-
References
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degrad
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degrad
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degrad
- (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
- Tautomerism of 1,3,4-oxadiazole.
- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Deriv
- Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. MDPI.
- Review on the Synthesis and Performance for 1,3,4‐Oxadiazole‐Based Energetic M
- Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. MDPI.
- (PDF) pH-color changing of 1,3,4-oxadiazoles.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature
- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry.
- Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. PubMed.
- A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole.
- 1,3,4-oxadiazole Based Thermostable Energetic Materials: Synthesis and Structure-Property Relationship.
- The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Bingol University.
- Synthesis of 1,3,4-oxadiazol-2(3H)-ones. Organic Chemistry Portal.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
- 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine. J&K Scientific.
- Basicity of 2-phenyl-5-R-1,3,4-oxadiazoles.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
- Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers.
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PubMed Central.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole.
- PREPARATION OF 5-SUBSTITUTED-1,3,4-OXADIAZOL-2(3H)ONES AND THEIR REACTIONS.
- 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole. PubChem.
- Novel 5‐(Trifluoromethyl)‐1,2,4‐Oxadiazole Substituted Benzamide Derivatives Containing 5‐(Trifluoromethyl)‐1,2,4‐Oxadiazole Moiety: Design, Synthesis, Anti‐Rust and In Silico Study.
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- 5. researchgate.net [researchgate.net]
- 6. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 7. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavi… [ouci.dntb.gov.ua]
- 8. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol for Bioassays
Welcome to the technical support center for handling 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol and other poorly soluble compounds in your bioassays. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the common challenges posed by compounds with low aqueous solubility. Our goal is to equip you with the knowledge and experimental workflows to ensure reliable and reproducible bioassay data.
Frequently Asked Questions (FAQs)
Q1: I'm observing inconsistent results in my bioassay with this compound. Could this be related to its solubility?
A1: Absolutely. Inconsistent bioassay results are a classic sign of poor compound solubility.[1] When a compound has low aqueous solubility, it can lead to several issues that directly impact data quality:
-
Precipitation: The compound may be precipitating out of your assay medium. This can happen immediately upon dilution from a stock solution or over the course of the experiment, especially with temperature fluctuations.
-
Underestimated Potency: If the compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration, leading to an underestimation of its true biological activity.
-
Variable Data: The amount of precipitation can vary between wells or experiments, resulting in high variability and poor reproducibility of your results.[1]
-
Assay Interference: Undissolved compound particles can interfere with assay detection methods, such as light scattering in absorbance or fluorescence-based assays.
To confirm if solubility is the issue, visually inspect your assay plates for any signs of precipitation (cloudiness, particulates). You can also perform a simple kinetic solubility assay in your specific bioassay buffer.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
Q2: I've confirmed that this compound is precipitating in my aqueous assay buffer. What is the first and simplest thing I should try?
A2: The most straightforward initial approach is to use a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is the most common choice in early-stage drug discovery due to its broad solubilizing power.[2][3]
Here is a systematic approach to using a co-solvent:
-
Determine the Maximum Tolerable Co-solvent Concentration: Before testing your compound, you must determine the highest concentration of the co-solvent that your bioassay can tolerate without affecting the biological system (e.g., cells, enzymes). This is your "vehicle control."
-
Prepare a High-Concentration Stock Solution: Dissolve your compound in 100% of the chosen co-solvent at a high concentration (e.g., 10-50 mM).
-
Serial Dilution and Observation: Perform serial dilutions of your stock solution directly into the bioassay buffer. Visually inspect for any signs of precipitation at each dilution.
Causality behind this choice: Co-solvents work by reducing the polarity of the aqueous medium, which can increase the solubility of hydrophobic compounds.[4]
Caution: While DMSO is widely used, it can have its own biological effects and can interfere with some assay technologies.[5][6][7] It's crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and to always include a vehicle control in your experiments.[6]
Q3: I'm already using the maximum tolerated concentration of DMSO, but my compound still isn't soluble enough. What are my next options?
A3: When a single co-solvent is insufficient, a tiered approach to more advanced formulation strategies is recommended. The key is to balance solubility enhancement with minimizing potential artifacts in your bioassay.
Here is a suggested workflow for selecting a suitable solubilization strategy:
Caption: Decision workflow for selecting a solubilization strategy.
Detailed Protocols for Advanced Solubilization Techniques
Q4: How do cyclodextrins work, and how can I use them for my compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that is more water-soluble.[8][9][10][11]
Experimental Protocol: Cyclodextrin Complexation
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their higher solubility and lower toxicity compared to parent cyclodextrins.[10]
-
Prepare a Phase Solubility Diagram:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0-50 mM).
-
Add an excess of your compound to each solution.
-
Equilibrate the samples by shaking or sonicating until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved compound.
-
Analyze the concentration of the dissolved compound in the filtrate (e.g., by HPLC-UV).
-
Plot the concentration of the dissolved compound against the cyclodextrin concentration. The slope of this line will give you an indication of the complexation efficiency.
-
-
Prepare a Stock Solution: Based on the phase solubility diagram, prepare a stock solution of your compound in a suitable concentration of cyclodextrin in water or buffer.
Data Presentation: Example Phase Solubility Diagram Data
| HP-β-CD Concentration (mM) | This compound Solubility (µM) |
| 0 | 5 |
| 5 | 50 |
| 10 | 100 |
| 20 | 200 |
| 40 | 400 |
Q5: When should I consider using surfactants or lipid-based formulations?
A5: Surfactants and lipid-based formulations are excellent options when dealing with highly lipophilic compounds. They work by forming micelles or emulsions that can solubilize the compound in an aqueous environment.[12][13][14]
Surfactants: These are amphipathic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds. Common non-ionic surfactants used in bioassays include Tween® 80 and Pluronic® F-68.
Lipid-Based Formulations: These are mixtures of oils, surfactants, and co-solvents that can form fine emulsions or microemulsions upon gentle agitation in an aqueous medium.[14][15][16] The Lipid Formulation Classification System (LFCS) categorizes these formulations into different types based on their composition and dispersion properties.[14]
Experimental Protocol: Screening Surfactants
-
Determine the CMC and Tolerability: Find the CMC of your chosen surfactant from literature or experimentally. As with co-solvents, determine the maximum tolerable concentration in your bioassay.
-
Solubility Enhancement:
-
Prepare a series of aqueous solutions of the surfactant at concentrations above its CMC.
-
Add an excess of your compound and equilibrate as described for cyclodextrins.
-
Filter and quantify the dissolved compound.
-
Q6: I've heard about nanosuspensions. Is this a viable option for in vitro bioassays?
A6: Yes, nanosuspensions can be a powerful tool, especially for compounds that are resistant to other solubilization methods. A nanosuspension is a colloidal dispersion of the pure drug in a liquid medium, stabilized by surfactants or polymers.[17][18][19][20][21]
Mechanism of Action: By reducing the particle size of the compound to the nanometer range, the surface area-to-volume ratio is dramatically increased. According to the Noyes-Whitney equation, this leads to a significant increase in the dissolution rate.[18]
Workflow for Nanosuspension Preparation
Caption: Common methods for preparing nanosuspensions.
Considerations for Bioassays:
-
Sterilization: Nanosuspensions for cell-based assays need to be sterile-filtered, which can be challenging for some formulations.
-
Stability: The physical stability of the nanosuspension over the duration of the assay is critical.
-
Interference: The nanoparticles themselves could potentially interact with the biological system or assay components.
Self-Validating Systems and Best Practices
To ensure the trustworthiness of your data, every solubilization protocol should be a self-validating system. This means incorporating rigorous controls into your experimental design.
-
Vehicle Controls: Always run a control with the formulation vehicle alone to assess its impact on the bioassay.
-
Positive and Negative Controls: Ensure that your formulation does not affect the performance of your assay's positive and negative controls.
-
Orthogonal Solubility Assessment: Use a secondary method to confirm the solubility of your compound in the final assay medium. For example, after preparing your formulation, centrifuge a sample and measure the concentration of the compound in the supernatant.
By systematically applying these principles and techniques, you can overcome the challenges of poor solubility and generate high-quality, reliable data for this compound and other challenging compounds in your research.
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Inventi Journals. [Link]
-
Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 22). PubMed Central. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 22). PubMed. [Link]
-
cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.). ResearchGate. [Link]
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Toward the Establishment of Standardized in Vitro Tests for Lipid-Based Formulations. 2. The Effect of Bile Salt Concentration and Drug Loading on the Performance of Type I, II, IIIA, IIIB, and IV Formulations during in Vitro Digestion. (n.d.). ACS Publications. [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. (n.d.). PubMed. [Link]
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What effects does DMSO have on cell assays? (2017, August 3). Quora. [Link]
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Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PubMed Central. [Link]
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Solubilization techniques used for poorly water-soluble drugs. (n.d.). Europe PMC. [Link]
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Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022, July 13). MDPI. [Link]
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Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate. [Link]
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Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl). (n.d.). PubMed. [Link]
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Nanosuspension-A Novel Approaches In Drug Delivery System. (n.d.). The Pharma Innovation Journal. [Link]
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Nanosuspension Technologies for Delivery of Drugs. (2017, April 21). Science and Education Publishing. [Link]
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Technical Support Center: Strategies for Mitigating the Toxicity of Trifluoromethyl-Containing Heterocyclic Compounds
Introduction
The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance crucial drug-like properties such as metabolic stability, binding affinity, and lipophilicity.[1] However, the very characteristics that make the CF₃ group attractive can also introduce unique toxicity challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common toxicity issues encountered during the preclinical development of these complex molecules. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and de-risk your development programs.[2][3]
Section 1: Troubleshooting Common Toxicity Issues
This section addresses specific problems you might encounter in your experiments, offering a logical workflow from observation to resolution.
Scenario 1: High In Vitro Cytotoxicity in Early Screens
Question: My new trifluoromethyl-containing heterocyclic compound shows potent on-target activity but is highly cytotoxic to multiple cell lines in initial screens (e.g., MTT, LDH assays). How do I diagnose and address this?
Answer:
Observing broad cytotoxicity is a common but challenging issue. The key is to systematically determine if the toxicity is related to the intended mechanism of action (on-target toxicity) or an unintended interaction (off-target toxicity).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Causality and Experimental Rationale:
-
On-Target vs. Off-Target Effects: Before investigating complex metabolic issues, it's crucial to rule out that the observed cytotoxicity is simply a result of potent on-target activity in a vital cellular pathway. Comparing cytotoxicity IC50 values across cell lines with varying levels of your target protein can provide a quick assessment. A strong correlation suggests on-target effects.[4]
-
Metabolic Stability and Bioactivation: The CF₃ group is often added to block metabolism, but the overall molecule can still have "metabolic soft spots."[5] If your compound is metabolically unstable, the resulting metabolites could be toxic. An in vitro microsomal stability assay is a standard first step.[6] If the compound is stable, the parent molecule is likely the toxic species. If it's unstable, you must investigate the formation of reactive metabolites (RMs). RMs are electrophilic species that can form covalent bonds with proteins and DNA, leading to toxicity.[7][8] Glutathione (GSH) trapping is a common method to detect these unstable, reactive species.[9]
-
Broad Off-Target Screening: If the parent compound appears to be the culprit, broad screening panels are essential. Kinase panels are particularly important, as many heterocyclic scaffolds have affinity for ATP-binding sites.[10][11] Ion channel panels, especially for the hERG channel, are critical for assessing the risk of cardiotoxicity.[12][13]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common "structural alerts" for toxicity associated with trifluoromethyl-containing heterocycles?
A1: Structural alerts are molecular fragments known to be associated with toxicity, often through metabolic activation.[7][14][15] For CF₃-heterocycles, key alerts include:
-
Electron-rich heterocycles (e.g., furans, thiophenes, pyrroles): These rings can be oxidized by Cytochrome P450 enzymes to form reactive electrophilic intermediates (e.g., epoxides or quinone-imines) that can bind covalently to cellular macromolecules.[8][16]
-
Aniline or Phenol Moieties: These groups, often present as substituents on the main heterocyclic core, can be oxidized to form reactive quinone-imines or quinones.
-
Unsubstituted Positions on Pyridine Rings: While the CF₃ group is deactivating, other positions on a pyridine ring can be susceptible to oxidation, potentially leading to reactive intermediates. The combination of the unique physicochemical properties of fluorine and the characteristics of the pyridine moiety can influence biological activity and potential toxicity.[17]
-
High Lipophilicity (cLogP > 3.5): While not a specific fragment, high lipophilicity is a common flag. It can lead to non-specific binding, increased membrane disruption, and a higher propensity for inhibition of channels like hERG.[18]
Q2: My compound shows hERG inhibition. What are the primary chemical strategies to mitigate this?
A2: hERG channel block is a major cause of cardiotoxicity and a frequent reason for drug candidate failure.[12][13] The hERG channel pore has a high affinity for basic, lipophilic compounds. Key mitigation strategies include:
-
Reduce Basicity (pKa): Lowering the pKa of basic nitrogen atoms is a highly effective strategy. This can be achieved by:
-
Introducing electron-withdrawing groups near the basic center (e.g., adding a fluorine atom to a piperidine ring).
-
Replacing a basic ring with a less basic one (e.g., piperidine -> piperazine).[19]
-
-
Reduce Lipophilicity (LogP/LogD): Decreasing the overall lipophilicity of the molecule reduces its affinity for the hydrophobic regions of the hERG channel. This can be done by:
-
Adding polar groups (e.g., hydroxyl, amide).
-
Replacing a lipophilic aromatic ring with a more polar one (e.g., pyridine for benzene).
-
-
Introduce an Acidic Group: Creating a zwitterion by adding a carboxylic acid can drastically reduce hERG affinity by lowering lipophilicity and altering the electrostatic profile.[18]
-
Steric Hindrance: Introducing bulky groups near the basic nitrogen can create steric clashes that prevent the molecule from effectively binding within the hERG channel pore.
Table 1: Example of hERG Mitigation Strategy
| Compound | Structure Modification | Basic Center pKa | cLogP | hERG IC50 (µM) |
| Lead Compound A | Piperidine Ring | ~9.5 | 4.2 | 0.8 |
| Analogue B | Piperidine → Piperazine | ~7.5 | 3.5 | 15.2 |
| Analogue C | Added Carboxylic Acid | Zwitterionic | 2.1 | > 50 |
Data is illustrative and based on common trends reported in medicinal chemistry literature.[19]
Q3: What does it mean if my compound is stable in liver microsomes but still forms GSH adducts?
A3: This is an important scenario that points towards the formation of "downstream" reactive metabolites. The initial metabolic step might not result in significant degradation of the parent compound (hence, it appears stable), but it could form a stable metabolite that is then further metabolized into a reactive species. This highlights the importance of conducting GSH trapping experiments even for compounds that show moderate to high metabolic stability.[9]
Section 3: Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a standardized method for assessing a compound's effect on cell viability through mitochondrial activity.[20]
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cell line of interest (e.g., HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette, plate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC50 value.
Protocol 2: Reactive Metabolite Screening using Glutathione (GSH) Trapping
This protocol is designed to detect and identify the formation of electrophilic reactive metabolites.[6]
Objective: To trap and identify potential reactive metabolites of a test compound by forming stable adducts with glutathione.
Materials:
-
Test compound
-
Pooled Human Liver Microsomes (HLMs)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Glutathione (GSH)
-
Ice-cold acetonitrile with 0.1% formic acid (for reaction termination)
-
LC-MS/MS system
Step-by-Step Methodology:
-
Incubation Setup: In separate tubes, prepare two reaction mixtures:
-
Test Reaction: HLM (final conc. 1 mg/mL), test compound (e.g., 10 µM), GSH (final conc. 5 mM), and phosphate buffer.
-
Negative Control: Same as the test reaction but without the NADPH regenerating system.
-
-
Pre-incubation: Pre-warm the mixtures at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the "Test Reaction" tube.
-
Incubation: Incubate both tubes at 37°C for 60 minutes with gentle shaking.
-
Reaction Termination: Stop the reactions by adding 3 volumes of ice-cold acetonitrile with 0.1% formic acid.
-
Sample Preparation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis. Use a high-resolution mass spectrometer to search for the predicted masses of potential GSH adducts (Mass of Parent + 305.068 Da). The data should be analyzed by comparing the chromatograms of the test reaction with the negative control to identify unique peaks corresponding to GSH adducts.
Data Interpretation Workflow:
Caption: Workflow for analyzing GSH trapping data.
References
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ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
ResearchGate. (n.d.). Off-target identification of kinase drug candidates. ResearchGate. [Link]
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Cambridge MedChem Consulting. (n.d.). Human Ether-a-go-go-Related Gene (hERG) Blockers. Cambridge MedChem Consulting. [Link]
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ACS Publications. (n.d.). Reactive Metabolite Trapping Screens and Potential Pitfalls: Bioactivation of a Homomorpholine and Formation of an Unstable Thiazolidine Adduct. Chemical Research in Toxicology. [Link]
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Pharmakeftiki. (2025, October 10). Structural alerts for the prediction of drug toxicity: a mini-review. Pharmakeftiki. [Link]
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ResearchGate. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. [Link]
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ResearchGate. (n.d.). Structural Alerts for Toxicity. ResearchGate. [Link]
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Cambridge MedChem Consulting. (2010, February 9). hERG activity. Cambridge MedChem Consulting. [Link]
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ResearchGate. (n.d.). Structural Alerts for Toxicity. ResearchGate. [Link]
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PubMed. (n.d.). Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. PubMed. [Link]
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Premier Research. (2024, March 27). Early Planning to De-risk Development: Nonclinical Strategy and Study Design. Premier Research. [Link]
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UW School of Pharmacy. (n.d.). Managing the challenge of chemically reactive metabolites in drug development. UW School of Pharmacy. [Link]
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Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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YouTube. (2024, August 16). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. [Link]
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YouTube. (2022, July 1). How to escape from a cytotoxicity failure? YouTube. [Link]
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JoVE. (n.d.). Profiling Reactive Metabolites via Chemical Trapping and Targeted Mass Spectrometry. JoVE. [Link]
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PubMed. (2023, August 6). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. PubMed. [Link]
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bioRxiv. (2019, January 30). Protocol-dependent differences in IC50 values measured in hERG assays occur in a predictable way and can be used to quantify state preference of drug binding. bioRxiv. [Link]
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ResearchGate. (n.d.). Predictive Models and Computational Toxicology. ResearchGate. [Link]
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ResearchGate. (n.d.). Non-uniformity in in vitro drug-induced cytotoxicity as evidenced by differences in IC50 values – implications and way forward. ResearchGate. [Link]
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YouTube. (2023, February 24). ADME 101 Reactive Metabolite Detection Study: Cysteine Trapping. YouTube. [Link]
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e-Repositori UPF. (2023, April 8). Making in silico predictive models for toxicology FAIR. e-Repositori UPF. [Link]
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Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
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S. Joshua Swamidass, MD PhD. (2017, March 4). A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. S. Joshua Swamidass, MD PhD. [Link]
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PMC. (n.d.). Emerging Approaches in Predictive Toxicology. PubMed Central. [Link]
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CRISPR Medicine News. (2023, November 30). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
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Chemical Communications (RSC Publishing). (n.d.). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Chemical Communications (RSC Publishing). [Link]
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PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
PMC. (n.d.). Impact of trifluoromethyl Ugi adducts as anticancer agents: EGFR inhibition, apoptosis induction and miRNA up-regulation. PubMed Central. [Link]
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PMC. (n.d.). Innate C-H trifluoromethylation of heterocycles. PubMed Central. [Link]
-
Journal of Medicinal Chemistry. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
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YouTube. (2024, June 10). How to Reduce Off-Target Effects of Genome Editing. YouTube. [Link]
-
MDPI. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. [Link]
-
PMC. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PubMed Central. [Link]
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Indian Journal of Pharmaceutical Education and Research. (n.d.). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research. [Link]
-
PubMed. (2021, August 28). Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update. PubMed. [Link]
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Technical Support Center: Method Development for Scaling Up 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol Production
Welcome to the technical support center for the synthesis and scale-up of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions.
Introduction to this compound
This compound and its tautomer, 5-(trifluoromethyl)-1,3,4-oxadiazol-2(3H)-one, are important heterocyclic compounds in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and binding affinity, making this scaffold attractive for drug discovery programs. This guide will focus on a common synthetic route and the challenges associated with its scale-up.
Proposed Synthetic Pathway
A common and logical synthetic route to this compound involves a two-step process:
-
Formation of the Diacylhydrazine Intermediate: Reaction of trifluoroacetic hydrazide with a suitable carbonylating agent, such as triphosgene or a chloroformate, to form 1-(trifluoroacetyl)carbohydrazide.
-
Cyclodehydration: Intramolecular cyclization of the diacylhydrazine intermediate to yield the desired this compound.
Avoiding degradation of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol during workup
Welcome to the technical support center for 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the workup and handling of this valuable synthetic intermediate. Our goal is to equip you with the knowledge to prevent degradation and ensure the integrity of your compound.
Introduction: The Challenge of Stability
This compound is a unique heterocyclic compound with significant potential in medicinal chemistry. The trifluoromethyl (CF₃) group often enhances metabolic stability and binding affinity, making it a desirable moiety in drug design.[1] However, the inherent chemical nature of the 1,3,4-oxadiazol-2-ol ring system presents specific challenges during experimental workup. The molecule exists in tautomeric equilibrium with its 1,3,4-oxadiazol-2(3H)-one form. This tautomerism, coupled with the strong electron-withdrawing effect of the CF₃ group, renders the oxadiazole ring susceptible to degradation, particularly under acidic or basic conditions.[2][3]
This guide provides a detailed exploration of the factors leading to the degradation of this compound and offers robust protocols and troubleshooting advice to ensure its stability throughout your workup procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound during workup?
A1: The primary degradation pathway is hydrolysis of the oxadiazole ring, which can be catalyzed by both acids and bases. This leads to ring-opening and the formation of various byproducts, compromising the yield and purity of your desired compound. The electron-withdrawing nature of the trifluoromethyl group can make the carbonyl carbon of the tautomeric one form more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.
Q2: Why is pH control so critical during the workup of this compound?
A2: The 1,3,4-oxadiazole ring is sensitive to both acidic and basic conditions.[2] Deviating from a near-neutral pH range during aqueous washes or extractions can accelerate hydrolytic degradation. Strong acids can protonate the ring nitrogens, activating the ring for nucleophilic attack, while strong bases can deprotonate the N-H of the oxadiazolone tautomer or directly attack the carbonyl group, initiating ring cleavage.
Q3: Can I use common inorganic bases like sodium hydroxide or potassium carbonate for neutralization?
A3: It is strongly advised to avoid strong bases like sodium hydroxide. Milder inorganic bases such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be used, but with caution and careful monitoring of the pH.[4] A saturated solution of sodium bicarbonate is generally the preferred choice for neutralizing acidic reaction mixtures, as it is less likely to cause a significant pH overshoot into the strongly basic region.
Q4: What is the recommended temperature for workup and storage?
A4: Elevated temperatures can promote degradation. It is best to perform all workup steps, including extractions and washes, at room temperature or below (e.g., using an ice bath). For long-term storage, keeping the compound in a cool, dry place, preferably under an inert atmosphere, is recommended to minimize degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low final yield after workup. | Ring-opening degradation due to improper pH control. | Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate, monitoring the pH to keep it between 6.5 and 7.5. Perform aqueous washes with brine instead of pure water to minimize the dissolution of the product. |
| Presence of multiple spots on TLC, even after purification. | Incomplete reaction or degradation during workup or purification. | Ensure the initial reaction has gone to completion. During workup, minimize contact time with aqueous acidic or basic solutions. For purification, consider using a less acidic silica gel or pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. |
| The isolated product is an oil instead of the expected solid. | Presence of impurities or degradation products. | Re-purify the product using column chromatography with a carefully chosen solvent system. If degradation is suspected, analyze a small sample by LC-MS or NMR to identify the impurities. |
| Difficulty in removing baseline material during column chromatography. | Highly polar degradation products are sticking to the silica gel. | Flush the column with a more polar solvent system after your product has eluted to remove the baseline impurities. Consider using a different stationary phase, such as alumina, which may have different retention properties for your compound and its degradation products. |
Recommended Workup Protocol to Minimize Degradation
This protocol is designed to mitigate the risk of degradation of this compound during a typical post-reaction workup.
Step-by-Step Methodology:
-
Quenching the Reaction:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Monitor the pH of the aqueous phase using pH paper or a calibrated pH meter, aiming for a final pH of 7.0-7.5. Avoid over-basification.
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Perform the extraction three times to ensure complete recovery.
-
-
Washing:
-
Combine the organic layers.
-
Wash the combined organic phase once with brine (saturated aqueous NaCl solution). This helps to remove residual water and some water-soluble impurities without causing significant product loss.
-
-
Drying and Filtration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and wash it with a small amount of the extraction solvent to recover any adsorbed product.
-
-
Solvent Removal:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Ensure the bath temperature does not exceed 40 °C to prevent thermal degradation.
-
-
Purification:
-
If further purification is needed, use flash column chromatography on silica gel.
-
A non-polar/polar solvent system such as hexane/ethyl acetate is a good starting point.
-
To prevent potential degradation on acidic silica, the silica gel can be pre-treated by slurrying it with the eluent containing 0.5-1% triethylamine.
-
Alternatively, recrystallization from a suitable solvent system can be employed for solid products.[5]
-
Visualizing the Degradation Pathway and Recommended Workflow
Potential Hydrolytic Degradation of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-one
Caption: Recommended workflow for minimizing degradation.
Analytical Methods for Monitoring Degradation
Regular analysis of your compound during and after workup is crucial to ensure its integrity.
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of your reaction and check for the presence of impurities after workup. Degradation will often appear as new, more polar spots (lower Rf values) on the TLC plate.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity. A well-developed HPLC method can separate the desired product from its degradation products, allowing for accurate purity determination. [6][7]* Liquid Chromatography-Mass Spectrometry (LC-MS): An invaluable tool for identifying the molecular weights of any impurities or degradation products, which can help in elucidating the degradation pathway.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your isolated product and help identify any significant impurities if their concentration is high enough. ¹⁹F NMR is particularly useful for compounds containing a trifluoromethyl group.
By understanding the inherent stability challenges of this compound and implementing the recommended procedures, you can significantly improve your experimental outcomes, ensuring high yield and purity of this important chemical entity.
References
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Preprints.org. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). ResearchGate. [Link]
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (n.d.). Research and Reviews. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). SpringerLink. [Link]
-
Valters, R. E., Fülöp, F., & Korbonits, D. (1990). Ring-chain tautomerism in 1,3-oxazines. The Journal of Organic Chemistry, 55(11), 3577-3581. [Link]
-
Journal of Chemical Health Risks. (2025). Synthesis, Spectral and DFT Analysis of Novel Trifluoromethoxy based Oxadiazole. [Link]
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. (2024). MDPI. [Link]
-
Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. (2022). National Center for Biotechnology Information. [Link]
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). LinkedIn. [Link]
-
Competing ring-photoisomerization pathways in the 1,2,4-oxadiazole series. An unprecedented ring-degenerate photoisomerization. (2002). PubMed. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. (2024). ResearchGate. [Link]
-
Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. (2021). National Center for Biotechnology Information. [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron, 68(46), 9489-9494. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Center for Biotechnology Information. [Link]
-
Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging. (2021). PubMed Central. [Link]
-
Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019). Digital Commons @ Sacred Heart University. [Link]
-
DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (2020). ACS Omega, 5(46), 30043-30055. [Link]
-
Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. (n.d.). National Center for Biotechnology Information. [Link]
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). ResearchGate. [Link]
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Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. (2021). ACS Omega, 6(46), 30847-30856. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025). ResearchGate. [Link]
-
Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. (2025). PubMed. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. [Link]
-
A Short Review on 1,3,4 –Oxadiazole and its Pharmacological Activities. (n.d.). ResearchGate. [Link]
-
5-Furan-2ylo[4][6][7]xadiazole-2-thiol, 5-Furan-2yl-4H [4][5][7]triazole-3-thiol and Their Thiol-Thione Tautomerism. (2025). ResearchGate. [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). Wasit Journal for Pure sciences. [Link]
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Technical Support Center: Refinement of Analytical Methods for Detecting Impurities
Welcome to the Technical Support Center dedicated to the refinement of analytical methods for detecting impurities. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity analysis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing not just solutions, but a deeper understanding of the underlying principles to empower you to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
This section addresses common questions related to the principles and strategies of impurity analysis.
Q1: What is the primary goal of refining analytical methods for impurity detection?
The primary goal is to develop and validate a method that can accurately, precisely, and reliably detect, quantify, and identify impurities in a drug substance or product.[1][2] This ensures the safety, efficacy, and quality of the pharmaceutical product by controlling the levels of potentially harmful impurities.[3][4] The refinement process aims to achieve robust separation of impurities from the active pharmaceutical ingredient (API) and from each other, even at trace levels.[5]
Q2: What are forced degradation studies and why are they important?
Forced degradation, or stress testing, involves subjecting a drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition.[6][7] These studies are crucial for several reasons:
-
Identifying potential degradation products: This helps in understanding the degradation pathways of the drug molecule.[6][7]
-
Developing stability-indicating methods: The data from these studies are used to develop analytical methods that can separate the drug from its degradation products, proving the method's specificity.[6][7]
-
Understanding the intrinsic stability of the drug molecule: This information is vital for formulation and packaging decisions.[7]
Q3: What are the key parameters to consider during analytical method validation for impurity analysis according to ICH guidelines?
The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), outline the necessary validation parameters.[8] For impurity quantification methods, these typically include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9][10]
-
Accuracy: The closeness of the test results to the true value.[9][10]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][11]
-
Range: The interval between the upper and lower concentration of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during analytical method development for impurity detection. Each guide follows a logical progression from problem identification to resolution, with explanations of the scientific principles involved.
Guide 1: Resolving Co-eluting Peaks in HPLC
Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a significant challenge in impurity analysis as it can lead to inaccurate quantification and identification.[1]
Problem: Poor resolution between the main analyte peak and an impurity peak, or between two impurity peaks.
Initial Assessment Workflow:
Caption: A systematic workflow for troubleshooting co-eluting peaks in HPLC.
Potential Causes and Step-by-Step Solutions:
| Potential Cause | Explanation | Step-by-Step Troubleshooting Protocol |
| Inadequate Mobile Phase Strength (Incorrect Retention Factor, k) | If the retention factor (k) is too low (peaks elute too early), there is insufficient interaction with the stationary phase for effective separation.[12] | 1. Decrease the percentage of the organic solvent in the mobile phase for reversed-phase HPLC to increase retention.[13] 2. Start with small, incremental changes (e.g., 2-5% decrease) and observe the effect on resolution. 3. Aim for a k value between 2 and 10 for the main peak to ensure a good chromatographic window for impurity separation. |
| Poor Selectivity (α) | Selectivity is the ability of the chromatographic system to differentiate between two analytes. If the selectivity is low, the peaks will overlap regardless of column efficiency.[13] | 1. Change the organic modifier: If using acetonitrile, switch to methanol, or vice versa. These solvents have different selectivities and can alter the elution order.[13] 2. Adjust the mobile phase pH: For ionizable compounds, small changes in pH can significantly impact retention and selectivity.[14] 3. Change the stationary phase: If mobile phase modifications are insufficient, select a column with a different bonded phase (e.g., C18 to a Phenyl-Hexyl or a Cyano column) to introduce different separation mechanisms.[13] |
| Insufficient Column Efficiency (Plate Number, N) | A column with a low plate number will produce broad peaks, which are more likely to overlap.[13] | 1. Decrease the particle size of the column packing: Smaller particles lead to higher efficiency and sharper peaks.[13][15] 2. Increase the column length: A longer column provides more theoretical plates, enhancing separation, but will also increase analysis time and backpressure.[13][15] 3. Optimize the flow rate: Lowering the flow rate can sometimes improve resolution, but there is an optimal flow rate for each column that provides the best efficiency.[15] |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing and a loss of resolution.[15][16] | 1. Reduce the injection volume or sample concentration. [15][16] 2. Perform a loading study by injecting decreasing amounts of the sample to determine the column's capacity. |
Guide 2: Managing Matrix Effects in LC-MS Impurity Analysis
Matrix effects, the suppression or enhancement of ionization of the target analyte by co-eluting components from the sample matrix, can severely impact the accuracy and sensitivity of LC-MS methods.[17]
Problem: Inconsistent or inaccurate quantification of impurities, poor sensitivity, or high background noise in the mass spectrometer.
Systematic Approach to Mitigating Matrix Effects:
Caption: A workflow for identifying and mitigating matrix effects in LC-MS.
Potential Causes and Step-by-Step Solutions:
| Potential Cause | Explanation | Step-by-Step Troubleshooting Protocol |
| Co-elution of Matrix Components | Impurities from excipients, formulation buffers, or the drug substance itself can co-elute with the target impurity and interfere with its ionization.[17] | 1. Improve chromatographic resolution: Employ the strategies outlined in Guide 1 to separate the impurity of interest from interfering matrix components.[18] 2. Modify the gradient: A shallower gradient can improve the separation of closely eluting compounds.[18] |
| Ineffective Sample Preparation | Insufficient removal of matrix components during sample preparation can lead to significant ion suppression or enhancement.[17] | 1. Implement a more rigorous sample clean-up procedure: Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. 2. Increase sample dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their effect.[18] |
| Suboptimal Ionization Conditions | The choice of ionization source and its parameters can influence the susceptibility to matrix effects. | 1. Switch ionization mode: If using electrospray ionization (ESI), consider atmospheric pressure chemical ionization (APCI), which can be less prone to matrix effects for certain compounds.[19] 2. Optimize source parameters: Adjust parameters such as gas flows, temperatures, and voltages to maximize the ionization of the target analyte and minimize the influence of the matrix.[19] |
| Lack of an Appropriate Internal Standard | Without an internal standard, it is difficult to correct for variations in ionization efficiency caused by matrix effects. | 1. Use a stable isotope-labeled internal standard (SIL-IS): This is the gold standard for correcting matrix effects, as the SIL-IS will behave almost identically to the analyte during chromatography and ionization.[17] 2. If a SIL-IS is unavailable, use a structural analog: Choose a compound that is structurally similar to the analyte and has a similar retention time. |
Guide 3: Optimizing GC Methods for Trace Impurity Detection
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile impurities.[5] Achieving low detection limits requires careful optimization of the method.
Problem: Inability to detect or accurately quantify impurities at the required low levels.
Key Optimization Parameters for Trace GC Analysis:
| Parameter | Rationale for Optimization | Recommended Actions |
| Injection Technique | The way the sample is introduced into the GC can significantly impact sensitivity. | 1. Use splitless injection for trace analysis: This ensures that the majority of the sample is transferred to the column.[20] 2. Optimize splitless time: Ensure the split valve remains closed long enough for the analytes to be transferred to the column, but not so long that excessive solvent enters.[20] 3. Consider a programmed temperature vaporization (PTV) inlet: This allows for large volume injection and solvent elimination before the analytes are transferred to the column, enhancing sensitivity.[20] |
| Column Selection | The column's dimensions and stationary phase affect efficiency and resolution. | 1. Use a narrow-bore column (e.g., 0.18 mm or 0.25 mm ID): These columns provide higher efficiency and sharper peaks, leading to better signal-to-noise ratios.[20] 2. Select a stationary phase that provides good retention and selectivity for the target impurities. |
| Carrier Gas and Flow Rate | The choice of carrier gas and its linear velocity impacts efficiency. | 1. Use hydrogen or helium as the carrier gas: They provide better efficiency at higher flow rates compared to nitrogen.[21] 2. Optimize the flow rate: For a given column and carrier gas, there is an optimal linear velocity that will provide the maximum number of theoretical plates.[21] |
| Detector Selection and Settings | The detector must be sensitive enough to detect the impurities at the required levels. | 1. Choose a highly sensitive detector: A flame ionization detector (FID) is a good general-purpose detector, while an electron capture detector (ECD) is highly sensitive to halogenated compounds.[5] A mass spectrometer (MS) offers both high sensitivity and specificity.[5][22] 2. For MS, use selected ion monitoring (SIM): This mode is significantly more sensitive than full scan mode as the detector focuses on only a few specific ions.[20] |
References
- Forced degradation and impurity profiling. (n.d.). ScienceDirect.
- Forced degradation and impurity profiling: recent trends in analytical perspectives. (2013). PubMed.
- Force Degradation And Stability Indicating Method For Impurity Profiling. (n.d.). IJCRT.org.
- Impurities and Forced Degradation Studies: A Review. (n.d.). ResearchGate.
- Forced Degradation for Impurity Profiling in ANDA and NDA Submissions. (2025). Pharma Stability.
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (n.d.). SynThink Research Chemicals.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Chromatography Online.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate.
- Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025). Alwsci.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). LinkedIn.
- ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency.
- Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services.
- Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). European Medicines Agency.
- Detecting Trace Impurities in Natural Gas: Advanced GC Techniques. (n.d.). Chromatography Today.
- Troubleshooting Common HPLC Issues. (2025). Labcompare.com.
- Methods to separate co-eluting peaks. (2020). Chromatography Forum.
- Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru.
- Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). YouTube.
- LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci.
- How can I improve the resolution of the peaks in gas chromatography? (2015). ResearchGate.
- Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.
- Tips to Boost Your Trace Analysis Skills. (2019). LCGC International.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (2025). IntechOpen.
- GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025). The Pharma Guidance.
- Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). (2025). LinkedIn.
- Optimizing GC–MS Methods. (2013). LCGC International.
- Practical Insights into HPLC Pump and Detector Selection - From Types to Choosing Tips. (n.d.). Drawell.
- Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace.
- Mass Spectrometer (MS) troubleshooting guide. (2025). Alliance Bioversity International - CIAT.
- Top Mistakes in Analytical Method Validation and How to Avoid Them. (2018). CordenPharma.
- Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent.
- Understanding Impurity Analysis. (n.d.). Cormica.
- Pharmaceutical Impurity Characterisation – Strategies for Success. (2021). YouTube.
- How to Choose the Right HPLC Detector. (2025). KNAUER.
- Common Problems in Analytical Method Validation. (2024). Pharma Specialists.
- How to Guide for HPLC: Choosing the Right Detector. (n.d.). PerkinElmer.
- Analytical Development for Pharmaceutical Products: A Comprehensive Guide. (2024). Triverity Laboratories.
- Types of detectors used in HPLC. (2022). Bio-Analysis Centre.
- Method Development for Drug Impurity Profiling: Part 1. (n.d.). LCGC International.
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2024). African Journal of Biomedical Research.
- Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). PharmTech.
- Developing Impurities Analytical Methods with a Quality and Risk-Based Approach. (2020). YouTube.
- Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD. (2021). YouTube.
- Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. (n.d.). NIH.
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Technical Support Center: Enhancing Cell Permeability of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol Derivatives
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I've worked with numerous research teams grappling with the nuances of drug discovery. A recurring and critical challenge is coaxing a promising compound from a mere in vitro hit into a cell-active lead. The 5-(trifluoromethyl)-1,3,4-oxadiazol-2-ol scaffold is a potent pharmacophore, but its inherent physicochemical properties, particularly the acidic oxadiazol-ol proton and the lipophilic trifluoromethyl group, create a delicate balance that governs its ability to cross the cell membrane.[1][2]
This guide is structured from my field experience to be a practical resource. We will move from foundational questions to deep troubleshooting of specific experimental hurdles. Our goal is not just to provide protocols, but to build a logical framework for diagnosing and solving cell permeability issues, ensuring your promising derivatives achieve their full therapeutic potential.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with this chemical series.
Q1: My this compound derivative has excellent target binding activity but shows poor or no activity in cell-based assays. Why is this happening?
This is a classic "hit-to-lead" roadblock and almost always points to insufficient cell permeability.[3] For a drug to work on an intracellular target, it must first cross the lipid bilayer of the cell membrane.[3] Poor permeability means the compound cannot reach its target inside the cell at a high enough concentration to exert its effect, regardless of how tightly it binds in a biochemical assay. Key factors for this scaffold include a potential negative charge on the oxadiazol-ol at physiological pH and overall molecular properties like size and polarity.
Q2: What are the critical physicochemical properties I need to consider for this scaffold?
The permeability of a drug is dependent on both passive permeability and its interaction with any cellular transporters (efflux or uptake).[3] For your derivatives, focus on these key parameters:
-
Lipophilicity (LogP/LogD): The trifluoromethyl (-CF3) group significantly increases lipophilicity.[1] While this can enhance membrane partitioning, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding. A LogP in the 1-3 range is often a good starting point.
-
Polar Surface Area (PSA): The 1,3,4-oxadiazole ring and the hydroxyl group contribute to PSA.[2] High PSA (>140 Ų) is generally correlated with poor membrane permeability.
-
Aqueous Solubility: A compound must be in solution to permeate. The acidic nature of the oxadiazol-ol can be leveraged, but poor solubility of the neutral form is a common issue that needs to be addressed.
-
pKa: The acidity of the N-H proton on the oxadiazol-2-ol ring is critical. If the pKa is below 7.4, a significant portion of the compound will be ionized (anionic) in culture media, severely hindering its ability to passively diffuse across the lipophilic cell membrane.
Q3: How does the 5-(trifluoromethyl) group specifically impact cell permeability?
The -CF3 group is a powerful modulator in medicinal chemistry.[4][5] Its primary effects are:
-
Increased Lipophilicity: It is highly lipophilic, which can help the molecule enter the lipid membrane.[1]
-
Metabolic Stability: It can block sites of metabolism, increasing the compound's half-life.[1]
-
Electron Withdrawal: Its strong electron-withdrawing nature affects the acidity (pKa) of the nearby oxadiazol-ol proton, making it more acidic than a non-fluorinated analog. This can increase ionization at physiological pH, which is often detrimental to passive permeability.
The challenge is to harness the benefits of the -CF3 group while mitigating its potential negative impact on pKa and solubility.[6]
Q4: What are the most common strategies to improve the permeability of my lead compound?
There are two primary avenues: structural modification of the parent drug and formulation-based approaches. For the medicinal chemist, the main strategies are:
-
Masking the Polar Group (Prodrugs): This is often the most effective strategy.[7][8] By converting the acidic -OH group into a transient, more lipophilic moiety (e.g., an ester or carbamate), you can neutralize the charge and facilitate membrane crossing.[9][10] Once inside the cell, cellular enzymes (like esterases) cleave the promoiety to release the active parent drug.[7]
-
Structure-Activity Relationship (SAR) Exploration: Systematically modify other parts of the molecule to fine-tune physicochemical properties.[11][12] Adding or removing lipophilic or polar groups can help find the optimal balance for permeability. For oxadiazoles, modifications at other positions on the molecule have been shown to significantly impact activity and properties.[13][14]
-
Reducing Molecular Weight and Rotatable Bonds: Simpler, more rigid molecules often have better permeability characteristics.
Q5: Which in vitro permeability model should I start with for screening my derivatives?
For initial screening and establishing a baseline, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent choice.[3] It is a high-throughput, cell-free assay that measures passive diffusion. It is cost-effective and helps you rank compounds based on their fundamental ability to cross a lipid barrier without the complexity of cellular transporters. Once you have promising candidates from PAMPA, you should advance them to cell-based models like Caco-2 or MDCK assays to assess the impact of active transport, especially efflux.[15][16][17]
Troubleshooting Guides
This section provides in-depth, scenario-based guidance for specific experimental challenges.
Problem: My compound is potent in biochemical assays and has a favorable LogP, but it remains inactive in whole-cell assays.
-
Symptoms: High potency in an isolated enzyme/receptor assay (e.g., IC50 < 100 nM), but low to no activity in a cell-based functional assay (e.g., EC50 > 10 µM). Calculated LogP is between 1 and 3.
-
Underlying Cause: This strongly suggests a permeability barrier. Despite having an acceptable lipophilicity, other factors are preventing intracellular accumulation. The two most likely culprits are: 1) the compound is a substrate for cellular efflux pumps, or 2) the pKa of the oxadiazol-ol is leading to high ionization at physiological pH.
-
Troubleshooting Workflow:
Prodrug strategy for enhanced cell entry.
References
-
Szalek, E., et al. (2022). In Vitro Methods for Measuring the Permeability of Cell Monolayers. International Journal of Molecular Sciences. Available at: [Link]
-
Sarmento, B., et al. (2012). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Discovery. Available at: [Link]
-
Creative Bioarray. In Vitro Permeability Assay. Available at: [Link]
-
Sarmento, B., et al. (2012). Cell-based in vitro models for predicting drug permeability. Semantic Scholar. Available at: [Link]
-
Sarmento, B., et al. (2012). Cell-based in vitro models for predicting drug permeability. Taylor & Francis Online. Available at: [Link]
-
Tsume, Y., et al. (2014). Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. Molecules. Available at: [Link]
-
de Souza, M. M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]
-
Spink, E., et al. (2015). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry. Available at: [Link]
-
Nguyen, H., et al. (2024). Cell penetration of oxadiazole-containing macrocycles. RSC Chemical Biology. Available at: [Link]
-
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Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]
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Spink, E., et al. (2016). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases. Available at: [Link]
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de Souza, M. M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. Available at: [Link]
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Spink, E., et al. (2016). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ResearchGate. Available at: [Link]
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Thayer, M. B., & Parish, T. (2021). Phenoxyalkylimidazoles with an oxadiazole moiety are subject to efflux in Mycobacterium tuberculosis. PLOS ONE. Available at: [Link]
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Spink, E., et al. (2015). Structure-activity relationship for the oxadiazole class of antibiotics. University of Kentucky. Available at: [Link]
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Ribeiro, R., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available at: [Link]
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Poczta, A., et al. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules. Available at: [Link]
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Leitao, E., & Sobral, L. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
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Subramanian, C., et al. (2021). Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. ACS Medicinal Chemistry Letters. Available at: [Link]
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Al-Suhaimi, K. S., et al. (2024). Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. Molecules. Available at: [Link]
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de Almeida, L. G. N., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules. Available at: [Link]
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Arshad, N., et al. (2023). 1,3,4-Oxadiazole derivatives as potential antifungal agents: Synthesis, characterization, Ct-DNA binding, molecular docking, and TD-DFT studies. ResearchGate. Available at: [Link]
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Krishnamoorthy, G., et al. (2021). Analysis of Orthogonal Efflux and Permeation Properties of Compounds Leads to the Discovery of New Efflux Pump Inhibitors. mBio. Available at: [Link]
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NIST. 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine. NIST Chemistry WebBook. Available at: [Link]
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Al-Masum, M., & Islam, M. S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Available at: [Link]
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O'Hagan, D., & Young, R. J. (2023). Future challenges and opportunities with fluorine in drugs? Medicinal Chemistry Research. Available at: [Link]
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Al-Masum, M., & Islam, M. S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
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Zhang, Z., et al. (2025). Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Smith, T. E., et al. (2024). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. IUCrData. Available at: [Link]
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Al-Banna, A. S., et al. (2022). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Future Microbiology. Available at: [Link]
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Kumar, S., et al. (2022). 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. Molecules. Available at: [Link]
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Ohkubo, M., et al. (2008). Novel and orally active 5-(1,3,4-oxadiazol-2-yl)pyrimidine derivatives as selective FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Technical Support Center: Strategies to Improve the Metabolic Stability of Oxadiazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of improving the metabolic stability of oxadiazole-containing compounds. The following sections are designed to offer practical, field-proven insights and actionable protocols to advance your research.
Part 1: Frequently Asked Questions (FAQs)
Q1: My oxadiazole-based compound shows high clearance in liver microsomal stability assays. What are the first steps to identify the problem?
A1: The initial step is to pinpoint the metabolic "soft spots" on your molecule. This is primarily achieved through in vitro metabolic stability assays.
-
Liver Microsomal Stability Assay: This is the foundational assay. It utilizes subcellular liver fractions rich in cytochrome P450 (CYP) enzymes, which are the primary drivers of phase I metabolism. This assay will help determine the intrinsic clearance of your compound.
-
Metabolite Identification Studies: Following the initial stability assay, it is crucial to identify the major metabolites formed. This can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS). By determining the structure of the metabolites, you can identify the exact position on the molecule that is being modified by metabolic enzymes.
Q2: What are the most common metabolic liabilities associated with the oxadiazole ring itself?
A2: While the oxadiazole ring is generally considered metabolically robust due to its electron-deficient nature, it can be susceptible to specific metabolic pathways.
-
Ring Opening: The 1,2,4-oxadiazole ring can undergo reductive ring opening. This can be followed by hydrolysis to yield amide and carboxylic acid metabolites. This process may be mediated by non-cytochrome P450 enzymes under certain conditions.
-
Metabolism of Substituents: More commonly, the metabolic liabilities of oxadiazole-based compounds are not on the ring itself, but on the substituent groups attached to it. Aromatic rings or alkyl chains attached to the oxadiazole are often sites of oxidation.
Q3: What are the primary medicinal chemistry strategies to enhance the metabolic stability of my compound?
A3: Once metabolic soft spots are identified, several strategies can be employed to modify the chemical structure and block or reduce the rate of metabolism.
-
Blocking Metabolic Sites:
-
Steric Hindrance: Introducing bulky groups (e.g., a tert-butyl group) near a metabolically active site can physically block the approach of metabolic enzymes.
-
Fluorine Substitution: Replacing a hydrogen atom with a fluorine atom at a metabolically labile position can be highly effective. The carbon-fluorine bond is very strong and resistant to CYP-mediated oxidation.
-
-
Electronic Modulation:
-
Electron-Withdrawing Groups: Adding electron-withdrawing groups (e.g., halogens, nitro groups, or cyano groups) to an aromatic ring can deactivate it towards oxidation by CYP enzymes.
-
Bioisosteric Replacement: Replace a metabolically labile group with a bioisostere that is more stable but retains the desired biological activity. For example, replacing a phenyl ring with a more electron-deficient pyridyl ring can increase metabolic stability.
-
-
Scaffold Hopping: In some cases, it may be necessary to replace the entire oxadiazole scaffold with a different heterocyclic system that possesses better metabolic stability while maintaining the key pharmacophoric elements.
Q4: I've modified my compound to improve metabolic stability, but now the biological activity is lost. What should I do?
A4: This is a common challenge in drug discovery, often referred to as the "activity-stability trade-off."
-
Consult Structure-Activity Relationship (SAR) Data: Analyze your existing SAR data to understand which functional groups are critical for target binding. The modifications made to improve stability may have inadvertently altered a key pharmacophore.
-
Utilize Computational Modeling: If a crystal structure of your target protein is available, molecular docking can help predict how your modifications might be affecting binding.
-
Iterative Design: Employ a strategy of making smaller, more subtle modifications. For example, instead of adding a large bulky group, try a smaller methyl or fluoro group. The goal is to find a balance between blocking metabolism and maintaining the necessary interactions with the target.
Q5: Are there differences in metabolic stability between 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers?
A5: Yes, there can be significant differences. Studies have shown that 1,3,4-oxadiazole isomers often exhibit greater metabolic stability compared to their 1,2,4-oxadiazole counterparts. The 1,3,4-oxadiazole isomer also tends to have lower lipophilicity and improved aqueous solubility. Therefore, if your lead compound contains a 1,2,4-oxadiazole and is showing metabolic instability, synthesizing the corresponding 1,3,4-oxadiazole analog is a worthwhile strategy to explore.
Part 2: Troubleshooting Guides
Issue: High Variability in Microsomal Stability Assay Results
| Potential Cause | Troubleshooting Steps |
| Microsome Quality | Ensure microsomes have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles. Use a fresh aliquot for each experiment. |
| Cofactor Degradation | The cofactor NADPH is essential for CYP enzyme activity but is unstable. Prepare it fresh just before the experiment and keep it on ice. |
| Incorrect Protein Concentration | Very rapid or very slow metabolism can be difficult to measure accurately. Optimize the microsomal protein concentration. A lower concentration may be needed for a rapidly metabolized compound, while a higher concentration may be required for a stable one. |
| Assay Linearity | Ensure the reaction is within the linear range concerning time and protein concentration. The disappearance of the parent compound should follow first-order kinetics. |
Issue: Discrepancy Between In Vitro and In Vivo Metabolic Stability
| Potential Cause | Troubleshooting Steps |
| Contribution of Non-CYP Enzymes | Microsomal assays primarily assess CYP-mediated metabolism. Other enzymes like aldehyde oxidase (AO) or xanthine oxidase (XO) can also contribute to metabolism and are more prevalent in cytosolic fractions. Consider running stability assays with liver S9 fractions or hepatocytes, which contain a broader range of metabolic enzymes. |
| Phase II Metabolism | Your compound might be rapidly undergoing Phase II conjugation reactions (e.g., glucuronidation), which are not fully captured in microsomal assays. Hepatocyte stability assays provide a more comprehensive picture of both Phase I and Phase II metabolism. |
| Extrahepatic Metabolism | Metabolism is not limited to the liver. Other organs like the intestine can also play a significant role. Conduct stability assays with intestinal microsomes or S9 fractions to assess their contribution. |
Part 3: Visualizations and Protocols
Decision Tree for Improving Metabolic Stability
Caption: Workflow for an in vitro metabolic stability cascade.
Protocol 1: In Vitro Liver Microsomal Stability Assay
-
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes and an NADPH-generating system. This provides key parameters like half-life (t₁/₂) and intrinsic clearance (Clint).
-
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Liver Microsomes (e.g., Human, Rat; stored at -80°C)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH-Regenerating System Solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Controls: High-turnover (e.g., Verapamil) and Low-turnover (e.g., Propranolol) compounds
-
Termination Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol)
-
96-well incubation plate and collection plates
-
Validation & Comparative
Confirming the Structure of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol via 2D NMR: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1,3,4-oxadiazole scaffold is a cornerstone, valued for its metabolic stability and diverse biological activities.[1][2][3] The introduction of a trifluoromethyl group can further enhance a molecule's potency, lipophilicity, and metabolic resistance. However, the synthesis of novel derivatives like 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol presents a critical challenge: unambiguous structural confirmation. This guide provides an in-depth, experience-driven comparison of 2D NMR techniques to definitively elucidate the structure of this molecule, addressing the inherent complexities of tautomerism.
The Structural Question: Tautomerism in 2-Hydroxy-1,3,4-oxadiazoles
The primary structural ambiguity for this compound is the potential for tautomerism.[4][5] The molecule can exist in two forms in equilibrium: the enol-like 2-ol form and the keto-like 2-one form. The position of this equilibrium is often influenced by factors such as the solvent used for analysis.[6][7][8][9][10]
Figure 1: Tautomeric Equilibrium
Caption: The two potential tautomeric forms of the target molecule.
Standard 1D NMR (¹H and ¹³C) can provide initial clues, but spectral overlap and the dynamic nature of the equilibrium can make definitive assignment difficult.[11][12] 2D NMR spectroscopy, however, offers the necessary resolution and correlation information to solve this structural puzzle.[13][14][15]
The 2D NMR Solution: A Multi-faceted Approach
To confirm the structure and identify the predominant tautomer, a suite of 2D NMR experiments is required. The primary techniques we will leverage are Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).
HSQC: Mapping Direct Connections
The HSQC experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached.[16][17][18] For our target molecule, this experiment is crucial for identifying the protonated nitrogen in the 2-one tautomer.
HMBC: Unveiling the Skeleton
The HMBC experiment is the key to assembling the molecular fragments. It reveals correlations between protons and carbons that are two or three bonds away.[16][17][19][20] This "long-range" information allows us to piece together the connectivity of the entire molecule.
Experimental Workflow for Structural Confirmation
The following workflow outlines the logical progression from sample preparation to final structural confirmation.
Caption: A streamlined workflow for 2D NMR-based structure elucidation.
Predicted 2D NMR Data and Interpretation
The following tables summarize the expected 2D NMR correlations that would confirm the structure of this compound, with a focus on differentiating the two tautomers.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| OH (enol) | 10-12 | - | Broad singlet, exchangeable with D₂O. |
| NH (keto) | 11-13 | - | Broad singlet, potentially visible in HSQC. |
| C2 | - | 155-165 | Carbonyl/enol carbon. |
| C5 | - | 150-160 (q) | Attached to CF₃, shows quartet splitting due to ¹JCF. |
| CF₃ | - | 115-125 (q) | Quartet due to ¹JCF.[21][22] |
Table 2: Key Expected HMBC Correlations
| Proton | Correlating Carbon(s) | Significance |
| OH (enol form) | C2, C5 | Confirms the hydroxyl group is attached to C2 and is in proximity to C5. |
| NH (keto form) | C2, C5 | Confirms the proton is on a nitrogen within the ring and is adjacent to both C2 and C5. |
The definitive evidence for the keto (2-one) form would be an HMBC correlation from the N-H proton to both the C2 (carbonyl) and C5 carbons. Conversely, a correlation from an O-H proton to C2 would support the enol (2-ol) form.
Detailed Experimental Protocol
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and for its high boiling point, which minimizes evaporation. The residual solvent peak will be used for referencing.
-
Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum to confirm the presence and chemical environment of the trifluoromethyl group.
3. 2D NMR Acquisition:
-
HSQC: Acquire a phase-sensitive HSQC experiment using standard Bruker pulse programs (e.g., hsqcedetgpsisp2.3). Optimize the spectral widths in both dimensions to cover all expected proton and carbon signals.
-
HMBC: Acquire a gradient-selected HMBC experiment (e.g., hmbcgplpndqf). Set the long-range coupling delay to optimize for correlations over 2-3 bonds (typically around 8-10 Hz).
4. Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Apply appropriate window functions (e.g., sine-bell) and perform Fourier transformation.
-
Phase and baseline correct all spectra.
-
Reference the ¹H and ¹³C spectra to the residual DMSO-d₆ solvent peak (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).
-
Analyze the HSQC spectrum to identify any direct N-H to nitrogen correlations (if a ¹⁵N-HSQC is run) or to confirm the absence of C-H bonds.
-
Meticulously analyze the HMBC spectrum to identify the key correlations outlined in Table 2.
Conclusion
By employing a systematic 2D NMR approach, specifically leveraging the long-range correlation capabilities of the HMBC experiment, the structural ambiguity of this compound can be definitively resolved. This guide provides the necessary framework, from experimental design to data interpretation, to confidently confirm the molecular structure and identify the predominant tautomeric form in solution. This level of structural certainty is paramount for the advancement of drug discovery programs that utilize this promising heterocyclic scaffold.
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A Comparative Analysis of 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Bioactivity: A Guide for Drug Discovery Professionals
Introduction
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic potential. Among the vast arsenal of tools available to drug designers, the principle of bioisosterism—the substitution of one chemical group for another with similar physical or chemical properties—stands out as a cornerstone of modern drug discovery. The oxadiazole scaffold, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a particularly versatile bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1][2]
However, the oxadiazole ring exists in multiple isomeric forms, with the 1,3,4- and 1,2,4-isomers being the most prevalent in medicinal chemistry.[3][4] While often considered interchangeable, the subtle difference in the arrangement of heteroatoms between these two isomers can lead to profound variations in their physicochemical properties, biological activities, and overall suitability as drug candidates.[5] This guide provides an in-depth, objective comparison of the bioactivity of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for rational drug design.
Part 1: Structural and Physicochemical Distinctions
The fundamental difference between the 1,3,4- and 1,2,4-oxadiazole isomers lies in the relative positions of their nitrogen and oxygen atoms. This seemingly minor structural alteration has significant consequences for the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, which in turn influence critical drug-like properties such as solubility, lipophilicity, and metabolic stability.[2][5]
Caption: Isomeric structures of 1,3,4-oxadiazole and 1,2,4-oxadiazole.
Experimental and computational studies have revealed that these isomers are not created equal.[5] The 1,3,4-oxadiazole isomer generally exhibits a more favorable profile for drug development, often displaying lower lipophilicity and higher aqueous solubility compared to its 1,2,4-counterpart.[2] This is attributed to differences in hydrogen bond acceptor and donor strengths, which directly impact interactions with biological macromolecules and water molecules.[5][6]
Part 2: Comparative Bioactivity Analysis
The structural nuances between the two isomers translate into distinct biological activity profiles. While both scaffolds are present in a wide array of pharmacologically active compounds, their efficacy and mechanisms of action can differ significantly depending on the therapeutic target.[6][7]
Anticancer Activity
Both 1,3,4- and 1,2,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, acting on a variety of molecular targets.[4][8]
1,3,4-Oxadiazole Derivatives: This isomer is particularly prominent in anticancer research. Its derivatives have been shown to exert their effects through multiple mechanisms, including:
-
Enzyme Inhibition: They are known to inhibit crucial enzymes involved in cancer progression such as telomerase, topoisomerase, and histone deacetylases (HDACs).[3][9]
-
Growth Factor Receptor Inhibition: Many derivatives act as inhibitors of vascular endothelial growth factor receptor (VEGFR), a key player in tumor angiogenesis.[10]
-
Tubulin Polymerization Inhibition: Certain compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][11]
-
Induction of Apoptosis: Numerous studies have reported the ability of 1,3,4-oxadiazole compounds to trigger programmed cell death in cancer cells.[9]
1,2,4-Oxadiazole Derivatives: These compounds also exhibit potent anticancer activity, often through distinct mechanisms:
-
Kinase Inhibition: They have been developed as inhibitors of various kinases that are overactive in cancer cells.[12]
-
Carbonic Anhydrase Inhibition: Certain derivatives selectively target tumor-associated carbonic anhydrase isoforms, such as CAIX.[13]
-
Broad-Spectrum Cytotoxicity: Many 1,2,4-oxadiazole conjugates have shown high cytotoxicity against a range of cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A-549), and prostate (DU-145) cancers.[12][14]
A study by Polothi et al. suggested that combining both 1,2,4- and 1,3,4-oxadiazole units within the same molecule could enhance anticancer activity, with one such hybrid compound showing a potent IC50 value of 0.34 µM against MCF-7 breast cancer cells through EGFR inhibition.[8]
Table 1: Comparative Anticancer Activity of Oxadiazole Derivatives
| Isomer | Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole | Compound 4h | A549 (Lung) | <0.14 | Cisplatin | - | [9] |
| 1,3,4-Oxadiazole | Compound 36 | HepG2 (Liver) | - | 5-Fluorouracil | 30x weaker | [10] |
| 1,3,4-Oxadiazole | Compound 41 | SMMC-7721 (Liver) | - | 5-Fluorouracil | More potent | [10] |
| 1,3,4-Oxadiazole | Resveratrol-linked (74) | MCF-7, A549, MDA-MB-231 | 0.11 - 1.56 | Adriamycin | 2.10 - 3.41 | [15] |
| 1,2,4-Oxadiazole | Compound 1 | MCF-7 (Breast) | 0.68 ± 0.03 | Adriamycin | - | [12] |
| 1,2,4-Oxadiazole | Compound 5 | A-549 (Lung) | 0.11 ± 0.051 | - | - | [12] |
| 1,2,4-Oxadiazole | Compound 7a | A549 (Lung) | 0.18 ± 0.019 | - | - | [14] |
| 1,2,4-Oxadiazole | Sulfonamide derivative (3) | HCT-116 (Colon) | 6.0 ± 3 | - | - | [12] |
Antimicrobial Activity
The 1,3,4-oxadiazole scaffold is particularly well-represented in the literature for its broad-spectrum antimicrobial properties.[16][17][18]
1,3,4-Oxadiazole Derivatives: These compounds have demonstrated significant activity against a wide range of pathogens:
-
Antibacterial: Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[16][17]
-
Antifungal: Show potent activity against fungal strains like Candida albicans and Aspergillus niger.[6]
-
Antitubercular: Some derivatives have shown promising activity against Mycobacterium tuberculosis.[17]
1,2,4-Oxadiazole Derivatives: While also possessing antimicrobial properties, they are less extensively documented in direct comparative studies against the 1,3,4-isomer. However, various derivatives have reported antibacterial, antifungal, and anti-parasitic activities.[6][14]
The causality behind the prevalence of 1,3,4-oxadiazoles in antimicrobial research may lie in their specific electronic and steric properties, which could facilitate more effective interactions with microbial targets. The symmetrical nature of the 1,3,4-isomer might also lend itself to more predictable binding modes.
Part 3: Synthesis and Experimental Protocols
The choice between isomers is also influenced by synthetic accessibility. Both are typically synthesized via cyclization reactions, but the starting materials and reaction conditions differ.
Caption: General workflow for synthesis and bioactivity screening.
Protocol 1: General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
This protocol is a common method involving the cyclization of acylhydrazides. The choice of a dehydrating agent is critical for driving the reaction to completion.
Rationale: This method is widely used due to the commercial availability of diverse carboxylic acids and hydrazides, allowing for the creation of large libraries of compounds for screening. Phosphorus oxychloride is an effective and inexpensive dehydrating agent.
Step-by-Step Methodology:
-
Hydrazide Formation: React a desired carboxylic acid with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux to form the corresponding acylhydrazide.
-
Condensation: In a separate flask, react the acylhydrazide with a different acid chloride or carboxylic acid.
-
Cyclization: Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to the reaction mixture.[19]
-
Heating: Heat the mixture under reflux for a specified period (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into crushed ice. The precipitated solid is the crude 1,3,4-oxadiazole derivative.
-
Purification: Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or DMF) to obtain the pure product.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods like IR, NMR, and Mass Spectrometry.[19]
Protocol 2: General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This route typically involves the reaction of an amidoxime with an acylating agent.
Rationale: The amidoxime intermediate is key to forming the 1,2,4-oxadiazole ring. Its reaction with an acid chloride provides a reliable and high-yielding pathway to the desired heterocyclic core.
Step-by-Step Methodology:
-
Amidoxime Formation: Treat a nitrile with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in an aqueous ethanol solution. Reflux the mixture to form the amidoxime.[20]
-
Acylation: Dissolve the amidoxime in a suitable solvent like pyridine or DMF.
-
Cyclization: Add the desired acid chloride dropwise to the solution at 0°C. Allow the reaction to warm to room temperature and then heat to facilitate the cyclization and dehydration, forming the 1,2,4-oxadiazole ring.[20]
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Filter the solid and purify by column chromatography or recrystallization.
-
Characterization: Confirm the structure using IR, NMR, and Mass Spectrometry.
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.
Rationale: The MTT assay is a reliable, quantitative, and widely accepted method for determining cell viability. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells. This allows for the calculation of the IC50 value, a standard measure of a compound's potency.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized oxadiazole derivatives in the cell culture medium. Add these dilutions to the respective wells, including a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The evidence strongly suggests that 1,3,4-oxadiazole and 1,2,4-oxadiazole, while both valuable scaffolds in medicinal chemistry, are not interchangeable bioisosteres.[5] The 1,3,4-isomer has been more extensively explored and has shown remarkable versatility and potency, particularly in the development of anticancer and antimicrobial agents.[9][17] Its derivatives often exhibit favorable physicochemical properties and engage with a wide array of biological targets.
Conversely, the 1,2,4-oxadiazole isomer, while perhaps less ubiquitous in the literature, represents a distinct chemical space with unique biological activities, such as the inhibition of specific kinases and carbonic anhydrases.[12][13] The strategic choice between these isomers should, therefore, be target- and context-dependent, guided by a thorough understanding of their inherent properties.
Future research should focus on more head-to-head comparative studies of matched molecular pairs to further elucidate the specific advantages of each isomer. Exploring hybrid molecules that incorporate both oxadiazole rings may also lead to novel compounds with enhanced potency and unique mechanisms of action.[8] Ultimately, a deeper appreciation for the subtle yet significant differences between these isomers will enable the more rational and successful design of next-generation therapeutics.
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A Comparative Guide to Structure-Activity Relationships of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol Analogs in Drug Discovery
The 5-(trifluoromethyl)-1,3,4-oxadiazol-2-ol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, offering a comparative perspective for researchers, scientists, and drug development professionals. We will delve into the critical role of the trifluoromethyl group, the influence of substitutions on the oxadiazole core, and the resulting impact on anticancer and enzyme inhibitory activities. This guide is designed to be a practical resource, supported by experimental data and detailed protocols to facilitate further research and development in this promising area.
The Significance of the 5-(Trifluoromethyl)-1,3,4-oxadiazole-2-ol Core
The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable component in drug design.[1][2] The introduction of a trifluoromethyl (-CF3) group at the 5-position significantly enhances the lipophilicity and metabolic stability of the molecule.[3] This fluorinated moiety can also modulate the electronic properties of the oxadiazole ring, influencing its interactions with biological targets.[3] The 2-ol tautomer, which exists in equilibrium with the 1,3,4-oxadiazol-2(3H)-one form, provides a crucial site for further derivatization, allowing for the exploration of a wide chemical space.
Comparative Analysis of Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of 1,3,4-oxadiazole derivatives, which can be attributed to various mechanisms of action, including the inhibition of enzymes like histone deacetylases (HDACs) and telomerase, as well as the modulation of signaling pathways such as NF-κB.[4][5]
The Role of the Trifluoromethyl Group in Enhancing Potency
The presence of the -CF3 group is often correlated with a significant increase in anticancer activity. A study on isoxazole-based molecules demonstrated that the trifluoromethylated analog was nearly eight times more active than its non-fluorinated counterpart against human breast cancer cell lines (MCF-7).[3] This enhancement is attributed to the increased lipophilicity, which can improve cell permeability, and the unique electronic effects of the -CF3 group that can lead to stronger binding interactions with the target protein.
Structure-Activity Relationship of Substitutions at the N-3 Position
The N-3 position of the 1,3,4-oxadiazol-2(3H)-one ring is a common site for modification to explore SAR. The introduction of various substituted phenyl groups at this position has been shown to significantly influence cytotoxicity.
| Compound ID | N-3 Substituent | Target Cell Line | IC50 (µM) | Reference |
| A | 4-Chlorophenyl | A549 (Lung Cancer) | 1.80 | [6] |
| B | 4-Methoxyphenyl | A549 (Lung Cancer) | 1.59 | [6] |
| C | 2-Acetamidophenoxy | A549 (Lung Cancer) | <0.14 | [6] |
| D | Phenyl | A549 (Lung Cancer) | 43.01 | [6] |
Table 1: Comparative cytotoxic activity of N-3 substituted 5-(substituted)-1,3,4-oxadiazole-2-thione derivatives against the A549 human lung cancer cell line.
As demonstrated in Table 1, the nature of the substituent at the N-3 position plays a critical role in determining the anticancer potency. Aromatic rings with electron-withdrawing or electron-donating groups, as well as more complex functionalities like the 2-acetamidophenoxy group, can lead to a significant increase in activity. Compound C , with its potential for additional hydrogen bonding interactions, exhibited the highest potency in this series.[6]
Enzyme Inhibition: A Key Mechanism of Action
The 5-(trifluoromethyl)-1,3,4-oxadiazole scaffold has been identified as a potent inhibitor of various enzymes implicated in disease pathogenesis.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in gene expression, and their dysregulation is linked to cancer and other diseases.[1] The trifluoromethyl-1,3,4-oxadiazole moiety has been shown to be a selective and potent inhibitor of HDAC6.[7] The replacement of a difluoromethyl group with a trifluoromethyl group on the oxadiazole ring resulted in a compound with submicromolar HDAC6 inhibitory activity (IC50: 0.531 µM) and no inhibition of other HDAC isoforms.[7][8]
| Compound ID | 5-Substituent | HDAC6 IC50 (µM) | HDAC1-4 Inhibition | Reference |
| E | -CHF2 | 0.193 | No effect | [7] |
| F | -CF3 | 0.531 | No effect | [7][8] |
| G | -CH3 | >10 | Not reported | [7][8] |
Table 2: Comparison of HDAC6 inhibitory activity of 5-substituted-1,3,4-oxadiazole analogs.
These findings underscore the importance of the fluorinated substituent at the 5-position for potent and selective HDAC6 inhibition.
Experimental Protocols
To facilitate further research, detailed experimental protocols for the synthesis of a representative 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione and a standard cytotoxicity assay are provided below.
Synthesis of 5-(3,4-dichlorophenyl)-3-[(4-phenylpiperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione
This protocol is adapted from a published procedure.[9]
Step 1: Synthesis of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione
-
To a solution of 3,4-dichlorobenzohydrazide (3.13 mmol) and carbon disulfide (6.27 mmol) in absolute ethanol (15 mL) in a cold bath (0 °C), add potassium hydroxide (3.13 mmol) in one portion.
-
Reflux the mixture for 8 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Acidify the residue with 2M hydrochloric acid and extract with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with water and dry over anhydrous sodium sulfate.
-
Filter and concentrate in vacuo to obtain a solid, which is then recrystallized from ethanol.
Step 2: Synthesis of 5-(3,4-dichlorophenyl)-3-[(4-phenylpiperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione
-
A mixture of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione (0.71 g, 3 mmol), 1-phenylpiperazine (3 mmol), and 37% formaldehyde solution (1 mL) in ethanol (15 mL) is refluxed for 3–5 hours.
-
If a precipitate forms upon cooling, filter the crude product. If not, add water to induce precipitation.
-
Wash the crude product with water, dry, and crystallize from ethanol or an ethanol/water mixture.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^3 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Mechanism of Action: The NF-κB Signaling Pathway
Several 1,3,4-oxadiazole derivatives have been shown to exert their anticancer effects by inhibiting the NF-κB signaling pathway, which is aberrantly activated in many cancers.[5] The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by this compound analogs.
Caption: Inhibition of the NF-κB signaling pathway by a this compound analog.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies consistently highlight the critical contribution of the trifluoromethyl group to enhanced biological activity. Furthermore, the amenability of the N-3 position to diverse substitutions allows for fine-tuning of potency and selectivity against various targets.
Future research in this area should focus on:
-
Exploring a broader range of substitutions at the N-3 position to further optimize activity and explore new chemical space.
-
Investigating the SAR of substitutions on aryl rings appended to the oxadiazole core.
-
Conducting in vivo studies to validate the promising in vitro results and assess the pharmacokinetic and pharmacodynamic properties of lead compounds.
-
Elucidating the precise molecular mechanisms of action for the most potent analogs to guide rational drug design.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the this compound scaffold.
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Synthetic pathway of the 3,5‐disubstituted‐1,3,4‐oxadiazole derivatives (5a–h). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Synthesis of new 5-[3,5-bis (trifluoro methyl) phenyl], 1,3,4-oxadiazole2-thiols. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 11, 2026, from [Link]
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New one step synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. (2000). Tetrahedron Letters. Retrieved January 11, 2026, from [Link]
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Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). (2023). IUCrData. Retrieved January 11, 2026, from [Link]
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Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. (2023). European Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2024). Journal of Molecular Structure. Retrieved January 11, 2026, from [Link]
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Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. (2021). ACS Medicinal Chemistry Letters. Retrieved January 11, 2026, from [Link]
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Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. (2023). Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 11, 2026, from [Link]
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Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2022). RSC Advances. Retrieved January 11, 2026, from [Link]
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Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase. (2023). ChemRxiv. Retrieved January 11, 2026, from [Link]
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Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. (2025). Journal of Agricultural and Food Chemistry. Retrieved January 11, 2026, from [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology. Retrieved January 11, 2026, from [Link]
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1,3,4-Oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole analogs of the fenamates: in vitro inhibition of cyclooxygenase and 5-lipoxygenase activities. (1993). Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]
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1,3,4-oxadiazole: a biologically active scaffold. (2013). ResearchGate. Retrieved January 11, 2026, from [Link]
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The Trifluoromethyl Group: A Bioisosteric Switch for Enhanced Efficacy and Metabolic Stability in Oxadiazole-Based Drug Candidates
A Comparative Guide for Researchers in Drug Development
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Among the vast arsenal of chemical tools, the substitution of a methyl (-CH₃) group with a trifluoromethyl (-CF₃) group has emerged as a powerful strategy. This bioisosteric replacement can profoundly influence a molecule's efficacy, metabolic stability, and overall drug-like properties. This guide provides an in-depth comparison of the efficacy of trifluoromethyl- versus methyl-substituted oxadiazoles, supported by experimental data, to inform the design of next-generation therapeutics.
The 1,3,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to engage in various biological interactions.[1][2] The substituents at the 2- and 5-positions of the oxadiazole ring play a crucial role in defining the molecule's biological activity and pharmacokinetic profile. The choice between a methyl and a trifluoromethyl group at these positions can be a critical determinant of a drug candidate's success.
Physicochemical Properties: A Tale of Two Substituents
The seemingly subtle change from a methyl to a trifluoromethyl group imparts a dramatic shift in the electronic and physical properties of the oxadiazole core. The high electronegativity of the fluorine atoms in the trifluoromethyl group creates a strong electron-withdrawing effect, which in turn influences the molecule's acidity, lipophilicity, and metabolic stability.[3]
| Property | Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Rationale for Change |
| Electronic Effect | Electron-donating | Strongly electron-withdrawing | The high electronegativity of fluorine atoms pulls electron density away from the ring. |
| Lipophilicity (logP) | Lower | Higher | The trifluoromethyl group is significantly more lipophilic than the methyl group, which can enhance membrane permeability.[4] |
| Metabolic Stability | Susceptible to oxidation | Highly stable | The carbon-fluorine bond is much stronger than the carbon-hydrogen bond, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[5] |
Biological Efficacy: Amplifying Potency through Trifluoromethylation
While direct head-to-head comparisons of methyl- and trifluoromethyl-substituted oxadiazoles are not abundant in the literature, compelling evidence from related heterocyclic systems and broader principles of medicinal chemistry strongly suggest the potential for enhanced biological activity with trifluoromethyl substitution.
For instance, a study on isoxazole-based anticancer agents, a class of compounds structurally related to oxadiazoles, revealed that the introduction of a trifluoromethyl group resulted in an almost 8-fold increase in anticancer activity against the MCF-7 human breast cancer cell line compared to its non-fluorinated analogue.[6][7] This dramatic increase in potency highlights the profound impact that the trifluoromethyl group can have on a molecule's interaction with its biological target.
The enhanced lipophilicity conferred by the trifluoromethyl group can lead to improved cell membrane penetration, resulting in higher intracellular concentrations of the drug and, consequently, greater efficacy.[4] Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution of the oxadiazole ring, potentially leading to more favorable binding interactions with target proteins.[3]
In the context of antibacterial agents, trifluoromethyl-substituted 1,3,4-oxadiazole derivatives have demonstrated promising activity.[8][9] While a direct comparison with methyl analogues was not provided in the cited studies, the general observation is that the presence of the trifluoromethyl group contributes to potent antibacterial effects.
Metabolic Stability: The Clear Advantage of the Trifluoromethyl Group
One of the most significant and well-documented advantages of trifluoromethyl substitution is the enhancement of metabolic stability. The methyl group is a common site of oxidative metabolism by cytochrome P450 enzymes, leading to the formation of alcohol and carboxylic acid metabolites, which are often less active and more rapidly cleared from the body.[5]
A pivotal study on picornavirus inhibitors provides a direct and compelling comparison of the metabolic stability of a methyl-substituted oxadiazole analogue versus its trifluoromethyl counterpart.[10] In a monkey liver microsomal assay, the methyl-substituted compound was extensively metabolized into eight different products, with two major metabolites resulting from the hydroxylation of the methyl group. In stark contrast, the trifluoromethyl-substituted oxadiazole not only prevented hydroxylation at that position but also conferred a broader protective effect on the entire molecule, resulting in the formation of only two minor metabolites.[10]
This "metabolic switching" effect, where a metabolically labile site is blocked by a trifluoromethyl group, can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[5]
| Parameter | Methyl-substituted Oxadiazole | Trifluoromethyl-substituted Oxadiazole |
| Number of Metabolites | 8 | 2 (minor) |
| Metabolic Pathway | Hydroxylation of the methyl group | Hydroxylation at the methyl position is blocked |
| **In vitro Half-life (t₁/₂) ** | Shorter | Significantly Longer |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Significantly Lower |
| Data derived from a comparative study on picornavirus inhibitors in a monkey liver microsomal assay.[10] |
Experimental Protocols
To aid researchers in the evaluation of their own substituted oxadiazole analogues, detailed protocols for key in vitro assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (both methyl- and trifluoromethyl-substituted oxadiazoles) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
In Vitro Microsomal Stability Assay
This assay is used to evaluate the metabolic stability of a compound in the presence of liver microsomes.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound.
Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The disappearance of the parent compound over time is monitored by LC-MS/MS.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), the test compound, and a phosphate buffer in a 96-well plate.
-
Reaction Initiation: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard).
-
Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life is calculated as t₁/₂ = 0.693/k, and the intrinsic clearance is calculated as CLᵢₙₜ = (0.693/t₁/₂) / (microsomal protein concentration).
Visualizing the Impact and Workflow
Caption: Metabolic fate of methyl vs. trifluoromethyl oxadiazoles.
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A Researcher's Guide to Cross-Validation of In Silico and In Vitro Results for Oxadiazole Compounds
In modern drug discovery, the synergy between computational (in silico) and laboratory (in vitro) methods is not just beneficial; it is essential for accelerating the development of novel therapeutics. This guide provides an in-depth comparison and procedural overview for the cross-validation of in silico predictions and in vitro experimental results, with a specific focus on the versatile class of oxadiazole compounds. These heterocyclic scaffolds are prominent in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]
The core principle of this integrated approach is to leverage computational screening to identify promising candidates from vast chemical libraries, which are then synthesized and experimentally validated. This process de-risks drug development by eliminating compounds with predicted unfavorable properties early on, saving considerable time and resources.[4]
The Integrated Drug Discovery Workflow
The journey from a virtual molecule to a validated lead compound follows a structured, iterative process. Computational methods predict the biological activity and pharmacokinetic properties of oxadiazole derivatives. These predictions are then tested through rigorous in vitro assays. Strong correlation between the predicted and observed results builds confidence in the computational models and the therapeutic potential of the compounds.
Caption: Integrated workflow for oxadiazole drug discovery.
Part 1: In Silico Screening – The Predictive Foundation
The initial phase involves computational tools to predict the behavior of designed oxadiazole derivatives. This allows for the high-throughput screening of thousands of virtual compounds to identify a manageable number for synthesis and testing.
ADMET Prediction: Filtering for Favorable Pharmacokinetics
Before assessing a compound's efficacy, it's crucial to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[5] Early-stage ADMET prediction helps eliminate compounds likely to fail in later development stages due to poor pharmacokinetics or toxicity.[4][5]
Causality Behind Experimental Choice: Running ADMET predictions first is a critical filtering step. A compound with excellent predicted binding to its target is useless if it cannot be absorbed by the body, doesn't reach the target tissue, is rapidly metabolized, or is toxic. This pre-screening enriches the virtual library with compounds that have a higher probability of becoming successful drugs.[6]
Protocol: ADMET Prediction using Web-Based Tools (e.g., pkCSM)
-
Structure Preparation: Draw the 2D structure of the oxadiazole derivative using chemical drawing software and save it in a standard format like SMILES or SDF.
-
Server Submission: Navigate to a web-based ADMET prediction server like pkCSM.[7]
-
Input Structure: Paste the SMILES string or upload the structure file of the compound.
-
Run Prediction: Initiate the prediction process. The server uses graph-based signatures and machine learning models to predict various ADMET properties.[6][7]
-
Analyze Results: Evaluate the output parameters, such as:
-
Absorption: Caco-2 permeability, intestinal absorption.
-
Distribution: Blood-Brain Barrier (BBB) permeability, CNS permeability.
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate models.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG I inhibition, hepatotoxicity.
-
-
Selection Criteria: Prioritize compounds with high predicted intestinal absorption, good distribution to the target tissue, low potential for drug-drug interactions (CYP inhibition), and no predicted toxicity flags.
Molecular Docking: Predicting Binding Affinity
Molecular docking predicts the preferred orientation of a ligand (the oxadiazole compound) when bound to a target protein and estimates the strength of the interaction, typically represented as a docking score.[8][9]
Causality Behind Experimental Choice: Docking allows us to visualize how a compound might interact with its biological target at an atomic level. This provides a rational basis for its potential mechanism of action.[10] For oxadiazoles, which are known to inhibit various enzymes like kinases, cyclooxygenases (COX), and histone deacetylases (HDACs), docking helps prioritize compounds with the most favorable predicted binding energies for a specific target.[1][10][11][12]
Protocol: Molecular Docking using AutoDock Vina
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using software like PyMOL or Chimera, remove water molecules, co-ligands, and any non-essential protein chains.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). Save the prepared protein in .pdbqt format.
-
-
Ligand Preparation:
-
Convert the 2D structure of the oxadiazole compound to a 3D structure.
-
Perform energy minimization using a force field (e.g., MMFF94).
-
Define rotatable bonds and save the ligand in .pdbqt format.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the active site of the protein. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Docking Execution:
-
Run AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters. Vina will perform a conformational search and score the resulting poses.
-
-
Results Analysis:
-
Analyze the output file, which contains multiple binding poses ranked by their binding affinity (in kcal/mol). The most negative score represents the most favorable predicted binding pose.[8]
-
Visualize the top-ranked pose in complex with the protein to identify key interactions like hydrogen bonds and hydrophobic contacts.
-
Part 2: In Vitro Validation – The Experimental Proof
After in silico screening identifies promising candidates, they are synthesized and subjected to laboratory testing to measure their actual biological activity and cytotoxicity.
Enzyme Inhibition Assay: Measuring Biological Activity
This assay quantifies how effectively a compound inhibits the activity of its target enzyme. The result is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Causality Behind Experimental Choice: This is the direct experimental validation of the molecular docking prediction. A low IC₅₀ value indicates a potent inhibitor. By comparing the IC₅₀ values of different oxadiazole derivatives, we can establish a structure-activity relationship (SAR) and confirm that the observed activity aligns with the predicted binding affinity.
Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
-
Reagent Preparation: Prepare assay buffers, kinase enzyme solution, substrate solution (a specific peptide for the kinase), and ATP solution at desired concentrations.
-
Compound Dilution: Prepare a serial dilution of the synthesized oxadiazole compounds in DMSO, and then dilute further in assay buffer.
-
Assay Plate Setup:
-
In a 96-well or 384-well plate, add the kinase enzyme solution.
-
Add the serially diluted oxadiazole compounds to the wells. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection:
-
Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity). In the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP.
-
A second reagent is then added to convert ADP to ATP, which drives a luciferase reaction, producing a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Cytotoxicity Assay: Assessing Cell Viability
It is crucial to determine if the compounds are toxic to cells, as this could limit their therapeutic potential. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[13][14]
Causality Behind Experimental Choice: A potent compound is not useful if it is broadly cytotoxic. The MTT assay helps to determine the therapeutic window of the compound. Ideally, a compound should show high potency against its target (low IC₅₀ in the enzyme assay) and low cytotoxicity against healthy cells (high CC₅₀, the concentration that causes 50% cell death).[15] The ratio of these two values (CC₅₀/IC₅₀) gives the selectivity index, a critical parameter in drug development.[16]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed human cells (e.g., a cancer cell line for anticancer agents, or a normal cell line for general toxicity) into a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the oxadiazole compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[17][18] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570-590 nm.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot this against the compound concentration to determine the CC₅₀ value.
Part 3: Cross-Validation and Data Interpretation
The ultimate goal is to establish a strong correlation between the in silico predictions and the in vitro results. This validates the computational model and provides confidence in its predictive power for future compound design.
Data Presentation
Summarize the collected data in a clear, comparative table. This allows for a direct visual assessment of the relationship between computational and experimental data.
| Compound ID | Docking Score (kcal/mol) | Predicted ADMET Profile | In Vitro IC₅₀ (µM) | In Vitro CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| OXA-001 | -9.5 | Favorable | 0.8 | >100 | >125 |
| OXA-002 | -8.2 | Favorable | 5.2 | >100 | >19.2 |
| OXA-003 | -9.8 | Poor (hERG risk) | 0.5 | 10.5 | 21 |
| OXA-004 | -6.1 | Favorable | 25.7 | >100 | >3.9 |
Interpreting the Correlation
A good correlation is generally observed when compounds with lower (more negative) docking scores also exhibit lower IC₅₀ values.[19] However, a perfect 1-to-1 correlation is rare.[20]
Reasons for Discrepancies:
-
Scoring Function Inaccuracies: Docking scores are estimations and may not perfectly capture all aspects of molecular recognition, such as entropy and desolvation effects.[8][20]
-
Protein Flexibility: Crystal structures represent a static snapshot. In reality, proteins are flexible, which can affect ligand binding in ways not fully captured by standard docking protocols.[20]
-
Assay Conditions: In vitro assay conditions (pH, salt concentration) can influence results and are not accounted for in the computational model.
-
Off-Target Effects: A compound may show cellular toxicity due to off-target effects not related to the docked protein.
When a strong correlation (e.g., r² > 0.5) is established, the computational model can be reliably used to guide the next round of lead optimization.[21] Discrepancies provide valuable learning opportunities to refine the docking protocol or reconsider the biological hypothesis.
Signaling Pathway Context
Understanding the broader biological context is crucial. For instance, an oxadiazole derivative might inhibit a kinase in the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer.[22] Visualizing this helps in understanding the downstream consequences of target inhibition.
Caption: Inhibition of the PI3K/Akt pathway by an oxadiazole compound.
By systematically applying this cross-validation workflow, researchers can efficiently navigate the complex path of drug discovery, leveraging the predictive power of in silico methods to design and validate potent and safe oxadiazole-based therapeutics.
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A Comparative Guide to the Fungicidal Potential of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol and Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the hypothetical fungicidal efficacy of the novel compound 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol against established commercial fungicides, namely Azoxystrobin, Tebuconazole, and Mancozeb. While direct experimental data for this compound is not yet publicly available, this document synthesizes findings from structurally related 1,3,4-oxadiazole derivatives to project its potential performance and guide future research.
Introduction to the Contenders
Fungal pathogens pose a significant threat to global agriculture and food security, necessitating the continuous development of novel and effective fungicides. The 1,3,4-oxadiazole scaffold has emerged as a promising pharmacophore in the design of new agrochemicals due to its diverse biological activities. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, potentially increasing the efficacy of the molecule.[1] this compound represents a confluence of these two promising chemical features.
This compound: The Challenger
This molecule belongs to the 1,3,4-oxadiazole class of heterocyclic compounds. While specific data is pending, research on analogous 1,3,4-oxadiazole derivatives suggests potential antifungal activity.[2][3][4][5][6] The proposed mechanisms of action for this class of compounds are varied, with some studies indicating inhibition of crucial fungal enzymes.[4]
The Incumbents: Commercial Fungicide Profiles
To provide a robust benchmark, we will compare the projected efficacy of our challenger against three widely used commercial fungicides with distinct mechanisms of action:
-
Azoxystrobin: A broad-spectrum, systemic fungicide from the strobilurin class. It acts by inhibiting mitochondrial respiration at the cytochrome bc1 complex, effectively halting ATP production in fungal cells.[7][8][9][10] This mode of action provides both preventative and curative properties.[7][8]
-
Tebuconazole: A systemic triazole fungicide that functions as a demethylation inhibitor (DMI). It disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to impaired cell wall integrity and fungal death.[11][12][13][14]
-
Mancozeb: A non-systemic, contact fungicide with a multi-site mode of action. It reacts with and inactivates sulfhydryl groups of amino acids and enzymes within fungal cells, disrupting lipid metabolism, respiration, and ATP production.[15][16][17] Its multi-site activity makes it a low-risk candidate for the development of resistance.[15][16][18]
Hypothetical Performance Analysis: A Comparative Overview
Based on the fungicidal activity reported for various 1,3,4-oxadiazole derivatives, we can extrapolate the potential performance of this compound. It is crucial to underscore that the following is a predictive analysis and requires experimental validation.
| Feature | This compound (Hypothetical) | Azoxystrobin | Tebuconazole | Mancozeb |
| Fungicide Class | 1,3,4-Oxadiazole | Strobilurin (QoI) | Triazole (DMI) | Dithiocarbamate |
| Mode of Action | Potentially single-site (e.g., enzyme inhibition) | Inhibits mitochondrial respiration (Complex III)[7][8][9] | Inhibits ergosterol biosynthesis[12][13][14] | Multi-site contact activity[15][16][17] |
| Systemicity | Likely systemic or translaminar | Systemic and translaminar[8][9] | Systemic[11][13] | Non-systemic, contact[15][16] |
| Spectrum of Activity | Expected to be broad-spectrum against various phytopathogenic fungi. | Broad-spectrum against Ascomycota, Basidiomycota, Deuteromycota, and Oomycetes.[9] | Broad-spectrum, particularly effective against rusts, powdery mildew, and leaf spots.[11][14] | Broad-spectrum, protective action against a wide range of fungal diseases.[15][17] |
| Resistance Risk | Moderate to high (if single-site) | High (single-site) | Medium to high (single-site) | Low (multi-site)[15][16][18] |
Experimental Workflow for Comparative Fungicidal Assay
To empirically validate the fungicidal potential of this compound, a standardized in vitro antifungal susceptibility test is paramount. The following workflow outlines a robust methodology for this purpose.
Caption: Experimental workflow for in vitro comparative fungicidal assay.
Detailed Experimental Protocol: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.[19][20][21]
1. Preparation of Fungal Inoculum:
- Culture the desired fungal species (e.g., Fusarium oxysporum, Botrytis cinerea) on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation is observed.
- Harvest fungal spores by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
- Adjust the spore suspension to a final concentration of 1-5 x 10^4 spores/mL using a hemocytometer.
2. Preparation of Antifungal Solutions:
- Prepare stock solutions of this compound and the commercial fungicides in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640). The final concentration range should be sufficient to determine the MIC.
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with the standardized fungal spore suspension.
- Include positive (fungus in broth without any fungicide) and negative (broth only) controls.
- Incubate the plates at an optimal temperature for the specific fungus for a defined period (e.g., 48-72 hours), ensuring a humid environment to prevent evaporation.
4. Determination of Minimum Inhibitory Concentration (MIC):
- Following incubation, visually inspect the plates for fungal growth or measure the optical density using a microplate reader.
- The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits visible growth of the organism.
5. Data Analysis:
- Compare the MIC values of this compound with those of Azoxystrobin, Tebuconazole, and Mancozeb. Lower MIC values indicate higher antifungal activity.
Concluding Remarks and Future Directions
While this guide presents a hypothetical comparison, the chemical features of this compound suggest it could be a promising candidate for a novel fungicide. The 1,3,4-oxadiazole core, coupled with the trifluoromethyl moiety, provides a strong rationale for its potential antifungal efficacy.
The immediate and necessary next step is the experimental validation of its fungicidal activity against a panel of economically important plant pathogenic fungi. The proposed experimental workflow provides a robust framework for such an investigation. Should the in vitro data prove promising, further studies including in vivo plant protection assays, mechanism of action elucidation, and toxicological assessments will be warranted to fully characterize its potential as a next-generation commercial fungicide.
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A Senior Application Scientist's Guide to Benchmarking Anticancer Activity Against Standard Chemotherapeutic Agents
<_
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Robust Benchmarking in Oncology Drug Discovery
The development of novel anticancer therapeutics is a cornerstone of modern biomedical research. However, the path from a promising molecular entity to a clinically effective agent is fraught with challenges. A critical, and often defining, stage in this journey is the rigorous preclinical evaluation of a compound's efficacy. Simply demonstrating that a new agent can kill cancer cells is insufficient. To justify further development, a novel compound must demonstrate a tangible advantage over the existing standard of care. This guide provides a comprehensive framework for benchmarking the in vitro anticancer activity of investigational compounds against established chemotherapeutic agents, ensuring that the data generated is robust, reproducible, and relevant for translational decision-making.
The core principle of benchmarking is to generate a comparative dataset that contextualizes the performance of a novel agent. This involves head-to-head comparisons using standardized assays and well-characterized cancer models. By understanding how a new compound performs relative to drugs with known clinical activity, researchers can make informed judgments about its potential therapeutic index, potency, and mechanisms of action. This guide will detail the selection of appropriate standards, outline key experimental protocols with an emphasis on the causality behind methodological choices, and provide a framework for data interpretation and presentation.
Strategic Selection of Standard Chemotherapeutic Agents
The choice of benchmark compounds is paramount and should be dictated by the specific context of the research. A common error is to select standards arbitrarily. Instead, the selection should be a strategic process based on two primary considerations:
-
Mechanism of Action (MoA): Compare your novel agent against drugs with both similar and dissimilar MoAs.
-
Similar MoA: This comparison helps to establish whether your compound offers an improvement in potency or overcomes known resistance mechanisms associated with the established drug class.
-
Dissimilar MoA: Benchmarking against agents with different MoAs is crucial for understanding the potential for combination therapies and for positioning the novel agent within the broader landscape of cancer treatment.[1][2]
-
-
Clinical Relevance to Cancer Type: The choice of standard agents should reflect the current therapeutic landscape for the cancer type being studied. For instance, when investigating a novel agent for breast cancer, including agents like Doxorubicin and Paclitaxel is essential.
For the purpose of this guide, we will focus on three widely used and mechanistically distinct chemotherapeutic agents that serve as excellent benchmarks across a variety of solid tumors:
| Standard Agent | Primary Mechanism of Action | Cell Cycle Specificity |
| Doxorubicin | DNA Intercalation & Topoisomerase II Inhibition.[3][4][5] This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA double-strand breaks that trigger apoptosis.[4][6] | Cell Cycle Non-specific[4] |
| Cisplatin | DNA Cross-linking. It forms intra-strand and inter-strand cross-links with purine bases in DNA, distorting the DNA helix, which inhibits replication and transcription, ultimately leading to apoptosis.[7][8][9][10] | Cell Cycle Non-specific |
| Paclitaxel | Microtubule Stabilization. It binds to the β-tubulin subunit, promoting microtubule assembly and preventing depolymerization.[11][12] This disrupts the dynamic instability of microtubules required for mitotic spindle formation, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13][14] | M-Phase Specific |
Foundational In Vitro Assays for Comparative Efficacy
A multi-assay approach is essential to build a comprehensive and trustworthy profile of a novel compound. Relying on a single endpoint can be misleading. Here, we detail two fundamental assays: one for assessing cytotoxicity and another for confirming the induction of apoptosis.
Cytotoxicity Assessment: The MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[15][16] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of living cells.
Rationale for Use: This assay is a workhorse in drug discovery due to its high throughput, reproducibility, and cost-effectiveness, making it ideal for determining the half-maximal inhibitory concentration (IC50) of a large number of compounds or concentrations.[15][16][17]
-
Cell Seeding:
-
Harvest cancer cells from exponential phase growth. Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Dilute the cell suspension to an optimized seeding density (e.g., 5,000-10,000 cells/well) in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Expertise Insight: The optimal seeding density must be determined empirically for each cell line to ensure that cells are in the exponential growth phase throughout the experiment and that the absorbance reading is within the linear range of the spectrophotometer.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[18]
-
-
Compound Treatment:
-
Prepare serial dilutions of your novel compound and the standard agents (Doxorubicin, Cisplatin, Paclitaxel) in complete culture medium. It is critical to prepare a concentration range that will span from no effect to 100% inhibition to accurately determine the IC50.
-
Include appropriate controls: "untreated" wells (cells with medium only) and "vehicle control" wells (cells treated with the highest concentration of the drug solvent, e.g., DMSO).[18]
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate for a defined period, typically 48 or 72 hours.[15]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.
-
Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[15][18]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells after subtracting the background absorbance from cell-free wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]
-
Apoptosis Confirmation: Annexin V/Propidium Iodide (PI) Staining
While an MTT assay measures a reduction in viability, it does not confirm the mechanism of cell death. To specifically identify apoptosis, Annexin V/PI staining followed by flow cytometry is the gold standard.[20]
Rationale for Use: This assay provides a quantitative distinction between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V.[20][21]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. At later stages, the cell membrane loses its integrity, allowing the DNA-binding dye PI to enter the cell.[20][21]
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Data Interpretation: Beyond the IC50 Value
The IC50 value is a critical metric, but it tells only part of the story. To build a compelling case for a novel compound, a more nuanced interpretation of the data is required.
Comparative Potency Analysis
The primary output of the cytotoxicity assays will be a table of IC50 values. This allows for a direct comparison of the potency of the novel compound against the standards across different cancer cell lines.
Example Comparative IC50 Data Table:
| Compound | IC50 (µM) on MCF-7 (Breast Cancer) | IC50 (µM) on A549 (Lung Cancer)[22][23] | IC50 (µM) on HeLa (Cervical Cancer)[22] |
| Novel Compound X | 0.5 ± 0.07 | 1.2 ± 0.15 | 0.8 ± 0.09 |
| Doxorubicin | 0.9 ± 0.11[24] | 1.5 ± 0.20 | 1.1 ± 0.14 |
| Cisplatin | 15.2 ± 2.1[25] | 12.7 ± 1.8[22] | 4.0 ± 0.47[22] |
| Paclitaxel | 0.05 ± 0.008 | 0.08 ± 0.01[26] | 0.06 ± 0.009 |
Data are presented as mean ± standard deviation from three independent experiments.
Trustworthiness Insight: It is crucial to acknowledge the inherent variability in published IC50 values for standard drugs, which can be influenced by factors like cell line passage number, media formulation, and assay duration.[25] Therefore, running standards concurrently with the novel compound in every experiment is a non-negotiable aspect of a self-validating protocol.
Assessing the Selectivity Index (SI)
A potent anticancer drug that is equally toxic to normal cells has limited therapeutic potential. The Selectivity Index (SI) provides a quantitative measure of a compound's preferential cytotoxicity towards cancer cells over normal cells.[27][28][29]
SI = IC50 in Normal Cells / IC50 in Cancer Cells [27]
A compound with an SI value greater than 3 is generally considered to have high selectivity.[30]
Example Selectivity Index Calculation:
| Compound | IC50 (µM) on A549 (Lung Cancer) | IC50 (µM) on MRC-5 (Normal Lung Fibroblast) | Selectivity Index (SI) |
| Novel Compound X | 1.2 | 15.0 | 12.5 |
| Cisplatin | 12.7[22] | 5.9[22] | 0.46 |
In this example, Novel Compound X demonstrates a significantly more favorable selectivity profile than Cisplatin, suggesting it may have a wider therapeutic window.
Visualizing the Mechanism of Action
Diagrams are powerful tools for communicating complex biological processes. When benchmarking, visualizing the known pathways of standard agents can help contextualize the potential mechanism of your novel compound.
Caption: Simplified signaling pathway for Cisplatin-induced apoptosis.[7][31]
Conclusion: Building a Robust Preclinical Data Package
Effective benchmarking is not merely about generating data; it is about building a compelling scientific narrative. By strategically selecting standard chemotherapeutic agents, employing robust and validated protocols, and interpreting the results through the dual lenses of potency and selectivity, researchers can generate a high-quality, trustworthy data package. This rigorous comparative approach is fundamental to identifying novel agents with the greatest potential to improve upon the current standard of care and provides the solid foundation required for successful translation from the laboratory to the clinic.
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A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of Oxadiazole Derivatives
Introduction: The Convergence of Heterocyclic Chemistry and Computational Modeling
The oxadiazole nucleus, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antibacterial, anticonvulsant, and anti-inflammatory properties.[1][2][3][4][5] The therapeutic potential of this scaffold has led to intensive research efforts aimed at synthesizing and evaluating novel analogues. However, traditional drug discovery pipelines are often characterized by high costs, long timelines, and a significant rate of attrition.
Quantitative Structure-Activity Relationship (QSAR) analysis has emerged as an indispensable computational tool to navigate these challenges.[6][7][8] QSAR methodologies establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities.[8] This allows for the prediction of the activity of unsynthesized molecules, thereby guiding lead optimization, prioritizing synthetic efforts, and ultimately accelerating the drug discovery process.[6][9]
This guide provides a comparative analysis of various QSAR studies performed on oxadiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the methodologies, a critical comparison of published models, and a detailed, actionable workflow for conducting robust QSAR analyses.
Pillar 1: Understanding the QSAR Landscape for Oxadiazoles
The core principle of any QSAR study is to translate molecular structure into a set of numerical descriptors and correlate them with biological activity.[7] For oxadiazole derivatives, a variety of QSAR techniques have been employed, each with its own strengths. The most prominent among these are 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
-
Comparative Molecular Field Analysis (CoMFA): This technique calculates the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between a probe atom and a set of aligned molecules.[10][11] The resulting fields are used to build a statistical model, and the output is often visualized as 3D contour maps that highlight regions where modifications to the molecular structure are likely to enhance or diminish activity.[10][12]
-
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA extends the principles of CoMFA by incorporating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.[10][13] This often provides a more nuanced understanding of the structure-activity relationship.
The selection of a QSAR method is intrinsically linked to the research question and the available data. 3D-QSAR, for instance, is particularly powerful for lead optimization as it provides intuitive, graphical feedback on where to modify a lead compound.
The General QSAR Workflow
A systematic approach is crucial for developing a predictive and reliable QSAR model. The process can be broken down into several key stages, from initial data collection to the final application of the model for predicting new compounds.
Caption: A generalized workflow for conducting a QSAR study.
Pillar 2: Comparative Analysis of QSAR Models for Oxadiazole Derivatives
The utility of QSAR is best demonstrated by examining its application across different therapeutic targets. The following table summarizes key statistical parameters from various published QSAR studies on oxadiazole derivatives, offering a comparative glance at the robustness and predictive power of the generated models.
| Biological Activity | QSAR Method | No. of Compounds | q² or Q² (Internal Validation) | r² or R² (Model Fitness) | pred_r² (External Validation) | Key Findings & Insights | Reference |
| Antibacterial (S. aureus) | CoMFA / CoMSIA | 102 | - | - | - | Steric and electrostatic properties are critical. Contour maps identified key regions for substitution to improve activity. | [10][12] |
| Antibacterial (Sortase A Inhibitors) | 3D-QSAR (kNN-MFA) | 120 (96 training, 24 test) | 0.6319 | 0.9235 | 0.5479 | High predictive potential confirmed by external validation and Y-randomization. | [5] |
| Anticancer (Caspase-3 Activator) | 2D-QSAR (kNN-MFA) | 31 (23 training, 8 test) | 0.610 | 0.743 | 0.553 | The model demonstrated reliable predictive ability for both internal and external datasets. | [2] |
| Anticancer | 3D-QSAR (CoMFA / CoMSIA) | - | CoMFA: 0.607, CoMSIA: 0.592 | CoMFA: 0.862, CoMSIA: 0.795 | CoMSIA: 0.614 | Both CoMFA and CoMSIA models showed good statistical results and predictive ability. | [1] |
| FAAH Inhibitors | CoMFA / CoMSIA | 31 (24 training, 7 test) | CoMFA: 0.61, CoMSIA: 0.64 | CoMFA: 0.98, CoMSIA: 0.93 | CoMFA: 0.91, CoMSIA: 0.91 | Excellent statistical parameters for both models, validated with a test set and Golbraikh-Tropsha criteria. | [13] |
| Antitubulin | 3D-QSAR (Field-based) | 62 | 0.59 | - | - | The model helped define the spatial positioning of functional groups for better bioactivity. | [14] |
Analysis of Causality: The consistent success of 3D-QSAR methods like CoMFA and CoMSIA across different biological targets underscores the importance of the three-dimensional arrangement of steric and electronic features in determining the activity of oxadiazole derivatives.[1][10][13] A high q² (>0.5) from internal cross-validation suggests a robust model that is not overfitted to the training data.[5] However, the true predictive power lies in external validation, where a high pred_r² (>0.6 is considered good) on an independent test set demonstrates the model's ability to generalize to new, unseen compounds.[15] Studies that employ rigorous validation techniques, including multiple validation metrics and a clear definition of the model's applicability domain, provide the most trustworthy results.[16][17]
Pillar 3: A Self-Validating Experimental Protocol for 3D-QSAR
This section provides a detailed, step-by-step methodology for developing a robust and validated 3D-QSAR model, using CoMFA/CoMSIA as an example.
Step 1: Data Set Preparation and Curation
-
Assemble the Dataset: Collect a series of oxadiazole derivatives with their corresponding biological activities (e.g., IC₅₀, MIC). The dataset should be structurally diverse and span several orders of magnitude in activity.
-
Convert Biological Data: Transform the activity data into a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)). This ensures a more linear relationship between descriptors and activity.
-
Structure Curation: Draw all molecules using a consistent 2D representation and convert them to 3D structures. Ensure correct protonation states and geometries.
-
Dataset Splitting: Rationally divide the dataset into a training set (typically ~80% of the data) for model building and a test set (~20%) for external validation.[5][13] This split must be done carefully to ensure that the test set is representative of the chemical space of the training set.
Step 2: Molecular Modeling and Alignment
Causality: The alignment of molecules is the most critical step in 3D-QSAR.[10] The underlying hypothesis is that all molecules bind to the target receptor in a similar conformation. A poor alignment will lead to a non-predictive model.
-
Conformational Analysis: For flexible molecules, identify the lowest energy conformation, which is often assumed to be the bioactive conformation.
-
Molecular Alignment: Superimpose all molecules in the dataset. This is typically done by aligning them to a common rigid core structure or to a highly active template molecule.
Step 3: CoMFA/CoMSIA Field Calculation
-
Define a 3D Grid: Place the aligned molecules within a 3D lattice.
-
Calculate Interaction Fields: At each grid point, calculate the steric and electrostatic (for CoMFA) and additional (hydrophobic, H-bond donor/acceptor for CoMSIA) interaction energies using a probe atom (e.g., a sp³ carbon atom with a +1 charge).[11] These grid point values serve as the independent variables (descriptors) for the statistical analysis.
Step 4: Statistical Analysis and Model Generation
-
Partial Least Squares (PLS) Analysis: Use PLS regression to correlate the variations in the CoMFA/CoMSIA interaction fields with the variations in biological activity (pIC₅₀ values).[10][11] PLS is well-suited for QSAR because it can handle a large number of descriptors that are often inter-correlated.
-
Model Generation: The PLS analysis generates a QSAR equation that quantitatively links the descriptors to the biological activity.
Step 5: Rigorous Model Validation
Trustworthiness: A QSAR model is only useful if its predictive ability is thoroughly validated. Relying solely on the fitness of the training set (R²) is insufficient and often misleading.
Caption: A workflow for the rigorous validation of a QSAR model.
-
Internal Validation:
-
Leave-One-Out Cross-Validation (LOO-CV): Systematically remove one compound from the training set, build a model with the remaining compounds, and predict the activity of the removed compound. Repeat this for all compounds. The resulting cross-validated correlation coefficient, q² (or Q²), is a measure of the model's internal robustness.[13][17] A q² > 0.5 is generally considered acceptable.[5]
-
-
External Validation:
-
Y-Randomization:
-
Repeatedly shuffle the biological activity data of the training set, rebuild the QSAR model with the original descriptors, and calculate the resulting q² and r².
-
A robust model should show a significant drop in these values for the randomized data, confirming that the original correlation was not due to chance.[5][15]
-
Step 6: Model Interpretation and Application
-
Contour Map Analysis: Visualize the results of the CoMFA/CoMSIA model as 3D contour maps superimposed on a highly active molecule.
-
Steric Maps: Green contours indicate regions where bulky groups are favorable for activity, while yellow contours indicate regions where bulky groups are unfavorable.
-
Electrostatic Maps: Blue contours highlight areas where electropositive groups increase activity, while red contours show where electronegative groups are preferred.
-
-
Design of New Derivatives: Use the insights from the contour maps to design new oxadiazole derivatives with predicted high activity before committing to their chemical synthesis.[9]
Conclusion
QSAR analysis is a powerful, data-driven approach that significantly enhances the efficiency of drug discovery and development. For oxadiazole derivatives, numerous studies have successfully employed QSAR, particularly 3D-QSAR methods like CoMFA and CoMSIA, to elucidate the key structural features governing their antibacterial, anticancer, and other therapeutic activities. The true value of a QSAR model, however, is not just in its statistical fitness but in its rigorously validated predictive power. By following a systematic and self-validating workflow, researchers can build reliable models that provide actionable insights, guiding the rational design of the next generation of potent and selective oxadiazole-based therapeutics.
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A Researcher's Guide to Navigating the Selectivity Landscape of HDAC Inhibitors
In the intricate world of epigenetic regulation, Histone Deacetylases (HDACs) stand as critical gatekeepers of gene expression. Their ability to remove acetyl groups from histone and non-histone proteins plays a pivotal role in cellular processes ranging from proliferation and differentiation to apoptosis.[1][2] The dysregulation of HDAC activity is a hallmark of numerous diseases, most notably cancer, making them a compelling target for therapeutic intervention.[3] However, the human genome encodes 18 distinct HDAC isoforms, grouped into four classes, each with unique biological functions and tissue distribution.[4][5] This complexity underscores a crucial challenge in the development of HDAC-targeting therapeutics: achieving selectivity.
This guide provides a comprehensive comparison of the selectivity profiles of widely recognized HDAC inhibitors. We will delve into the causality behind experimental choices for assessing selectivity, provide detailed, self-validating protocols for key assays, and present a quantitative comparison of inhibitor potencies. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their pursuit of modulating this critical class of enzymes.
The Significance of Selectivity in HDAC Inhibition
The rationale for developing selective HDAC inhibitors stems from the desire to maximize therapeutic efficacy while minimizing off-target effects.[6] Pan-HDAC inhibitors, which target multiple HDAC isoforms, have shown clinical success, with several approved for the treatment of hematological malignancies.[1][2] However, their broad activity can lead to a range of side effects.[7] Isoform-selective inhibitors, in contrast, offer the potential for a more targeted approach, modulating the activity of specific HDACs implicated in a particular disease pathology, thereby potentially improving the therapeutic window.[3][8] The choice between a pan- and a selective inhibitor is therefore a critical strategic decision in drug development, guided by the specific biological context and therapeutic goal.[9]
The Family of Histone Deacetylases
To appreciate the nuances of inhibitor selectivity, it is essential to understand the classification of HDAC isoforms.
Caption: General workflow for a biochemical HDAC inhibitor assay.
Detailed Protocol: Fluorogenic HDAC Activity Assay [10][11] This protocol describes a common method for measuring the activity of class I and II HDACs.
-
Reagent Preparation:
-
Prepare a 2x concentrated solution of the test inhibitor in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute the purified recombinant HDAC enzyme to a 2.5x working concentration in assay buffer.
-
Prepare a 10x working solution of a fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT2, BPS Bioscience) in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well black plate, add 5 µL of the 2x inhibitor solution to the appropriate wells. For control wells, add 5 µL of assay buffer with the same concentration of DMSO as the inhibitor wells.
-
Add 4 µL of the 2.5x HDAC enzyme solution to all wells except the "no enzyme" control wells.
-
Add 1 µL of the 10x substrate solution to all wells to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized depending on the specific enzyme and substrate used.
-
-
Development and Detection:
-
Add 10 µL of developer solution (containing Trichostatin A to stop the reaction and a trypsin-like protease to cleave the deacetylated substrate) to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis (four-parameter logistic fit).
-
Cell-Based Assays: Assessing Target Engagement and Cellular Effects
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide crucial information about a compound's activity in a more physiologically relevant context. These assays can assess cell permeability, target engagement, and downstream cellular consequences of HDAC inhibition.
1. Western Blotting for Substrate Acetylation
A common and straightforward method to assess the cellular activity of HDAC inhibitors is to measure the acetylation status of known HDAC substrates. For example, inhibition of class I HDACs leads to an increase in the acetylation of histones (e.g., Histone H3), while inhibition of HDAC6 results in the hyperacetylation of α-tubulin. [4][12] Detailed Protocol: Western Blot Analysis [6][13]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC inhibitor or vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a pan-HDAC inhibitor (like TSA) to preserve the acetylation state.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated-Histone H3, total Histone H3, acetylated-α-tubulin, and total α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels.
-
2. Advanced Target Engagement Assays
More sophisticated techniques provide a direct measure of an inhibitor's ability to bind to its target protein within living cells.
-
NanoBRET™ Target Engagement Assay: This technology measures the binding of a test compound to a NanoLuc® luciferase-tagged HDAC protein in live cells by detecting the displacement of a fluorescent tracer. [14][15][16][17][18]This provides a quantitative measure of target engagement and can be used to determine the intracellular IC50.
-
Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation. [19][20][21]By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble HDAC protein remaining, one can determine if a compound has engaged its target.
Concluding Remarks: A Path Forward in Selective HDAC Inhibition
The field of HDAC inhibitor research is continuously evolving, with a growing emphasis on the development of next-generation, highly selective agents. [6]The ability to precisely target individual HDAC isoforms holds immense promise for the treatment of a wide range of diseases with improved therapeutic outcomes and reduced side effects. The methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers navigating this complex and exciting landscape. By understanding the principles of selectivity and employing robust experimental approaches, the scientific community can continue to unlock the full therapeutic potential of HDAC inhibition.
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Di Martile, M., et al. (2014). Histone deacetylase inhibitors: clinical implications for hematological malignancies. Journal of Hematology & Oncology, 7(1), 1-10. Retrieved from [Link]
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Millard, C. J., et al. (2013). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in molecular biology (Clifton, N.J.), 1072, 13–24. Retrieved from [Link]
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Abdel-Aziz, A. K., et al. (2024). Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives. Journal of Experimental & Clinical Cancer Research, 43(1), 101. Retrieved from [Link]
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Murugan, K., et al. (2015). HDACiDB: a database for histone deacetylase inhibitors. Drug design, development and therapy, 9, 2419–2424. Retrieved from [Link]
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Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. Retrieved from [Link]
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Murugan, K., et al. (2015). HDACiDB: a database for histone deacetylase inhibitors. Drug design, development and therapy, 9, 2419–2424. Retrieved from [Link]
-
West, A. C., & Johnstone, R. W. (2014). The clinical landscape of HDAC inhibitors. The FEBS journal, 281(23), 5262-5277. Retrieved from [Link]
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Ma, H., et al. (2016). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS discovery, 21(6), 723–732. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values (µM) for inhibition of different HDAC isoforms. Retrieved from [Link]
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Database Commons. (n.d.). HDACiDB. Retrieved from [Link]
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Marks, P. A., & Xu, W. S. (2009). Histone Deacetylase Inhibitors: Overview and Perspectives. Cancer research, 69(19), 7491-7494. Retrieved from [Link]
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Bowers, A. A., et al. (2023). Thermal shift engagement assay for Class IIA histone deacetylase inhibitor screening. Results in Chemistry, 5, 100882. Retrieved from [Link]
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SGC-UNC. (2019). HDAC11 target engagement assay development in cells – CETSA. Retrieved from [Link]
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ResearchGate. (n.d.). HDACiDB: a database for histone deacetylase inhibitors. Retrieved from [Link]
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EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]
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ResearchGate. (n.d.). How to distinguish between the activity of HDAC1-3 and HDAC6 with Western blot. Retrieved from [Link]
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Bowers, A. A., et al. (2023). Thermal shift engagement assay for Class IIA histone deacetylase inhibitor screening. Results in Chemistry, 5, 100882. Retrieved from [Link]
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Hansen, F. K., et al. (2022). Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. ACS medicinal chemistry letters, 13(5), 779–785. Retrieved from [Link]
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ResearchGate. (n.d.). The structures of HDAC inhibitors with HDAC IC50 or Ki values in μM. Retrieved from [Link]
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Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(9), 2416–2427. Retrieved from [Link]
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Martinez, E. D., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS discovery, 27(2), 92–101. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analysis of HDAC pull-down experiments from HeLa whole.... Retrieved from [Link]
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BPS Bioscience. (n.d.). Western blot-based assay to determine inhibition of HDAC activity in whole cells. Retrieved from [Link]
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A Comparative Guide to the Off-Target Analysis of Trifluoromethyl-Substituted Oxadiazoles
For researchers, scientists, and drug development professionals, understanding the off-target effects of a novel chemical entity is paramount to its successful translation from a promising lead compound to a safe and effective therapeutic. This guide provides an in-depth analysis of the methodologies used to assess the off-target profile of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol and related trifluoromethyl-substituted oxadiazole analogs. While specific data on the titular compound is emerging, we will draw upon established principles and data from structurally similar molecules, particularly the well-studied 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) class of histone deacetylase (HDAC) inhibitors, to provide a comprehensive framework for its evaluation.
The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. This guide will delve into the critical experimental workflows and data interpretation necessary to build a robust off-target profile for this promising class of compounds.
The Imperative of Off-Target Profiling
Most small molecule drugs interact with multiple biological targets, not all of which are intended. These off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5] Early and comprehensive off-target profiling is therefore not merely a regulatory hurdle but a fundamental aspect of drug discovery that informs lead optimization, predicts potential adverse effects, and can unveil new therapeutic opportunities.
Part 1: In Silico and Early-Stage Off-Target Prediction
Before embarking on extensive and resource-intensive experimental screening, computational methods provide a valuable initial assessment of potential off-target liabilities. These in silico approaches leverage large databases of known compound-target interactions to predict the likelihood of a new molecule binding to a range of proteins.
Computational Off-Target Safety Assessment (OTSA)
A multi-faceted computational approach, often termed Off-Target Safety Assessment (OTSA), can be employed to screen a novel compound against thousands of protein targets.[5] This process typically involves a combination of 2D and 3D methods:
-
2D Ligand-Based Methods: These approaches compare the 2D chemical structure of the query molecule to a database of compounds with known biological activities. Methods like the Similarity Ensemble Approach (SEA) can predict potential off-targets by identifying statistically significant similarities in chemical fingerprints.[5]
-
3D Structure-Based Methods: When a crystal structure of a potential off-target is available, molecular docking simulations can predict the binding mode and affinity of the compound in the protein's active site.
Experimental Protocol: In Silico Off-Target Prediction
-
Compound Preparation: Generate a 2D structure file (e.g., SMILES) and a 3D conformer of this compound.
-
Database Selection: Utilize publicly available databases such as ChEMBL and PubChem, as well as commercial databases, for ligand-based screening.
-
2D Similarity Searching: Employ algorithms like Tanimoto similarity to identify known compounds with similar structures.
-
Target Prediction: Use predictive models (e.g., SEA) to generate a ranked list of potential off-targets based on chemical similarity to ligands with known bioactivity.[5]
-
3D Docking (Optional): For high-priority potential off-targets identified in the 2D screen, perform molecular docking studies to assess binding feasibility and pose.
-
Data Analysis: Analyze the predicted off-targets, prioritizing those with high confidence scores and known links to adverse drug reactions.
Caption: In silico workflow for off-target prediction.
Part 2: Broad Panel Screening for Off-Target Identification
Following in silico analysis, broad experimental screening against panels of common off-target classes is essential. These assays provide the first empirical evidence of a compound's selectivity profile.
Kinase Profiling
Protein kinases are a large family of enzymes that are common off-targets for small molecules. Unintended kinase inhibition can lead to a variety of toxicities.
Experimental Protocol: Kinase Panel Screen
-
Panel Selection: Choose a diverse panel of kinases, such as the Eurofins SafetyScreen44™ or a similar offering, which covers major branches of the human kinome.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Performance: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.
-
Data Analysis: Results are expressed as the percentage of inhibition relative to a control. A common threshold for a significant "hit" is >50% inhibition.
Receptor and Ion Channel Profiling
Binding to G-protein coupled receptors (GPCRs), ion channels, and transporters can lead to cardiovascular, neurological, and other adverse effects.
Experimental Protocol: Receptor-Ligand Binding Assays
-
Panel Selection: Utilize a broad panel of radioligand binding assays for various receptors and ion channels (e.g., the Eurofins SafetyScreen).
-
Assay Principle: These are competitive binding assays where the test compound's ability to displace a known radiolabeled ligand from its target is measured.
-
Data Interpretation: Results are reported as the percentage of inhibition of specific binding. Significant hits are followed up with concentration-response curves to determine the inhibition constant (Ki).
Part 3: In-Depth Analysis of Confirmed Off-Targets
Any significant hits from broad panel screening must be further investigated to understand their biological relevance.
Determining Potency: IC50/EC50 Determination
For any confirmed off-target interaction, determining the potency is crucial. This is achieved by generating a concentration-response curve.
Experimental Protocol: IC50 Determination
-
Assay Setup: Use the same assay format as in the initial screen (e.g., kinase activity assay, receptor binding assay).
-
Compound Titration: Prepare a serial dilution of the test compound, typically covering a 10-point concentration range.
-
Data Acquisition: Measure the biological response at each concentration.
-
Curve Fitting: Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (for inhibition) or EC50 (for activation).
Cell-Based Functional Assays
Biochemical assays identify binding or enzymatic inhibition, but cell-based assays are necessary to understand the functional consequences of these interactions in a more physiologically relevant context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Cell Treatment: Treat cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Target Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Experimental workflow for off-target profiling.
Comparative Analysis: Trifluoromethyl-Oxadiazoles
While awaiting specific data for this compound, we can draw comparisons with the well-characterized 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) class of HDAC inhibitors.[6][7]
| Feature | 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO) Derivatives | This compound (Projected) | Alternative HDAC Inhibitor (e.g., Vorinostat) |
| Primary Target Class | Class IIa HDACs[6][7] | To be determined | Pan-HDAC inhibitor |
| Selectivity | High selectivity over other HDAC classes.[6] | To be determined | Non-selective |
| Potential Off-Targets | To be determined through screening | To be determined through screening | Known off-targets include other zinc-dependent enzymes |
| Key Structural Feature | 1,2,4-oxadiazole | 1,3,4-oxadiazol-2-ol | Hydroxamic acid |
The TFMO moiety in the 1,2,4-oxadiazole series is proposed to interact with the active-site zinc ion in a non-chelating manner, contributing to its selectivity.[6] The 1,3,4-oxadiazol-2-ol isomer may exhibit a different binding mode and, consequently, a distinct selectivity and off-target profile.
Conclusion and Future Directions
The analysis of off-target effects is a critical and iterative process in drug discovery. For a novel compound like this compound, a systematic approach beginning with in silico predictions, followed by broad experimental screening and in-depth characterization of any identified hits, is essential. By leveraging the knowledge gained from related chemical series, such as the TFMO-based HDAC inhibitors, researchers can anticipate potential liabilities and design more targeted and efficient screening strategies. The ultimate goal is to build a comprehensive safety and selectivity profile that will guide the further development of this promising new chemical entity.
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A Senior Application Scientist's Guide to the Isomeric Purity Analysis of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, heterocyclic compounds are foundational scaffolds for drug discovery.[1] Among these, molecules like 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol are of significant interest due to their potential biological activities.[2][3] However, the journey from synthesis to a viable active pharmaceutical ingredient (API) is paved with rigorous analytical challenges. Chief among them is ensuring isomeric purity. For drug development professionals, even minute isomeric impurities can lead to drastically different pharmacological, toxicological, or pharmacokinetic profiles, making their precise identification and quantification a regulatory and safety imperative.
This guide provides an in-depth comparison of analytical methodologies for assessing the isomeric purity of this compound. Moving beyond mere protocols, we will explore the causality behind method selection, grounded in the unique chemical nature of the analyte, and provide the frameworks for building self-validating analytical systems in accordance with industry standards.
The Isomeric Landscape: Tautomers and Positional Isomers
A robust analytical strategy begins with a thorough understanding of the potential impurities. For this compound, the primary isomeric concerns are not related to stereoisomerism but to tautomerism and positional isomerism arising from the synthesis pathway.
Keto-Enol Tautomerism: The 2-hydroxy-1,3,4-oxadiazole moiety exists in a dynamic equilibrium with its keto tautomer, 5-(Trifluoromethyl)-1,3,4-oxadiazol-2(3H)-one.[4][5] Spectroscopic and chromatographic methods must be able to distinguish between these forms, as their relative populations can be influenced by factors like solvent, pH, and temperature.[6]
Positional Isomers: Synthetic routes to 1,3,4-oxadiazoles often involve the cyclization of acylhydrazides.[7][8] Depending on the precursors and reaction conditions, there is a potential for the formation of other oxadiazole regioisomers, such as the 1,2,4-oxadiazole variant. While thermodynamically less favored in many syntheses, its presence must be ruled out.
Caption: Key Isomers of the Target Compound.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique must be fit-for-purpose. For routine quality control, speed and efficiency are paramount. For structural elucidation of an unknown impurity, resolving power and information richness are key. Here, we compare the principal methods for analyzing this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity
HPLC, particularly in reversed-phase mode, is the cornerstone of purity analysis in the pharmaceutical industry.[9] Its strength lies in its ability to separate compounds with subtle differences in polarity.
Causality of Method Design: The target molecule is polar and contains a trifluoromethyl group. A C18 column is a robust starting point for separating the main component from less polar impurities. The acidic nature of the analyte (enol form) suggests that an acidic mobile phase (e.g., buffered with formic or phosphoric acid) will suppress ionization and lead to better peak shape.[10][11] Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff.
Experimental Protocol: Reversed-Phase HPLC Purity Method
-
System: HPLC with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 220 nm (or optimal wavelength determined by UV scan).
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at 0.5 mg/mL. Filter through a 0.45 µm filter.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[12][13][14][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is unparalleled for its ability to provide detailed structural information, making it essential for definitively identifying isomers.[17][18][19][20] For this specific molecule, multinuclear NMR is particularly powerful.
-
¹H NMR: Can distinguish between the tautomers. The keto form will show an N-H proton, typically a broad singlet, while the enol form will show an O-H proton. The chemical shifts of any ring protons or adjacent groups will differ between positional isomers.
-
¹³C NMR: The chemical shift of the C2 carbon is highly diagnostic. It will appear at a lower field (more deshielded) in the keto (C=O) form compared to the enol (C-OH) form.
-
¹⁹F NMR: This is a highly sensitive and specific technique for trifluoromethyl-containing compounds. The CF₃ group will appear as a singlet in a proton-decoupled spectrum. Its chemical shift is exquisitely sensitive to the electronic environment, making it an excellent probe for distinguishing between the 1,3,4- and 1,2,4-oxadiazole isomers.
Quantitative NMR (qNMR): Beyond structural confirmation, NMR can be a primary quantitative method.[21][22][23][24] By integrating the signal of the analyte against a certified internal standard of known purity and concentration, the absolute purity of the target compound can be determined without needing a specific reference standard for the analyte itself.[25] This is a distinct advantage over chromatography, which typically determines relative purity.[22]
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR) for Isomeric Purity
-
System: NMR Spectrometer (≥400 MHz) with a fluorine probe.
-
Internal Standard: Select a stable, non-reactive fluorine-containing standard with a simple singlet that does not overlap with the analyte signal (e.g., α,α,α-Trifluorotoluene).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum. Key parameters include a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing nucleus) and an appropriate pulse angle (e.g., 90°).
-
Ensure the spectral width covers both the analyte and standard signals.
-
-
Data Processing & Calculation:
-
Carefully integrate the signals for the analyte (I_analyte) and the internal standard (I_std).
-
Calculate the purity (P_analyte) using the following equation: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: N = number of fluorine nuclei, M = molar mass, m = mass, P_std = purity of the standard.
-
Mass Spectrometry (MS): Unambiguous Identification
Coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides the molecular weight of the analyte and its impurities. High-resolution mass spectrometry (HRMS) can provide an exact mass with sufficient accuracy to determine the elemental composition, confirming that an impurity is indeed an isomer. Fragmentation patterns observed in MS/MS experiments can provide structural clues to differentiate positional isomers.
Data Synthesis and Recommended Analytical Workflow
No single technique is sufficient for comprehensive analysis. A multi-faceted approach is required, leveraging the strengths of each method.
| Technique | Primary Use | Resolution | Sensitivity | Quantitative Accuracy | Key Strengths | Limitations |
| HPLC-UV/DAD | Routine Purity & Impurity Profiling | High | Moderate | High (Relative) | Robust, high-throughput, excellent for known impurity quantification. | Requires reference standards for impurity identification; may not separate all isomers. |
| LC-MS | Impurity Identification | High | High | Semi-Quantitative | Provides molecular weight and structural fragments for unknown identification. | Ionization efficiency can vary, complicating quantification without standards. |
| ¹H/¹³C NMR | Structural Elucidation | High | Low | Moderate (qNMR) | Definitive structural information; distinguishes tautomers and isomers.[6] | Lower throughput; requires higher sample concentration. |
| ¹⁹F qNMR | Absolute Purity Assay & Isomer Ratio | High | High | High (Absolute) | Highly specific for the CF₃ group; primary ratio method.[21][24] | Requires specialized probe and expertise in quantitative acquisition. |
Recommended Workflow:
A logical and efficient workflow ensures both routine quality control and the ability to investigate any deviations or unknown peaks.
Caption: Recommended Analytical Workflow.
Conclusion
The robust analysis of isomeric purity for this compound is a critical, multi-step process that underpins its potential development as a pharmaceutical agent. A high-throughput HPLC method serves as the frontline tool for routine quality control. However, for definitive structural confirmation and the establishment of primary purity, NMR spectroscopy, particularly quantitative ¹⁹F NMR, is an indispensable and authoritative technique. When unknown impurities are detected, a combination of LC-MS for mass identification and multinuclear NMR for structural elucidation provides an unambiguous characterization. By integrating these methods into a logical workflow, researchers and drug developers can ensure the quality, safety, and efficacy of their compounds, meeting the stringent requirements of the pharmaceutical industry.
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A Head-to-Head Comparison of Synthesis Methods for Trifluoromethyl-Oxadiazoles: A Guide for Researchers
The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This privileged structural motif can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in drug discovery. Among the various CF₃-containing heterocycles, trifluoromethyl-oxadiazoles have emerged as a particularly important class, finding application as potent and selective inhibitors of various enzymes and receptors.
This guide provides a head-to-head comparison of the most common and effective methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles bearing a trifluoromethyl group. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data.
The Strategic Importance of Trifluoromethyl-Oxadiazoles in Drug Discovery
The 1,3,4-oxadiazole ring is a bioisostere of ester and amide functionalities, offering improved metabolic stability and favorable pharmacokinetic properties. When combined with the trifluoromethyl group, the resulting scaffold often exhibits enhanced biological activity. A notable example is the use of 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moieties in the development of selective class IIa histone deacetylase (HDAC) inhibitors, which are promising therapeutic agents for Huntington's disease and other neurological disorders.
This guide will focus on three primary synthetic strategies for accessing trifluoromethyl-oxadiazoles:
-
Cyclodehydration of 1,2-Diacylhydrazines: A classic and widely used method.
-
[3+2] Cycloaddition of Nitrile Oxides: A versatile approach for constructing the oxadiazole ring.
-
One-Pot Synthesis from Carboxylic Acids and Hydrazides: An efficient and atom-economical strategy.
Cyclodehydration of 1,2-Diacylhydrazines
This method is arguably the most traditional and well-established route to 1,3,4-oxadiazoles. The core of this strategy involves the formation of a 1,2-diacylhydrazine intermediate, which is then cyclized with a dehydrating agent to form the oxadiazole ring.
The "Why": Mechanistic Insights
The cyclodehydration reaction proceeds through the activation of one of the carbonyl oxygens of the diacylhydrazine by a dehydrating agent (e.g., POCl₃, SOCl₂, P₂O₅, or TsCl). This activation facilitates an intramolecular nucleophilic attack by the other carbonyl oxygen, leading to a five-membered cyclic intermediate. Subsequent elimination of water drives the reaction to completion, affording the stable aromatic oxadiazole ring. The choice of dehydrating agent is critical and can influence reaction conditions and yields.
Caption: Mechanism of Diacylhydrazine Cyclodehydration.
Experimental Protocol: Synthesis of 2-Aryl-5-trifluoromethyl-1,3,4-oxadiazole
This protocol is a generalized procedure based on established literature.
Step 1: Synthesis of 1-(Trifluoroacetyl)-2-aroylhydrazine
-
To a solution of the desired aroylhydrazide (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add trifluoroacetic anhydride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(trifluoroacetyl)-2-aroylhydrazine, which can be used in the next step without further purification.
Step 2: Cyclodehydration
-
To the crude 1-(trifluoroacetyl)-2-aroylhydrazine from the previous step, add an excess of the dehydrating agent (e.g., POCl₃, 5-10 eq).
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours, monitoring by TLC.
-
After cooling to room temperature, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-trifluoromethyl-1,3,4-oxadiazole.
Performance Analysis
| Parameter | Cyclodehydration of Diacylhydrazines |
| Yield | Generally good to excellent (60-95%) |
| Reaction Time | 4-10 hours (including intermediate formation) |
| Temperature | 80-110 °C (reflux) |
| Substrate Scope | Broad, tolerates a wide range of functional groups on the aryl ring. |
| Advantages | Reliable, well-established, high yields. |
| Disadvantages | Two-step process, harsh dehydrating agents, high temperatures. |
[3+2] Cycloaddition of Nitrile Oxides
This method offers a powerful and convergent approach to the synthesis of 1,2,4-oxadiazoles, and with the appropriate precursors, can be adapted for 1,3,4-oxadiazoles. For the synthesis of 5-trifluoromethyl-1,2,4-oxadiazoles, a common strategy involves the reaction of a nitrile oxide with trifluoroacetonitrile.
The "Why": Mechanistic Insights
The [3+2] cycloaddition is a pericyclic reaction where a 1,3-dipole (the nitrile oxide) reacts with a dipolarophile (the trifluoroacetonitrile) to form a five-membered ring. The reaction is typically concerted and highly regioselective. The regioselectivity is governed by the electronic properties of the reactants, with the more nucleophilic atom of the dipole bonding to the more electrophilic atom of the dipolarophile.
Caption: [3+2] Cycloaddition for Trifluoromethyl-Oxadiazole Synthesis.
Experimental Protocol: Synthesis of 3-Aryl-5-trifluoromethyl-1,2,4-oxadiazole
This protocol is based on a novel method utilizing 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a precursor to trifluoroacetonitrile.
-
To a solution of the desired hydroximoyl chloride (1.0 eq) and 2,2,2-trifluoroacetaldehyde O-(aryl)oxime (1.2 eq) in a suitable solvent (e.g., dichloromethane) in a sealed tube, add triethylamine (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 3-aryl-5-trifluoromethyl-1,2,4-oxadiazole.
Performance Analysis
| Parameter | [3+2] Cycloaddition of Nitrile Oxides |
| Yield | Moderate to good (50-85%) |
| Reaction Time | 12-24 hours |
| Temperature | Room temperature |
| Substrate Scope | Good, tolerates various functional groups. |
| Advantages | Mild reaction conditions, high regioselectivity. |
| Disadvantages | Requires synthesis of nitrile oxide precursors, longer reaction times. |
One-Pot Synthesis from Carboxylic Acids and Hydrazides
This modern approach streamlines the synthesis of 1,3,4-oxadiazoles by combining the formation of the diacylhydrazine and its subsequent cyclodehydration into a single operational step. This strategy is highly efficient and aligns with the principles of green chemistry.
The "Why": Mechanistic Insights
In a typical one-pot procedure, a carboxylic acid is first activated, often using a coupling agent like EDC or HATU, or by conversion to an acid chloride. This activated species then reacts with a hydrazide (in this case, trifluoroacetic hydrazide) to form the diacylhydrazine intermediate in situ. A dehydrating agent, which can sometimes be the coupling agent itself or an additional reagent, then facilitates the cyclization to the oxadiazole. This avoids the isolation of the potentially unstable diacylhydrazine intermediate.
Caption: One-Pot Synthesis of Trifluoromethyl-Oxadiazoles.
Experimental Protocol: One-Pot Synthesis of 2-Aryl-5-trifluoromethyl-1,3,4-oxadiazole
This is a representative one-pot procedure.
-
To a mixture of the desired carboxylic acid (1.0 eq) and trifluoroacetic hydrazide (1.1 eq) in a suitable solvent (e.g., DMF or dioxane), add a coupling/dehydrating agent such as T3P (propylphosphonic anhydride) (1.5 eq) and a base like pyridine (2.0 eq).
-
Heat the reaction mixture to 80-120 °C for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance Analysis
| Parameter | One-Pot Synthesis from Carboxylic Acids |
| Yield | Good to excellent (70-95%) |
| Reaction Time | 4-8 hours |
| Temperature | 80-120 °C |
| Substrate Scope | Broad, with good functional group tolerance. |
| Advantages | High efficiency, operational simplicity, reduced waste. |
| Disadvantages | May require specific coupling/dehydrating agents, elevated temperatures. |
Head-to-Head Comparison Summary
| Feature | Cyclodehydration of Diacylhydrazines | [3+2] Cycloaddition of Nitrile Oxides | One-Pot Synthesis from Carboxylic Acids |
| Overall Strategy | Stepwise formation and cyclization | Convergent ring formation | Streamlined one-pot reaction |
| Typical Yields | 60-95% | 50-85% | 70-95% |
| Reaction Conditions | High temperature, harsh reagents | Mild (room temperature) | Moderate to high temperature |
| Key Advantages | Reliable and high-yielding | Mild conditions, high regioselectivity | Highly efficient, simple workflow |
| Key Disadvantages | Two-step process, harsh conditions | Longer reaction times, precursor synthesis | Requires specific reagents |
| Best Suited For | Large-scale synthesis where reliability is key | Synthesizing libraries with sensitive functionalities | Rapid synthesis and lead optimization |
Conclusion and Future Outlook
The synthesis of trifluoromethyl-oxadiazoles is a mature field with several robust and reliable methods at the disposal of the medicinal chemist. The choice of synthetic route will ultimately depend on the specific target molecule, the scale of the synthesis, and the available starting materials and reagents.
-
The cyclodehydration of diacylhydrazines remains a workhorse for its reliability and high yields, particularly for larger-scale preparations.
-
The [3+2] cycloaddition of nitrile oxides offers a milder alternative, which is particularly advantageous when dealing with sensitive substrates.
-
One-pot syntheses from carboxylic acids represent the most efficient and atom-economical approach, making them ideal for rapid library synthesis and lead optimization in a drug discovery setting.
Future developments in this area will likely focus on the development of even milder and more environmentally friendly catalytic methods, as well as the expansion of the substrate scope to include more complex and diverse starting materials. The continued importance of the trifluoromethyl-oxadiazole scaffold in medicinal chemistry will undoubtedly drive further innovation in its synthesis.
References
-
Qin, L., & Zard, S. Z. (2015). Radical-Based Route to 2-(Trifluoromethyl)-1,3,4-oxadiazoles and Trifluoromethyl-Substituted Polycyclic 1,2,4-Triazoles and Dihydrofurans. Organic Letters, 17(6), 1577–1580. [Link]
-
Stott, A. J., et al. (2021). Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. ACS Medicinal Chemistry Letters, 12(3), 458–465. [Link]
-
A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration and. Biointerface Research in Applied Chemistry, 10(2), 5235-5247. [Link]
-
You, J., & Weng, J. (2020). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 25(21), 5035. [Link]
Evaluating the ADMET Properties of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant proportion of promising drug candidates falter during late-stage development due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1] Proactive and early-stage evaluation of these properties is therefore not just advantageous, but essential for de-risking projects and accelerating the journey of a new molecular entity from the bench to the bedside.
This guide provides an in-depth comparative analysis of the ADMET properties of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol, a scaffold of increasing interest in medicinal chemistry. We will explore its characteristics in the context of its structural analogs, focusing on the profound influence of the trifluoromethyl group and the 1,3,4-oxadiazole core. The insights and experimental protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in their own discovery programs.
The 1,3,4-oxadiazole ring is a privileged heterocycle, frequently incorporated into medicinal compounds for its favorable metabolic stability and ability to participate in hydrogen bonding interactions.[2] When coupled with a trifluoromethyl (-CF3) group, the resulting molecule's physicochemical and pharmacokinetic properties can be dramatically modulated. The -CF3 group is a powerful tool in the medicinal chemist's arsenal, known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, thereby influencing the overall pharmacokinetic behavior of a drug candidate.[3][4][5]
This guide will delve into the key in vitro and in silico methodologies for assessing the ADMET profile of this compound and its analogs. We will provide not only the "how" but also the "why" behind each experimental choice, grounding our discussion in established scientific principles.
I. Experimental Methodologies for Comprehensive ADMET Profiling
A robust ADMET assessment relies on a suite of well-validated in vitro and in silico assays. The following section details the experimental protocols for key assays relevant to the evaluation of small molecule drug candidates like this compound.
A. Absorption: Predicting Oral Bioavailability
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting passive membrane permeability, a crucial factor in oral drug absorption.[6][7] It serves as an excellent primary screen to rank compounds based on their ability to diffuse across a lipid membrane.
Experimental Protocol:
-
Membrane Preparation: A 96-well microtiter filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.[8]
-
Donor and Acceptor Plate Setup: The donor plate wells are filled with a buffered solution (e.g., PBS at pH 7.4) containing the test compound (typically at 10 µM).[9] The acceptor plate wells are filled with the same buffer.
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated at room temperature with gentle shaking for a defined period (e.g., 5-18 hours).[9][10]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS or UV-Vis spectroscopy.[6][7]
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the change in compound concentration over time.
Causality Behind Experimental Choices: The choice of a simple lipid membrane in PAMPA isolates passive diffusion from active transport and metabolism, providing a clear measure of a compound's intrinsic permeability. The pH of the buffer can be varied to simulate different regions of the gastrointestinal tract.[9]
2. Caco-2 Permeability Assay
The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption.[11] It utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelium resembling the human small intestine, complete with tight junctions and active transporters.[12][]
Experimental Protocol:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in a transwell plate and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[12][]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.[11][12]
-
Permeability Assessment (Apical to Basolateral): The test compound is added to the apical (AP) side of the monolayer, and the amount of compound that permeates to the basolateral (BL) side is measured over time (typically 2 hours).[12]
-
Efflux Assessment (Basolateral to Apical): To assess active efflux, the experiment is also performed in the reverse direction, from the BL to the AP side.[12]
-
Quantification and Papp Calculation: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.[] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[12]
Causality Behind Experimental Choices: The Caco-2 model provides a more biologically relevant system than PAMPA by incorporating both passive diffusion and active transport mechanisms. The bidirectional assessment is crucial for identifying compounds that may be substrates for efflux pumps like P-glycoprotein (P-gp), which can limit oral absorption.
B. Metabolism: Assessing Metabolic Stability
Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[14][15] High metabolic stability is generally desirable for orally administered drugs to ensure sufficient systemic exposure.
Experimental Protocol:
-
Reaction Mixture Preparation: Human liver microsomes are incubated with the test compound (typically at 1 µM) in a phosphate buffer (pH 7.4) at 37°C.[15][16]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[14]
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.[15]
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.[16]
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[16]
Causality Behind Experimental Choices: Liver microsomes are a cost-effective and convenient source of the major drug-metabolizing enzymes. The inclusion of a NADPH-regenerating system ensures sustained enzymatic activity throughout the incubation period.
C. Toxicity: Early Stage Safety Assessment
1. Cytotoxicity Assay (MTT Assay)
Cytotoxicity assays are essential for identifying compounds that may cause cell death.[17][18] The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[19]
Experimental Protocol:
-
Cell Seeding: A suitable cell line (e.g., HepG2 for liver toxicity) is seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).[17]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]
-
Formazan Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.[17]
Causality Behind Experimental Choices: The MTT assay provides a quantitative measure of a compound's effect on cell viability. A dose-dependent decrease in absorbance indicates a cytotoxic effect.
2. Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a compound, which is its ability to cause mutations in DNA.[20][21] It utilizes several strains of Salmonella typhimurium that have mutations in the gene required for histidine synthesis, rendering them unable to grow in a histidine-free medium.[20][22]
Experimental Protocol:
-
Strain Preparation: Cultures of the Salmonella typhimurium tester strains (e.g., TA98, TA100) are prepared.[22]
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[22] The S9 fraction is included to detect mutagens that require metabolic activation.[23]
-
Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.[22]
-
Incubation: The plates are incubated at 37°C for 48 hours.[22]
-
Colony Counting: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[20]
Causality Behind Experimental Choices: The Ames test is a rapid and sensitive screen for genotoxicity. The use of multiple bacterial strains with different mutation types allows for the detection of various classes of mutagens.
3. hERG Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[24][25] Therefore, assessing a compound's hERG liability early in drug discovery is a regulatory requirement.
Experimental Protocol:
-
Cell Line: A cell line stably expressing the hERG channel (e.g., HEK-293) is used.[26]
-
Assay Method: Automated patch-clamp electrophysiology is the gold standard for measuring hERG channel activity.[26] Alternatively, a thallium flux assay can be used as a higher-throughput screen.[27]
-
Compound Application: The cells are exposed to increasing concentrations of the test compound.
-
Current Measurement: The hERG potassium current is measured before and after the addition of the test compound.
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value (the concentration at which 50% of the channel activity is inhibited) is determined.
Causality Behind Experimental Choices: Direct measurement of ion channel function via patch-clamp provides the most accurate assessment of hERG inhibition. A low IC50 value for hERG inhibition is a significant red flag in drug development.
II. Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for key ADMET assays.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Sources
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Introduction: The Scientific Rationale for Investigating 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol
An In-Depth Guide to Characterizing the Biological Profile of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its favorable pharmacokinetic properties and diverse biological activities. This five-membered heterocyclic ring is a bioisostere of amide and ester groups, enhancing its ability to participate in hydrogen bonding and improve metabolic stability. The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance membrane permeability, metabolic stability, and binding affinity. The combination of these two moieties in this compound suggests a strong potential for novel biological activity.
This guide provides a comprehensive framework for researchers to systematically evaluate the biological potential of this compound. It is designed not as a rigid protocol, but as a strategic workflow, explaining the causality behind each experimental choice. We will detail standardized assays, offer a comparative context against established alternatives, and provide the tools to generate robust, publishable data.
Part 1: Initial Physicochemical and In Vitro Assessment
Before delving into complex biological assays, a foundational understanding of the compound's properties is crucial. This initial phase ensures data integrity and informs the design of subsequent experiments.
Compound Verification and Purity Analysis
The first step in any biological study is to confirm the identity and purity of the test compound. This is a non-negotiable step for data reproducibility.
Experimental Protocol: Purity and Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Rationale: The spectra should confirm the presence and connectivity of all atoms in the molecule. The ¹⁹F NMR is particularly critical for verifying the integrity of the trifluoromethyl group.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze via an appropriate ionization method (e.g., ESI).
-
Rationale: HRMS provides a highly accurate mass measurement, which should match the calculated exact mass of the compound (C3HF3N2O2), confirming its elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile gradient).
-
Analyze the compound to determine its purity, which should ideally be >95%.
-
Rationale: HPLC separates the target compound from any impurities, providing a quantitative measure of purity that is essential for accurate dose-response calculations in biological assays.
-
Solubility and Stability Assessment
A compound's solubility and stability in assay media are critical for obtaining reliable biological data.
Experimental Protocol: Aqueous Solubility and Stability
-
Kinetic Solubility in PBS:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Add aliquots of the stock solution to phosphate-buffered saline (PBS) to create a range of final concentrations.
-
Incubate at room temperature for 1-2 hours.
-
Measure the turbidity of the solutions using a nephelometer or plate reader.
-
Rationale: This determines the concentration at which the compound begins to precipitate in a physiologically relevant buffer, defining the upper limit for assay concentrations.
-
-
Stability in Assay Media:
-
Incubate the compound at a relevant test concentration in the complete cell culture medium (including serum) to be used in subsequent assays.
-
Take samples at various time points (e.g., 0, 2, 6, 24 hours) and analyze by HPLC.
-
Rationale: This experiment verifies that the compound does not significantly degrade over the course of the biological experiment, ensuring that the observed effects are due to the compound itself and not its degradation products.
-
Part 2: A Proposed Workflow for Biological Activity Screening
Based on the known activities of the 1,3,4-oxadiazole class, a logical starting point for screening this compound is in the areas of oncology and infectious diseases.
Caption: Potential mechanisms of action for a novel cytotoxic compound.
If cytotoxicity is observed, a primary question is whether the compound induces apoptosis (programmed cell death). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this determination.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cells.
-
Incubate for 15 minutes in the dark at room temperature.
-
Rationale: Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The results will differentiate between four populations: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
-
Conclusion
This guide outlines a systematic and scientifically rigorous approach to characterizing the biological profile of this compound. By starting with fundamental physicochemical characterization, proceeding to broad-based activity screening, and culminating in mechanistic studies, researchers can generate a comprehensive data package. Each step is designed to be self-validating, with clear rationale and comparisons to established standards, ensuring the production of trustworthy and impactful scientific findings.
References
-
Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2021). 1,3,4-Oxadiazole Derivatives as a Potential Class of Pharmacological Agents. Molecules, 26(21), 6649. Available at: [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]
-
Gomha, S. M., & Abdel-aziz, H. M. (2014). Synthesis and biological activities of 1,3,4-oxadiazole derivatives. Main Group Chemistry, 13(2), 159-178. Available at: [Link]
-
Kaur, R., Sharma, R., & Sharma, G. (2021). 1,3,4-Oxadiazole: A pharmacologically versatile scaffold. European Journal of Medicinal Chemistry, 220, 113488. Available at: [Link]
-
Kumar, D., & Kumar, N. (2018). 1,3,4-Oxadiazole: A Biologically Potent Scaffold. Mini-Reviews in Medicinal Chemistry, 18(1), 3-4. Available at: [Link]
-
Shi, H., Zhou, B., Liu, X., Wang, J., & Hu, Z. (2016). Design, synthesis and biological evaluation of novel 1,3,4-oxadiazole derivatives containing 1,4-benzodioxan. Bioorganic & Medicinal Chemistry Letters, 26(1), 136-139. Available at: [Link]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol
As a Senior Application Scientist, my goal is to empower fellow researchers with not only high-performance chemical reagents but also the critical knowledge to manage them safely from acquisition to disposal. The handling of specialized molecules like 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-ol demands a rigorous and informed approach to waste management. This guide provides a detailed protocol for its proper disposal, grounded in established safety principles and regulatory compliance, to ensure the protection of laboratory personnel and the environment.
Part 1: Hazard Profile and Risk Assessment
Understanding the chemical nature of this compound is fundamental to appreciating the rationale behind its specific disposal requirements. Its structure dictates its classification as a hazardous chemical waste.
Chemical Profile and Disposal Implications
The molecule's key features necessitate a specific waste stream and handling procedure.
| Structural Feature | Implication for Disposal | Rationale |
| Trifluoromethyl (-CF₃) Group | Halogenated Organic Waste | The presence of fluorine atoms classifies this compound as halogenated waste.[1] Such waste must be segregated from non-halogenated streams because it requires specialized, high-temperature incineration to prevent the formation of environmentally persistent and toxic byproducts.[1][2][3] |
| 1,3,4-Oxadiazole Ring | Heterocyclic Compound | Oxadiazole derivatives are biologically active and may exhibit unknown toxicological profiles.[4][5] Therefore, they must be treated as hazardous unless proven otherwise. |
| Hydroxyl (-OL) Group | Potential Reactivity | The hydroxyl group can influence the compound's solubility and reactivity. It should not be mixed with incompatible waste streams (e.g., strong acids, bases, or oxidizers) without a full compatibility assessment. |
Anticipated Hazards & Regulatory Context
-
Toxicity and Irritation: Analogous compounds are often harmful if swallowed and can cause skin, eye, and respiratory irritation.[6][7] All contact should be minimized.
-
Thermal Decomposition: A significant hazard associated with trifluoromethylated compounds is the potential for decomposition under high heat, which can release highly toxic and corrosive hydrogen fluoride (HF) gas.[8][9]
-
Environmental Hazard: Improper disposal can lead to environmental contamination. Many specialized organic molecules are harmful to aquatic life. It is imperative not to allow the chemical to be released into the environment.[10]
All waste generated is considered hazardous and falls under the regulations of agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12][13] Improper management can lead to significant penalties and compromise the safety and reputation of your institution.[14]
Part 2: Pre-Disposal Safety & Personal Protective Equipment (PPE)
Before beginning any waste collection, establish a safe working environment through proper engineering controls and PPE.
-
Primary Engineering Control: All handling and segregation of this compound waste must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[8][10]
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents dermal exposure. Analogous compounds can cause severe skin burns and irritation.[10] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against splashes that could cause serious eye damage.[7][10] |
| Protective Clothing | Chemical-resistant and flame-retardant lab coat | Shields skin and personal clothing from contamination.[10] |
| Respiratory Protection | NIOSH-approved respirator (if dust or aerosols may be generated) | Prevents respiratory irritation from airborne particles.[6][7] |
Part 3: Step-by-Step Disposal Protocol
The cornerstone of proper disposal is meticulous segregation. Never mix halogenated and non-halogenated waste streams.[2][15]
Step 1: Prepare the Waste Container
-
Select an Appropriate Container: Use a designated, leak-proof, and puncture-resistant container. Polyethylene containers are often preferred for halogenated waste to prevent potential corrosion.[16]
-
Label Correctly: The container must be clearly labeled before any waste is added. The label must include:
-
The words "HAZARDOUS WASTE "[2]
-
The full chemical name: "This compound "
-
An accurate list of all solvents or other chemicals mixed in the container, with approximate percentages.
-
The date accumulation started.
-
Step 2: Collect and Segregate Waste Streams
-
Unused or Expired Compound: Place the original container with the remaining solid into a secondary container (like a sealable bag) and then into your designated halogenated solid waste container.
-
Contaminated Solid Waste: This includes items like used gloves, weigh paper, and contaminated pipette tips. Place these directly into the designated solid halogenated waste container.
-
Contaminated Liquid Waste: Collect all solutions and solvent rinsates containing the compound in a designated halogenated liquid waste container. Ensure the container is compatible with the solvents used.
Step 3: Decontaminate Empty Containers
Empty containers that held the compound must be treated as hazardous waste unless properly decontaminated.[9]
-
Triple-Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve any chemical residue.
-
Collect Rinsate: Crucially, collect all three rinses as hazardous liquid waste and add them to your halogenated liquid waste container.[17]
-
Final Disposal of Container: After triple-rinsing, deface or remove the original product label. The container can then typically be disposed of in the regular laboratory glass or plastic recycling, but confirm this with your institution's EHS department.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Store your properly labeled and sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[14][17] This area should be away from drains and incompatible materials. Keep containers closed at all times except when adding waste.[2]
Step 5: Arrange for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[10][11][14] Provide them with accurate information about the waste's composition. Never attempt to dispose of this chemical through a private contractor or municipal waste stream.
Part 4: Emergency Procedures - Spill Management
In the event of a small spill, take immediate and cautious action.
-
Evacuate and Secure: Alert others in the area and restrict access.[8]
-
Don PPE: Wear the full PPE detailed in Part 2.
-
Contain the Spill: Gently cover the spilled solid with an absorbent, inert material like sand or vermiculite to prevent the powder from becoming airborne.[8][9]
-
Collect Material: Using non-sparking tools, carefully scoop the absorbed material into your designated hazardous waste container.[9]
-
Decontaminate Area: Wipe the spill area with a paper towel dampened with a suitable solvent (e.g., acetone). Dispose of the contaminated paper towels as hazardous solid waste.[8]
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Part 5: Disposal Workflow Visualization
The following diagram outlines the logical decision-making process for the proper disposal of waste streams containing this compound.
Caption: Disposal workflow for this compound.
References
- Technical Support Center: Safe Handling and Disposal of Trifluoromethyl
- Proper Disposal of 3-(Trifluoromethyl)
- Chemical Safety | Facilities. Vanderbilt University.
- Essential Guide to the Safe Disposal of (Trifluoromethyl)trimethylsilane. Benchchem.
- Hazardous waste segreg
- Halogenated Solvents. Washington State University Environmental Health & Safety.
- Chemical and Hazardous Waste Management.
- Organic Solvents. Cornell University Environmental Health and Safety.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Chemical Safety in Research and Teaching.
- Hazardous Waste Reduction. University of California, Santa Cruz Environmental Health and Safety.
- Safety and Waste Management for SAM Chemistry Methods. U.S. Environmental Protection Agency.
- Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol. Benchchem.
- Safety Data Sheet for a rel
- 5-(Chloromethyl)-3-(trifluoromethyl)
- Safety Data Sheet for 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole. Sigma-Aldrich.
- Safety Data Sheet for 3-{[4-(Trifluoromethoxy)benzenesulfonyl]methyl}-5-(trifluoromethyl)-1,2,4-oxadiazole. AK Scientific, Inc.
- Safety Data Sheet for 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid. Angene Chemical.
- Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
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Personal protective equipment for handling 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL
Comprehensive Safety and Handling Guide: 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As a novel heterocyclic compound, its toxicological properties are not yet fully characterized. Therefore, a cautious approach, treating the substance as potentially hazardous, is imperative for ensuring laboratory safety. The following procedures are grounded in established safety principles for handling research chemicals with unknown hazard profiles.
Hazard Assessment and Core Principles
The structure of this compound, containing a trifluoromethyl group and an oxadiazole ring, suggests potential for biological activity and requires careful handling.[1][2][3] The introduction of trifluoromethyl groups into heterocyclic compounds can significantly alter their physicochemical and pharmacological properties, including metabolic stability and lipophilicity.[2][3] While specific toxicity data for this compound is limited, related structures may exhibit irritant, and other hazardous properties.[4][5] Therefore, all handling procedures must be conducted with the assumption that the compound is harmful.
Key Safety Principles:
-
Minimize Exposure: All operations should be designed to minimize the possibility of skin contact, inhalation, and ingestion.
-
Engineering Controls as Primary Protection: Always work within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Personal Protective Equipment (PPE) as the Final Barrier: PPE is not a substitute for safe work practices and engineering controls but is essential for protecting against residual risks.[7]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.
Hand Protection
Chemical-resistant gloves are mandatory for all handling procedures. Given the lack of specific permeation data for this compound, double-gloving is recommended to provide an additional layer of protection.
| Glove Type | Material | Recommended Use |
| Inner Glove | Nitrile | Provides a primary barrier and dexterity. |
| Outer Glove | Neoprene or Butyl Rubber | Offers broader chemical resistance.[8] |
Glove Usage Best Practices:
-
Inspect gloves for any signs of degradation or perforation before each use.
-
Remove and replace gloves immediately if contamination is suspected.
-
Wash hands thoroughly with soap and water after removing gloves.[9]
Eye and Face Protection
To prevent eye contact from splashes or airborne particles, appropriate eye and face protection is essential.
| Protection Level | Equipment | When to Use |
| Standard | Safety glasses with side shields | For handling small quantities of solid material where the risk of splashing is minimal. |
| Enhanced | Chemical splash goggles | When handling solutions or larger quantities of the compound, or when there is a potential for splashing.[8][10] |
| Maximum | Face shield worn over chemical splash goggles | Recommended during procedures with a high risk of splashing, such as when transferring large volumes of solutions or during spill cleanup.[10] |
Body Protection
A laboratory coat is the minimum requirement for body protection. For procedures with a higher risk of contamination, additional protection is necessary.
-
Laboratory Coat: A standard, long-sleeved lab coat should be worn at all times in the laboratory.
-
Chemical-Resistant Apron: A chemical-resistant apron worn over the lab coat is recommended when handling significant quantities of the compound or its solutions.[10]
-
Full-Body Protection: In the event of a large spill or when extensive contamination is possible, a disposable, chemical-resistant suit may be required.[11]
Respiratory Protection
All handling of this compound, especially in powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Standard Operations: A properly functioning chemical fume hood is sufficient for most laboratory-scale work.
-
Emergency Situations: In the event of a large spill outside of a fume hood, or if engineering controls fail, a respirator may be necessary. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.[7][12]
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood. Use a spatula and weighing paper, or a contained transfer system for larger quantities.
-
Solution Preparation: When preparing solutions, add the solid compound slowly to the solvent to avoid splashing.
-
Post-Handling: After completing the work, decontaminate all surfaces and equipment. Wash hands thoroughly.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Contain: If the spill is small and you are trained to handle it, wear appropriate PPE (including double gloves, goggles, and a lab coat or apron) and contain the spill with an inert absorbent material.
-
Clean-up: Carefully collect the absorbed material into a designated hazardous waste container.[6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the incident to your laboratory supervisor.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated materials, including unused compound, solutions, and disposable PPE, in a clearly labeled, sealed, and compatible hazardous waste container.[6]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management contractor in accordance with all local, state, and federal regulations.
Visualization of Safety Workflow
The following diagram outlines the critical decision-making process for ensuring safety when handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]
-
CTAHR. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
-
Corteva. (2023). Safety Data Sheet. Retrieved from [Link]
-
Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
ACS Publications. (2021). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. ACS Omega. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole. Retrieved from [Link]
-
Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Clinical Journal of Oncology Nursing. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet: 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Key developments in fluorinated heterocycles. Retrieved from [Link]
-
Veeprho. (n.d.). 5-(Trifluoromethyl)-2-(chloromethyl)-1,3,4-Oxadiazole. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Retrieved from [Link]
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- 1. pubs.acs.org [pubs.acs.org]
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- 3. researchgate.net [researchgate.net]
- 4. 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | C4H2ClF3N2O | CID 10442445 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
